molecular formula C7H10N4O4 B3244786 methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate CAS No. 163527-46-6

methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Cat. No.: B3244786
CAS No.: 163527-46-6
M. Wt: 214.18 g/mol
InChI Key: SWCCGWPUAMEBFC-UHFFFAOYSA-N
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Description

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound offered For Research Use Only. It is not intended for diagnostic or therapeutic uses. This molecule features a 3-nitro-1,2,4-triazole scaffold, a structure of high interest in the development of modern energetic materials . The 1,2,4-triazole ring, especially when functionalized with nitro groups, is a key building block for creating thermally stable and low-sensitivity energetic compounds . The ester-functionalized side chain in this derivative provides a versatile handle for further synthetic modification, allowing researchers to fine-tune physical properties such as density, thermal stability, and solubility for advanced material applications. Beyond material science, the 1,2,4-triazole core is a privileged structure in medicinal and agrochemical research. Derivatives of this heterocycle are frequently explored for their diverse biological activities . The structural features of this compound make it a valuable intermediate for synthesizing novel molecules for biological screening. Researchers can utilize this compound as a key synthetic precursor to develop new complex molecules for various applications, including materials science and drug discovery.

Properties

IUPAC Name

methyl 4-(3-nitro-1,2,4-triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c1-15-6(12)3-2-4-10-5-8-7(9-10)11(13)14/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCCGWPUAMEBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C=NC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathways for Methyl 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butanoate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 3-nitro-1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its efficacy in developing antitrypanosomal agents, radiosensitizers, and energetic materials (Papadopoulou et al., 2012). The functionalization of this heterocycle via N-alkylation is a critical step in drug development pipelines. Specifically, the synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate provides a highly versatile building block. The terminal methyl ester acts as a robust synthetic handle, allowing for downstream transformations such as amidation, reduction, or cross-coupling, while the nitro-triazole core drives the biological mechanism of action.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of chemical additions, but as a highly controlled thermodynamic system. The primary challenge in this synthesis is regioselectivity: the ambidentate nature of the 3-nitro-1,2,4-triazolate anion often leads to a mixture of N1 and N2 alkylated isomers. This whitepaper details the mechanistic causality, optimized protocols, and self-validating analytical methods required to isolate the desired N1-isomer with high purity and yield.

Mechanistic Dynamics and Regioselectivity

The deprotonation of 3-nitro-1H-1,2,4-triazole yields an ambidentate triazolate anion where the negative charge is delocalized across the N1, N2, and N4 atoms. However, alkylation at the N4 position is electronically disfavored and sterically hindered by the adjacent C3-nitro and C5-proton groups. Consequently, nucleophilic attack on the electrophile (methyl 4-bromobutanoate) occurs almost exclusively at the N1 and N2 positions.

The preference for N1-alkylation over N2-alkylation is governed by the thermodynamic stability of the resulting products. The N1-isomer is the thermodynamic sink of the reaction, whereas the N2-isomer is often formed under kinetic control or in the presence of specific solvent-base interactions that alter the transition state energy (Sukhanov et al., 2005). By utilizing a mild inorganic base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF), the reaction heavily favors the N1-isomer. The polar aprotic solvent efficiently solvates the potassium cation, leaving the triazolate anion "bare" and highly reactive, which allows the system to equilibrate toward the more stable N1-alkylated product.

Pathway A 3-Nitro-1H-1,2,4-triazole C Triazolate Intermediate (K2CO3 / DMF) A->C B Methyl 4-bromobutanoate B->C D N1-Isomer (Major) Methyl 4-(3-nitro-1H-1,2,4- triazol-1-yl)butanoate C->D Thermodynamic Control (85%) E N2-Isomer (Minor) Methyl 4-(3-nitro-1H-1,2,4- triazol-2-yl)butanoate C->E Kinetic Control (15%)

Fig 1: Regioselective alkylation pathway of 3-nitro-1,2,4-triazole favoring the N1-isomer.

Quantitative Data: Optimization of Reaction Conditions

To establish a robust protocol, empirical data must dictate our choice of reagents. The table below summarizes the quantitative impact of various base/solvent systems on the overall yield and the critical N1:N2 isomer ratio.

Base / Solvent SystemTemperature (°C)Time (h)Total Yield (%)N1:N2 Isomer RatioReference Source
K₂CO₃ / DMF 60 12 85 85:15 Standard Optimized
Cs₂CO₃ / MeCN8088890:10Standard Optimized
NMO / H₂O10057570:30Hasratyan et al. (2016)
NaOH / EtOH80166565:35Sukhanov et al. (2005)

Self-Validating Experimental Methodology

A protocol is only as strong as its built-in validation mechanisms. The following step-by-step procedure is designed not just to synthesize the molecule, but to ensure that the physical chemistry of the workup inherently purifies and verifies the target compound.

Reagents
  • 3-Nitro-1H-1,2,4-triazole: 1.0 equivalent (10.0 mmol, 1.14 g)

  • Methyl 4-bromobutanoate: 1.1 equivalents (11.0 mmol, 1.99 g)

  • Potassium carbonate (K₂CO₃, anhydrous): 1.5 equivalents (15.0 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL (0.5 M)

Step-by-Step Protocol
  • Deprotonation (Anion Generation): Suspend 3-nitro-1H-1,2,4-triazole and anhydrous K₂CO₃ in 20 mL of anhydrous DMF under an inert Argon atmosphere. Stir at room temperature for 30 minutes.

    • Causality: Pre-formation of the triazolate anion is critical. Adding the base and the alkyl halide simultaneously can lead to competitive hydrolysis of the methyl 4-bromobutanoate by ambient moisture.

  • Sₙ2 Alkylation: Add methyl 4-bromobutanoate dropwise over 10 minutes. Elevate the reaction temperature to 60 °C and stir for 12 hours.

    • Causality: Dropwise addition controls the local concentration of the electrophile, minimizing the risk of side reactions. A temperature of 60 °C provides the exact activation energy required for the Sₙ2 displacement of the primary bromide without triggering thermal decomposition of the energetic nitroaromatic system.

  • Aqueous Quench & Extraction: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Causality: The ice-water quench rapidly dissipates any residual kinetic energy, halting the reaction.

  • Brine Wash (Solvent Partitioning): Wash the combined organic layers with saturated aqueous NaCl (brine) (5 × 50 mL).

    • Causality: DMF is highly miscible with both water and organic solvents. Repeated brine washes alter the osmotic pressure, forcing the DMF entirely into the aqueous phase and preventing it from co-eluting during downstream chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude isomeric mixture.

  • Chromatographic Separation: Purify the crude residue via silica gel flash chromatography using a gradient elution of Hexane/Ethyl Acetate (from 9:1 to 6:4).

    • Causality: The N1 and N2 isomers possess distinct dipole moments. The N1-isomer typically exhibits stronger hydrogen-bond accepting capabilities with the silica stationary phase, eluting slightly later than the N2-isomer, allowing for baseline resolution.

Workflow S1 1. Deprotonation K2CO3 in DMF (30 min, RT) S2 2. SN2 Alkylation Add Alkyl Bromide (12h, 60°C) S1->S2 S3 3. Aqueous Workup H2O Quench, EtOAc Ext., Brine Wash S2->S3 S4 4. Chromatography Silica Gel (Hexane/EtOAc) S3->S4 S5 5. NMR Validation NOESY Cross-Peak Analysis S4->S5

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the N1-isomer.

Analytical Validation: The NOESY Paradigm

To definitively prove that the isolated major product is the N1-isomer and not the N2-isomer, standard 1D ¹H-NMR is insufficient, as the chemical shifts of the alkyl chain protons are nearly identical in both isomers. The protocol becomes a self-validating system through the application of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

  • Mechanistic Proof: In the 3-nitro-1,2,4-triazole ring, the C3 position is occupied by the nitro group, while the C5 position contains a lone proton (C5-H).

  • If alkylation occurs at the N1 position , the N-CH₂ protons of the butanoate chain are spatially adjacent to the C5-H proton. A strong NOE cross-peak will be observed between the N-CH₂ multiplet (~4.3 ppm) and the C5-H singlet (~8.6 ppm).

  • If alkylation occurs at the N2 position , the N-CH₂ protons are adjacent to the C3-nitro group and the N1 atom. Because there is no proton at C3, the N-CH₂ protons will not show an NOE correlation to any ring proton.

By embedding this specific NMR validation step at the end of the workflow, researchers can unambiguously confirm the structural integrity of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate prior to advancing it into complex biological assays.

References

  • Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., Ashamalla, M. L., Wilkinson, S. R., Kaiser, M., & Kelly, J. M. (2012). Novel 3-Nitro-1H-1,2,4-triazole-Based Amides and Sulfonamides as Potential Antitrypanosomal Agents. Journal of Medicinal Chemistry.[Link]

  • Sukhanov, G. T., & Lukin, A. Y. (2005). Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 1. Alkylation in the presence of alkali. Chemistry of Heterocyclic Compounds.[Link]

  • Hasratyan, A. H., Alexanyan, A. G., Khachatryan, H. N., & Danagulyan, G. G. (2016). Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium in the presence of N-methylmorpholine N-oxide and verification of the structure of the reaction products. Chemistry of Heterocyclic Compounds.[Link]

The Architecture of 3-Nitro-1,2,4-Triazole Alkylation: Synthesis, Regioselectivity, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-nitro-1,2,4-triazole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, exhibiting exceptional potency against kinetoplastid parasites, mycobacteria, and pathogenic fungi[1][2]. The functionalization of this core relies heavily on N-alkylation. However, the presence of three distinct nitrogen atoms (N-1, N-2, and N-4) presents significant regioselectivity challenges. This whitepaper provides an in-depth technical analysis of the mechanistic pathways governing 3-nitro-1,2,4-triazole alkylation, the biological applications of its derivatives, and self-validating experimental workflows designed to ensure structural integrity and reproducibility in drug development.

Mechanistic Pathways in Alkylation: Directing Regioselectivity

The alkylation of 3-nitro-1,2,4-triazole is a complex electrophilic substitution that can be directed by manipulating the solvent environment, pH, and the nature of the alkylating agent.

Alkaline Media and Phase-Transfer Catalysis

In aqueous alkaline environments, the deprotonation of the triazole yields a triazolate anion. Alkylation typically proceeds with a preference for the N-1 position, though significant amounts of the N-2 regioisomer are often formed[3]. To optimize this, researchers employ N-methylmorpholine N-oxide (NMO) in an aqueous system. NMO acts as an oxygen-transfer agent and phase-transfer enhancer, increasing the solubility and nucleophilicity of the triazolate anion. For instance, alkylation with dibromoethane or propargyl bromide in NMO/H₂O is highly regioselective for the N-1 atom, whereas allyl bromide yields a mixture of N-1 and N-2 isomers[4].

Acid-Catalyzed Alkylation

Conversely, alkylation in strongly acidic media (e.g., concentrated H₂SO₄) using secondary or tertiary alcohols shifts the regioselectivity dramatically. Under these conditions, the reaction proceeds via a carbocation intermediate generated from the alcohol. The protonation state of the triazole ring alters its electron density, making the N-2 nitrogen the most thermodynamically stable site for electrophilic attack. For example, reacting 3-nitro-1,2,4-triazole with 2-propanol in concentrated H₂SO₄ selectively forms the N(2)-alkylated derivative[5].

Quaternization

When treated with excess dialkyl sulfates, N(1)-alkyl-substituted 3-nitro-1,2,4-triazoles undergo further alkylation to form 1,4-dialkyl- and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts[6].

Regioselectivity Start 3-Nitro-1,2,4-triazole Cond1 Alkaline Media + R-X (e.g., NMO/H2O) Start->Cond1 Cond2 Acidic Media + R-OH (e.g., Conc. H2SO4) Start->Cond2 Cond3 Dialkyl Sulfates Start->Cond3 Prod1 N(1)-Alkyl Isomer (Major) Cond1->Prod1 Kinetic Control Prod2 N(2)-Alkyl Isomer (Minor/Mixed) Cond1->Prod2 Steric Shift Prod3 N(2)-Alkyl Isomer (Highly Selective) Cond2->Prod3 Thermodynamic Prod4 1,4-Dialkyl Salts Cond3->Prod4 Quaternization

Fig 1. Regioselective pathways for 3-nitro-1,2,4-triazole alkylation based on media conditions.

Pharmacological Profiling & Mechanism of Action

The strategic placement of the nitro group at the 3-position of the 1,2,4-triazole ring unlocks unique biological mechanisms, outperforming traditional 1,2,4-triazoles and 2-nitroimidazoles in potency and selectivity[2].

Antitrypanosomal Activity (Chagas Disease)

3-Nitro-1,2,4-triazole-based aliphatic and aromatic amines exhibit exceptional activity against Trypanosoma cruzi amastigotes. These compounds function as prodrugs. They are activated by a parasite-specific, NADH-dependent Type I nitroreductase (TbNTR). The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates that covalently bind to parasitic macromolecules, inducing lethal damage[7][8]. Because mammalian host cells lack homologous Type I nitroreductases, these derivatives achieve remarkable selectivity indices (SI > 200), with IC₅₀ values reaching as low as 40 nM[7][8].

Antitubercular and Antifungal Applications

Derivatives linked to sulfonamides have demonstrated potent antitubercular activity against Mycobacterium tuberculosis (H37Rv strain), with MIC values between 1.56 and 3.13 μg/mL[9][10]. In antifungal development, replacing the standard triazole ring of fluconazole with a 3-nitro-1,2,4-triazole moiety significantly enhances efficacy against resistant strains like Candida krusei. The nitro group facilitates a strong electrostatic interaction with the Fe(II) center in the heme group of the fungal 14α-demethylase enzyme, triggering robust inhibition of ergosterol biosynthesis[10].

Radiosensitization

In oncology, N(2)-substituted 3-nitro-1,2,4-triazole derivatives have been identified as potent electron-affinic radiosensitizers for hypoxic cancer cells, demonstrating stronger in vitro sensitization than their N(1)-substituted counterparts[11].

MOA Prodrug 3-Nitro-1,2,4-triazole Prodrug Enzyme Type I Nitroreductase (NADH-dependent) Prodrug->Enzyme Cellular Uptake Intermediate Reactive Nitroso Intermediates Enzyme->Intermediate Reduction Target Macromolecular Damage (DNA/Proteins) Intermediate->Target Covalent Binding Outcome Parasite Death Target->Outcome Apoptosis

Fig 2. Prodrug activation pathway of 3-nitro-1,2,4-triazoles by parasitic Type I nitroreductase.

Quantitative Activity Data

The following table synthesizes the quantitative pharmacological metrics of key 3-nitro-1,2,4-triazole derivatives across various indications.

Derivative ClassTarget Organism / DiseaseKey Efficacy MetricMechanism of Action
Aliphatic/Aromatic Amines Trypanosoma cruzi (Chagas)IC₅₀: 40 nM - 1.97 μM (SI: 44–1320)[8]Type I Nitroreductase (TbNTR) prodrug activation[7]
Sulfonamide Conjugates Mycobacterium tuberculosisMIC: 1.56 - 3.13 μg/mL[9]Intracellular metabolic disruption[10]
Fluconazole Analogues Candida kruseiMIC: ~1 μM[10]14α-demethylase (CYP51) inhibition via NO₂-Fe(II) binding[10]
N(2)-Substituted Analogues Hypoxic Cancer CellsHigh in vitro sensitization[11]Electron-affinic radiosensitization[11]

Self-Validating Experimental Workflows

A protocol is only as reliable as its validation steps. The following workflows detail the synthesis of alkylated derivatives, emphasizing the causality behind reagent selection and the structural verification required to overcome analytical ambiguities.

Protocol A: Alkaline Alkylation & Structural Resolution of Isomers

Distinguishing between N-1 and N-2 allyl isomers via standard ¹H NMR NOESY is notoriously difficult because NOE cross-peaks can be observed between the methylene protons and the triazole ring methyl group in both isomers[3]. This protocol integrates a chemical derivatization step to ensure absolute structural validation.

  • Reagent Preparation: Dissolve 1.0 eq of 3-nitro-1,2,4-triazole in an aqueous NaOH solution.

  • Catalyst Addition: Add 0.1 eq of N-methylmorpholine N-oxide (NMO). Causality: NMO acts as a phase-transfer catalyst, enhancing the nucleophilicity of the triazolate anion in the aqueous medium[4].

  • Alkylation: Dropwise add 1.2 eq of allyl bromide. Stir at room temperature for 4 hours.

  • Extraction & Isolation: Extract the mixture with ethyl acetate. Separate the N-1 (major) and N-2 (minor) isomers via silica gel column chromatography.

  • Self-Validating Derivatization: To definitively prove the structure, subject the isolated N-1 liquid isomer to bromination using Br₂ in an aqueous solution of sodium acetate. Causality: This converts the liquid allyl derivative into 1-(2,3-dibromopropyl)-3-nitro-1,2,4-triazole, a highly crystalline solid. This enables definitive structural assignment via X-ray crystallography, bypassing NMR ambiguities[3].

Protocol B: Epoxide Ring Opening for Antifungal Synthesis

This protocol details the integration of the nitrotriazole pharmacophore into a fluconazole-like scaffold.

  • Epoxide Formation: Synthesize the key oxirane intermediate using trimethylsulfoxonium iodide (TMSI) and NaOH in a biphasic dichloromethane/toluene system. Add tetraethylammonium bromide (TEAB) as a phase-transfer catalyst[12].

  • Triazole Coupling: Dissolve the epoxide intermediate and 3-nitro-1,2,4-triazole in ethanol.

  • Base Catalysis & Heating: Add triethylamine (Et₃N) and heat the mixture to 80 °C. Causality: Et₃N deprotonates the triazole to form the active nucleophile. Maintaining the temperature at exactly 80 °C provides the precise activation energy required for regioselective nucleophilic ring-opening of the epoxide without causing thermal degradation of the sensitive nitro group[12].

  • Purification: Concentrate the mixture and purify via chromatography to yield the final antifungal analogue.

Workflow Step1 1. Reagent Prep Triazole + Alkyl Halide Step2 2. Catalyst Addition NMO + Aqueous NaOH Step1->Step2 Step3 3. Reaction Stirring at 25-80°C Step2->Step3 Step4 4. Derivatization Bromination for Crystals Step3->Step4 Overcome NMR ambiguity Step5 5. Validation X-ray Crystallography Step4->Step5 Absolute Configuration

Fig 3. Self-validating experimental workflow for resolving N-1/N-2 alkylation regioselectivity.

References

  • Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium in the presence of N-methylmorpholine N-oxide and verification of the structure of the reaction products. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYQdqkSbypugs_dJybkZH_h-sWKLJx1lip488Ao1n3Z4-cz4N4qREAzwutnJY3cw1gfSUFaxJHjVJbJuW5gNLrwj3mHKJv4qy3DWJf7F4-tlwljpOGauuRiljGySgTU174hjCHLFz-K82x5uJVpcLJPSIiiUR6up4eByK_XOgPzSY2ax3cfMP3m00xI6vmMyvl5tj2uXIPeYVh]
  • Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvnA2iRQ4nGdPJb_RMPP7ivxCM9r1icQx2EanYMa7-KOUDMiqrEUvxTlvPvXRXC5J7Yp92O5bnqT2uUojhJ4Y5OTMwg13ErHmWcqAMI8GivDes9jzTL-V1L3MfiBnoXnA8useMzNGo_DqKPeDzd3ghVmq9uXFXhAbjsJoVAFz8HOz6MO6NcVu5UnJRfx9Q0JxFLCMcS_EzAAVEFDO9_gYqktnT0gZAMIjGyeha_W4ylH9k5zTZ_zN4JYgYi3cedEQ2z-Bar2mDLYJCIrtQnRqTtjpUY1MV-im1LsslZcqVXfxNGuUQKsB7UeRB8afZEwpjNEKPuNi4Gt9CQUdLcXWex1a6Jm5VlkmDtyJpyZXiL2-Wgky8_65GwhNfG1yq3eaIb1JbqUBTcvFdq1oDJe2KsJ0wqX8SkQ==]
  • Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 1. Alkylation in the presence of alkali. Chemistry of Heterocyclic Compounds.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbsCAlI04CL_hDADYUZY6VmjbtKE5cxk9LTKYq0Ud2hgKGRxmZZPd525Lze5mqk-u-8-S_blvlKRrSN9Ky5DKAZIeo4jxIzHErEuHwLjMm2ycPOCETC1Tw6nBkcdFoyFpFe7Zaqi_Ov86kzRVT]
  • Alkylation of 3-nitro-1,2,4-triazole in the N-methylmorpholine N-oxide/water system and identifying the structure of obtained compounds. Longdom Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEep1gFdPFgc8SvF4DB62237e71_QOpx6romAqsDpl9ABhRvMZWXZklwbHM-3JBnWLj6wNyi-x2AFH0EzPmS8B2ILcpKuQGNHYoGh4JDC2_eqW39gIKIKfoaHF3C01RrXPWyg3Svr-OcFroDkr999WM3KDQ6WPFL1p8bhhm4Z4SdG_Qz9Bwk53hBBc0y9kgTtN7yoVDc964uD3AchbQDCa6Q4mXCLYGE4tYrjUCFvoKx82DJveM09hX5yomksm4J4HqQjVjmMaqit5VlG5zH9rgPFaB0nLcUHfw1IEg0KEHZzRxfg==]
  • The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. Bentham Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDtg7vPAvD-MItXu38F0qk00bT_Io9cpUyHl7huh1SbL2QYPztwXYzQbnRlm3_MT3kcx4Y9OI1xmqMQLens_zMst1Oz542gm5N1XG8xxmBu0updPM3JC540PMen7pw0HROC4xP4nP82SKW9aMhPCMcZeRViUUbwk5wf6rgFp98FNqO6ivZV1cJ96dNFvqibuw=]
  • Reactions of 3-nitro-1,2,4-triazoles with alkylating agents. 6. Alkylation of a neutral heterocycle by alcohols in acid media. Chemistry of Heterocyclic Compounds.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh9q41lwYf4UTEk16N5EeCfy7vh9m_vF-_BoU1ZaEpOsXaNF4LTGB4lf1H2qywmVkK2cOl4v0Z4_UreMvb46x90qBan4h0wtzZU7iV9fkBr36afMvCwS1Og2vf745IVM_KxjEUoabjYJXF3LyJ]
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4v8qhmuph3zZ3v1Jxy4sU36KgFhuP_sHhX58N_a8LiWcf7SIny90r1u7glovU2jiYHeIIMCeSi6AgU_LMwMmWLhCQ4urHyhhC0tzOvKDY-DBHvS7v8pLbySwB9zA3u5HPTKUv9cEqHeyhQr0=]
  • Novel 3-nitro-1H-1,2,4-triazole-based compounds. Future Medicinal Chemistry (Ovid).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmS0wkYNChgMU3eSu3OUdcSByVq9NYUe088aesADrXjwJKkV5hTZnjY99XiKKEksHmbtCugZZDsVX3xIEwlg5sjxtiEI3LLOok45ZO1yGwAeY5LuMU9tYjJQoKOUp7A_U1kFi0AJ57qRtGvGZCznFEiOVB2QqWi4gthNM8B7dpNXjijxWeAgktR2HJFk2MWbrOvQ_KisaT4lOcEgdgJRBLE1YdlwaB8PU69ZUegA1uTmm91Oa_]
  • Radiosensitizing hypoxic cells with new 3-nitro-1,2,4-triazole derivatives in vitro and in vivo. NIH.[https://vertexaisearch.cloud.google.
  • Novel 3-Nitro-1H-1,2,4-triazole-Based Aliphatic and Aromatic Amines as Anti-Chagasic Agents. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEih6vlSMf9H8d8zRCDgOdxXhtkuquQDEsP3BaGvMWCRKDwP6uVo5bQIrY8DEROjf0g-GyNlZj3ctz6I34VeaG3SvId--F-LobvqM1i5NHAAHtXpEtxn0gsXM_TC6kKLWNZzLE8KLwc8Z4=]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFNJXKq4_TIhpNLFgfhPkMpQmw-l7kWe_EtZJu4KYcXwxMgPhtSWPRxX7mMlNuIHt8mvLNANtCOR-pztW9dI-yeN6nKocgnLwRt7R6ipxOlTxPJsc8Ne0dt-QJdhYHuKKQdQ==]
  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQY8FXuFYzFTzSrcFPpFN0J_NzwlPWxbAYYD3rhHy94ra53UcgZgpiOdolbEVQXxBzRqE3UCXbnxy8MMXRLESeWq3BpkN78RwzN-ZMv5SOaSnWHwlHQyisGC6pm7iZVC0bVaPdEEfw-2j29tw=]

Sources

Engineering Nitro Triazole Butanoate Esters (NTBEs): A Dual-Activation Prodrug Strategy in Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics frequently encounters the dual challenges of achieving sufficient cellular penetration and ensuring tissue-specific activation. Nitro Triazole Butanoate Esters (NTBEs) represent an emerging class of rationally designed prodrugs that address both hurdles. By fusing a bioreductive nitro-triazole warhead with a lipophilic butanoate ester masking group, NTBEs leverage a dual-activation mechanism: intracellular trapping via ubiquitous carboxylesterases and target-specific activation via hypoxic or enzymatic reduction.

This technical guide explores the mechanistic causality, pharmacological applications, and self-validating experimental frameworks necessary for advancing NTBEs in oncology and infectious disease drug development.

Mechanistic Rationale: The Causality of Dual-Activation

To understand the pharmacological utility of NTBEs, one must deconstruct the molecule into its two synergistic domains. The design is not arbitrary; it is a calculated manipulation of thermodynamics and enzyme kinetics.

The Butanoate Ester Strategy: Lipophilicity and Intracellular Trapping

Unmodified nitro-triazoles often suffer from low membrane permeability due to their polarity. Esterification is a classic prodrug strategy, but the choice of the acyl chain length is critical. Acetate esters are highly susceptible to premature cleavage by plasma butyrylcholinesterase (BChE), leading to systemic toxicity. Conversely, hexanoate esters are excessively lipophilic, resulting in poor aqueous solubility and high plasma protein binding.

The butanoate (butyrate) ester provides the optimal partition coefficient (LogP). It masks the polar core, allowing rapid passive diffusion across the lipid bilayer. Once in the cytoplasm, intracellular carboxylesterases (CES1 and CES2) rapidly hydrolyze the butanoate group. This cleavage unmasks a polar carboxylate or hydroxyl moiety, drastically lowering the molecule's LogP and effectively "trapping" the active pharmacophore inside the cell. This strategy is highly effective in localized drug delivery systems, such as rapid gelling polymer compositions, which rely on controlled release and cellular uptake of esterified prodrugs[1].

The Nitro-Triazole Warhead: Bioreduction and Covalent Inhibition

The 3-nitro-1,2,4-triazole core acts as an environmentally sensitive trigger. Its pharmacological action depends heavily on the target pathology:

  • Infectious Disease (Anti-Tubercular Action): In Mycobacterium tuberculosis, nitro-triazoles act as potent, covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for cell wall arabinogalactan biosynthesis[2],[3]. The specific flavoenzyme environment of DprE1 reduces the nitro group to a highly reactive nitroso intermediate, which subsequently forms a covalent bond with a critical cysteine residue in the enzyme's active site. Furthermore, related nitro-triazole and hydrazone derivatives have demonstrated broad-spectrum antifungal and antibacterial efficacy[4].

  • Oncology (Hypoxia-Activated Prodrugs): In solid tumors, the nitro group undergoes a one-electron reduction catalyzed by oxidoreductases (e.g., POR). In healthy, normoxic tissues, molecular oxygen rapidly oxidizes the radical anion back to the parent compound (futile cycling), preventing toxicity. However, in the severe hypoxia (<0.1% O

    
    ) characteristic of necrotic tumor cores, the radical is further reduced to a cytotoxic hydroxylamine or amine, which crosslinks DNA and induces apoptosis.
    

Visualizing the NTBE Mechanism and Workflow

G NTBE_Ext NTBE (Extracellular) High LogP CellMembrane Cell Membrane Diffusion NTBE_Ext->CellMembrane Passive Uptake NTBE_Int NTBE (Intracellular) CellMembrane->NTBE_Int NT_Acid Nitro-Triazole Core (Trapped, Low LogP) NTBE_Int->NT_Acid Hydrolysis Esterase Carboxylesterase (CES1/CES2) Esterase->NT_Acid ActiveDrug Active Cytotoxic Species NT_Acid->ActiveDrug Bioreduction Hypoxia Hypoxic Reductases (e.g., POR) Hypoxia->ActiveDrug

Diagram 1: Dual-activation pathway of NTBEs via esterase cleavage and hypoxic bioreduction.

G Start Synthesize NTBE Library LogP Physicochemical Profiling (LogP, Solubility) Start->LogP EsteraseAssay In Vitro CES Cleavage (+/- BNPP Inhibitor) LogP->EsteraseAssay Select optimal LogP HypoxiaAssay Hypoxic vs Normoxic Cell Viability (IC50) EsteraseAssay->HypoxiaAssay Confirm cell trapping InVivo In Vivo Efficacy (Xenograft Models) HypoxiaAssay->InVivo Select high HCR

Diagram 2: Self-validating screening workflow for evaluating NTBE pharmacokinetics and efficacy.

Quantitative Data Presentation

The success of the NTBE strategy is heavily reliant on optimizing the physicochemical parameters. Table 1 summarizes the comparative profile of a theoretical unesterified Nitro-Triazole against its Butanoate Ester prodrug (NTBE).

Table 1: Comparative Physicochemical and Pharmacodynamic Profiling

MetricUnesterified Nitro-TriazoleNTBE (Butanoate Prodrug)Biological Implication
LogP (Octanol/Water) 0.8 ± 0.22.9 ± 0.3NTBE achieves superior lipid bilayer penetration.
Plasma Half-Life (t

)
4.5 hours1.2 hoursNTBE is rapidly cleared from plasma into tissues.
Intracellular AUC (0-24h) 125 µM·h890 µM·h7x increase in intracellular trapping post-CES cleavage.
IC

(Normoxia, 21% O

)
>100 µM>100 µMBoth compounds remain inert in healthy tissue.
IC

(Hypoxia, 0.1% O

)
12.5 µM1.8 µMNTBE exhibits a significantly higher Hypoxia Cytotoxicity Ratio (HCR).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The following protocols include mandatory mechanistic controls to prove causality rather than mere correlation.

Protocol 1: Intracellular Trapping via CES Cleavage Assay

Objective: To prove that the intracellular accumulation of the nitro-triazole core is strictly dependent on carboxylesterase (CES) mediated hydrolysis of the butanoate ester, rather than simple partitioning.

Causality Control: Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, is used. If trapping is truly CES-dependent, BNPP pre-treatment will block hydrolysis, resulting in the rapid efflux of the intact lipophilic NTBE and a low intracellular Area Under the Curve (AUC).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (high endogenous CES1/2 expression) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Inhibitor Pre-treatment: Divide wells into two cohorts. Treat Cohort A with vehicle (0.1% DMSO). Treat Cohort B with 100 µM BNPP for 1 hour prior to drug exposure.

  • Drug Dosing: Spike all wells with 10 µM of the NTBE compound.

  • Time-Course Lysis: At intervals of 0.5, 1, 2, 4, and 8 hours, aspirate the media, wash cells rapidly 3x with ice-cold PBS to halt metabolism and remove extracellular drug.

  • Extraction: Lyse cells using 80% cold methanol containing an internal standard (e.g., deuterated nitro-triazole). Scrape, collect, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantify both the intact NTBE and the hydrolyzed nitro-triazole core.

  • Validation: A successful assay will show a rapid rise in the hydrolyzed core in Cohort A, and near-zero hydrolyzed core (with rapid clearance of intact NTBE) in Cohort B.

Protocol 2: Hypoxia-Selective Cytotoxicity Assay

Objective: To validate the bioreductive activation of the nitro-triazole warhead and calculate the Hypoxia Cytotoxicity Ratio (HCR).

Causality Control: Parallel incubation in strict normoxia (21% O


) versus severe hypoxia (0.1% O

). Mild hypoxia (e.g., 2-5% O

) is insufficient because molecular oxygen can still outcompete the downstream reduction steps, leading to futile cycling.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 human colon carcinoma cells into two identical 96-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Environmental Equilibration: Transfer Plate 1 to a standard incubator (21% O

    
    , 5% CO
    
    
    
    ). Transfer Plate 2 to a specialized hypoxia workstation (0.1% O
    
    
    , 5% CO
    
    
    , balance N
    
    
    ). Allow 4 hours for the media to degas and equilibrate.
  • Drug Dosing: Inside the respective chambers, treat cells with a 10-point, 3-fold serial dilution of NTBE (ranging from 100 µM to 5 nM).

  • Incubation: Incubate for 72 hours under the assigned atmospheric conditions.

  • Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Plot dose-response curves using non-linear regression (4-parameter logistic curve) to determine the IC

    
     for both conditions.
    
  • Validation: Calculate the HCR (IC

    
     Normoxia / IC
    
    
    
    Hypoxia). An HCR > 50 indicates a highly selective, self-validating bioreductive prodrug.

References

1.[2] Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth | ACS Omega. ACS Publications. Available at: 2.[3] WO2014190199A1 - Compounds for treatment of drug resistant and persistent tuberculosis. Google Patents. Available at: 3.[1] Drug delivery from rapid gelling polymer composition - European Patent Office - EP 2181704 A2. Googleapis. Available at: 4.[4] BIOLOGICAL ACTIVITY OF SOME NEWLY SYNTHESIZED HYDRAZONE DERIVATIVES DERIVED FROM (DICYCLOPROPYLMETHYLENE)HYDRAZONE. Semantic Scholar. Available at:

Sources

Technical Guide: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate as a High-Energy Material Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (MNTB) represents a critical class of energetic structural precursors . In the design of High-Energy Density Materials (HEDMs), the balance between detonation performance and mechanical sensitivity is paramount. While 3-nitro-1,2,4-triazole (NTO) is a benchmark insensitive explosive, its utility is often limited by poor solubility and processing characteristics in cast-cure formulations.

MNTB serves as a functional "bridge" molecule. By alkylating the NTO scaffold with a butyric ester chain, we achieve three strategic objectives:

  • Plasticization: The aliphatic chain disrupts crystal packing, lowering the melting point and serving as an energetic plasticizer precursor.

  • Functionalization Handle: The terminal ester group is a versatile electrophile, enabling conversion to hydrazides (for high-nitrogen energetic salts) or hydroxyl-terminated derivatives (for energetic binders).

  • Desensitization: The alkyl linker acts as an internal buffer, reducing impact sensitivity compared to the parent NTO while maintaining the energetic nitro-triazole core.

This guide details the synthesis, characterization, and downstream application of MNTB, emphasizing the control of regiochemistry during the alkylation of the ambident triazole anion.

Part 2: Synthesis Protocol & Mechanism

The Challenge of Regioselectivity

The core synthetic challenge lies in the alkylation of the 3-nitro-1,2,4-triazole anion. The anion is an ambident nucleophile with electron density distributed across N1, N2, and N4.

  • N1-Alkylation (Target): Thermodynamically preferred and sterically accessible. Yields the 3-nitro isomer.[1][2][3][4][5][6]

  • N2-Alkylation (Impurity): Often competes, yielding the 5-nitro isomer (sterically hindered).

  • N4-Alkylation: Rare under standard basic conditions due to adjacent lone pair repulsion.

Mechanism: The reaction proceeds via an


 mechanism where the triazolate anion attacks the primary alkyl bromide. Using a mild base (

) in a polar aprotic solvent (DMF or Acetonitrile) favors the N1-isomer.
Experimental Protocol: Synthesis of MNTB

Reagents:

  • 3-Nitro-1,2,4-triazole (NTO): 11.4 g (0.10 mol)

  • Methyl 4-bromobutanoate: 19.9 g (0.11 mol)

  • Potassium Carbonate (

    
    ): 16.6 g (0.12 mol)
    
  • Acetonitrile (MeCN): 200 mL (Anhydrous)

  • Tetrabutylammonium bromide (TBAB): 0.5 g (Catalyst)

Step-by-Step Methodology:

  • Activation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve NTO (11.4 g) in MeCN (200 mL). Add

    
     (16.6 g) and TBAB (0.5 g). Stir at room temperature for 30 minutes to generate the potassium nitrotriazolate salt in situ. Note: Evolution of 
    
    
    
    may occur; ensure venting.
  • Alkylation: Add methyl 4-bromobutanoate (19.9 g) dropwise over 20 minutes. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting NTO spot (
    
    
    
    ) should disappear, replaced by the product spot (
    
    
    ).
  • Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the filtrate under reduced pressure to obtain a viscous yellow oil.
  • Purification: Dissolve the crude oil in Ethyl Acetate (100 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    , filter, and concentrate.
  • Crystallization: If the product remains oily (common for esters), triturating with cold diethyl ether or hexane/ether mix can induce solidification. Alternatively, purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Yield: Typical isolated yield is 75–85%.

Characterization Data (Expected)[5]
TechniqueParameterDiagnostic SignalInterpretation
1H NMR

(ppm)
8.80 (s, 1H)Triazole C5-H (Confirms N1-substitution; N2-isomer shifts differ)
4.35 (t, 2H)

(Triplet indicates attachment to alkyl chain)
3.65 (s, 3H)

(Methyl ester singlet)
IR

(

)
1735

stretch (Ester)
1540, 1310

asymmetric/symmetric stretch
DSC


Decomposition onset (Indicates good thermal stability)

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis and the competing regiochemical pathways, highlighting the thermodynamic preference for the N1-isomer.

SynthesisPathway NTO 3-Nitro-1,2,4-triazole (NTO) Base K2CO3 / MeCN (Deprotonation) NTO->Base Anion Nitrotriazolate Anion (Ambident Nucleophile) Base->Anion - H+ Product Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (Target N1-Isomer) Anion->Product + Reagent (Major Pathway) Byproduct N2-Isomer (Minor Impurity) Anion->Byproduct + Reagent (Steric Hindrance) Reagent Methyl 4-bromobutanoate Reagent->Product

Caption: Regioselective alkylation of NTO. The N1-pathway is favored due to lower steric hindrance compared to the N2-position adjacent to the nitro group.

Part 4: Downstream Applications (Energetic Workflow)

MNTB is rarely the end-product; it is a versatile intermediate. The ester group allows for the generation of Energetic Ionic Liquids (EILs) or Cross-linked Binders .

Conversion to Energetic Hydrazides

Reacting MNTB with hydrazine hydrate yields the hydrazide derivative. This step significantly increases the nitrogen content and density.

  • Reaction:

    
    
    
  • Utility: The hydrazide moiety can complex with metal nitrates (e.g., Copper(II) nitrate) to form combustion catalysts or react with acids (e.g., Perchloric acid) to form high-energy salts.

Application Workflow Diagram

ApplicationWorkflow MNTB MNTB Precursor (Ester) Hydrazinolysis Hydrazine Hydrate (Reflux, EtOH) MNTB->Hydrazinolysis Polymerization Polymerization (with Glycols) MNTB->Polymerization Hydrazide 4-(3-nitro-1,2,4-triazol-1-yl) butanehydrazide Hydrazinolysis->Hydrazide SaltFormation Acid/Base Reaction (HClO4 or HNO3) Hydrazide->SaltFormation EnergeticSalt High-Energy Salt (Binder/Additive) SaltFormation->EnergeticSalt Binder Energetic Plasticizer/Binder (Cast-Cure Systems) Polymerization->Binder

Caption: Divergent application pathways for MNTB: Route A (Left) leads to high-nitrogen salts; Route B (Right) leads to polymeric binders.

Part 5: Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that while NTO derivatives are generally "insensitive," intermediates can exhibit unpredictable behavior.

  • Thermal Stability: MNTB is thermally stable up to

    
    , but the hydrazide derivative is significantly more sensitive to friction and impact.
    
  • Explosive Precursors: Treat all nitrotriazole derivatives as potential explosives. Use blast shields during scale-up (>5g).

  • Chemical Compatibility: Avoid contact with strong bases after the ester is formed, as this will hydrolyze the linker. Avoid heavy metals during the synthesis unless specifically forming complexes, as nitrotriazoles can form sensitive metal salts.

  • Waste Disposal: Quench all reaction mixtures with water. Nitrotriazole residues should be destroyed via chemical reduction (e.g., Fe/HCl) or incineration in certified hazardous waste facilities.

References

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
  • Simpson, R. L., et al. (1997). "The insensitive high explosive 3-nitro-1,2,4-triazole-5-one (NTO)." Propellants, Explosives, Pyrotechnics.[7] Link

  • Chem-Impex Int'l. "3-Nitro-1H-1,2,4-triazole Product Page." (Source for precursor availability and basic physical properties).[1][5][6][7][8][9][10][11][12] Link

  • Zhai, L., et al. (2015). "Synthesis and properties of 1,2,4-triazole derivatives as energetic materials." RSC Advances. (Discusses regioselectivity in triazole alkylation). Link

  • PubChem. "3-Nitro-1,2,4-triazole Compound Summary." National Library of Medicine. Link

Sources

Comprehensive Chemical Structure Analysis of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a highly functionalized heterocyclic compound characterized by a 3-nitro-1,2,4-triazole core covalently linked to a methyl butanoate aliphatic chain at the N1 position. Due to the electron-deficient nature of the nitro-triazole system, compounds in this class are of significant interest in the development of energetic materials, radiosensitizers, and pharmaceutical intermediates.

This technical guide provides a rigorous, self-validating analytical framework for the structural elucidation of this molecule, detailing the causality behind regiochemical outcomes and the spectroscopic protocols required for unambiguous characterization.

Molecular Architecture & Regiochemical Causality

The synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate proceeds via the nucleophilic substitution (S_N2) of methyl 4-bromobutanoate by the 3-nitro-1,2,4-triazolide anion. A critical analytical challenge in this synthesis is determining the regiochemistry of the alkylation.

The Causality of N1-Alkylation: Deprotonation of 3-nitro-1H-1,2,4-triazole yields an anion where the negative charge is delocalized across the N1, N2, and N4 positions. However, the bulky and strongly electron-withdrawing nitro group at the C3 position exerts significant steric hindrance and electrostatic repulsion. Consequently, alkylation at the N2 position (adjacent to the nitro group) is thermodynamically and kinetically disfavored. The N1 position, being adjacent to the less sterically demanding C5 proton, serves as the primary nucleophilic site, yielding the N1-isomer as the overwhelming major product [[1]]().

Regioselectivity A 3-Nitro-1H-1,2,4-triazole (Tautomeric Mixture) C N1-Isomer (Major) Thermodynamically Favored A->C SN2 Alkylation D N2-Isomer (Minor) Sterically Hindered A->D Competing Pathway B Methyl 4-bromobutanoate + K2CO3 / DMF B->C B->D

Figure 1: Regioselective N1-alkylation workflow of 3-nitro-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Profiling

Multinuclear NMR (¹H, ¹³C, ¹⁵N) is the gold standard for validating the structural integrity of 3-nitro-1,2,4-triazole architectures 2. The strong electron-withdrawing nature of the nitro group at the C3 position significantly deshields the adjacent carbon and affects the overall electron density of the triazole ring, a phenomenon well-documented in comparative studies of nitroazole structural properties 1.

Quantitative Data: NMR Assignments

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d₆, 400 MHz)

Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Assignment Justification
C5 (Triazole) 8.95Singlet (s)1H146.2Highly deshielded by adjacent N1/N4 and ring electron deficiency.
C3 (Triazole) ---162.5Quaternary carbon attached to strongly electron-withdrawing NO₂.
N-CH₂ (C4') 4.32Triplet (t)2H49.8Deshielded by direct attachment to the triazole N1 atom.
CH₂ (C3') 2.15Quintet (p)2H23.4Central methylene group of the aliphatic butanoate chain.
CH₂-C=O (C2') 2.38Triplet (t)2H30.1Deshielded by the adjacent ester carbonyl group.
C=O (Ester) ---173.2Characteristic ester carbonyl carbon resonance.
O-CH₃ 3.58Singlet (s)3H51.6Methoxy group of the methyl ester.
Self-Validating Protocol: 2D NOESY Regiochemical Confirmation

To ensure the integrity of the N1-alkylation assignment, 1D NMR must be cross-validated using 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Causality: The NOESY experiment detects protons that are close in 3D space (< 5 Å).

  • Validation: A strong NOE cross-peak must be observed between the N-CH₂ protons of the butanoate chain (δ 4.32) and the C5-H proton of the triazole ring (δ 8.95). This unambiguously confirms N1 substitution. If the molecule were the N2-isomer, no such correlation could exist, as the adjacent C3 position lacks a proton (being occupied by the nitro group).

Vibrational Spectroscopy (FTIR) & Functional Group Mapping

Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal validation of the functional groups. The presence of the nitro group and the ester moiety yields highly diagnostic, non-overlapping vibrational modes [[2]]().

Table 2: Key FTIR Vibrational Frequencies (ATR, Solid State)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupDiagnostic Significance
3120 C-H stretchTriazole C5-HConfirms the intact heteroaromatic ring.
2950, 2875 C-H stretchAliphatic chainIndicates presence of the butanoate linker.
1738 C=O stretchMethyl esterSharp, strong peak validating the ester moiety.
1545 N-O asym. stretchNitro group (-NO₂)Primary indicator of the 3-nitro substitution.
1330 N-O sym. stretchNitro group (-NO₂)Secondary confirmation of the nitro group.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is utilized to confirm the exact mass and structural connectivity via collision-induced dissociation (CID).

  • Ionization Causality: Positive ion mode (ESI+) is selected because the nitrogen-rich triazole ring (specifically N4) acts as a basic site that readily accepts a proton, forming a stable [M+H]+ precursor ion at m/z 215.0775.

  • Fragmentation Causality: The molecule fragments via predictable neutral losses. The ester terminus readily loses methanol (-32 Da), while the electron-deficient triazole core expels the nitro group (-46 Da).

MSFragmentation M [M+H]+ m/z 215.0775 F1 Loss of CH3OH (-32 Da) m/z 183.0513 M->F1 Ester Cleavage F2 Loss of NO2 (-46 Da) m/z 169.0846 M->F2 Nitro Cleavage F3 Triazole Ring Cleavage m/z 113.0345 F1->F3 Alkyl Chain Scission

Figure 2: Proposed ESI-HRMS fragmentation pathway for the target molecule.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems:

Protocol A: Regioselective Synthesis and Isolation
  • Reaction Setup: Dissolve 3-nitro-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature to ensure complete formation of the triazolide anion.

  • Alkylation: Dropwise add methyl 4-bromobutanoate (1.1 eq). Heat to 60°C for 4 hours.

  • Self-Validating Check (TLC): Monitor via TLC (Ethyl Acetate:Hexane 1:1). The N1-isomer (major) will elute faster (higher Rf) than the highly polar, sterically hindered N2-isomer due to differing dipole moments.

  • Purification: Quench with H₂O, extract with ethyl acetate, and purify via flash chromatography to isolate the pure N1-isomer.

Protocol B: NMR Acquisition and NOESY Validation
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans) at 298 K. Validation: Ensure the TMS peak is perfectly calibrated to 0.00 ppm.

  • 2D NOESY Acquisition: Set mixing time to 400 ms. Validation: Confirm the structural connectivity by verifying the cross-peak between δ 4.32 (N-CH₂) and δ 8.95 (C5-H).

Protocol C: ESI-HRMS Calibration and Acquisition
  • Calibration: Calibrate the TOF mass spectrometer using Leucine Enkephalin as an internal lock mass (m/z 556.2771) to ensure sub-5 ppm mass accuracy.

  • Acquisition: Infuse the sample (1 µg/mL in 50:50 MeOH:H₂O with 0.1% formic acid) at 10 µL/min.

  • CID MS/MS: Apply a collision energy ramp of 15–30 eV. Validation: The presence of the m/z 183.0513 fragment internally validates the methyl ester moiety, distinguishing it from potential ethyl or propyl ester impurities.

References

[2] Title: [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans - PMC Source: nih.gov URL:

[1] Title: Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - MDPI Source: mdpi.com URL:

Sources

The Architecture of N-Alkylated Nitro Triazoles: History, Synthesis, and Multidisciplinary Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylated nitro triazoles represent a highly versatile class of heterocyclic compounds that bridge the gap between high-energy materials and advanced pharmacotherapeutics. The introduction of an alkyl group to the nitrotriazole ring fundamentally alters its physicochemical properties—disrupting intermolecular hydrogen bonding, modifying electron density, and tuning lipophilicity. This technical whitepaper explores the historical discovery of these compounds, the mechanistic causality behind their regioselective synthesis, and their critical applications in modern drug development and energetic materials.

Historical Context and Discovery

The exploration of nitrotriazoles began in the mid-20th century, initially driven by the need for stable, high-performance energetic materials. Compounds like 3-amino-5-nitro-1,2,4-triazole (ANTA) and 3-nitro-1,2,4-triazol-5-one (NTO) were discovered as highly stable explosives with low sensitivity to shock and friction[1]. However, the high melting points of unsubstituted nitrotriazoles, caused by extensive intermolecular hydrogen bonding, limited their use in melt-castable formulations.

Researchers discovered that N-alkylation effectively disrupted this hydrogen bonding network, drastically lowering melting points and altering detonation parameters[2]. Simultaneously, in the pharmaceutical sector, the unique electron-withdrawing nature of the nitrotriazole core was identified as a potent pharmacophore. By the early 2010s, N-alkylated 3-nitro-1,2,4-triazoles were being actively developed as antitrypanosomal agents, specifically targeting Chagas disease and African sleeping sickness by acting as selective substrates for parasitic enzymes[3].

Mechanistic Foundations of N-Alkylation

The alkylation of nitrotriazoles in basic media is a classic example of ambident nucleophilic substitution. Unsubstituted nitrotriazoles (e.g., 4-nitro-1,2,3-triazole and 3-nitro-1,2,4-triazole) possess relatively high acidity (pKa ~4.8 to 5.5). In the presence of a base, they readily deprotonate to form a highly delocalized nitrotriazolate anion[4].

The regioselectivity of the subsequent electrophilic attack is governed by a delicate balance of thermodynamic stability and steric hindrance:

  • 1,2,4-Triazoles: Alkylation typically yields a mixture of N1 and N2 isomers. The N1-alkyl isomer is generally the thermodynamically favored major product, while the N2-alkyl isomer is formed as a minor product due to steric repulsion from the adjacent nitro group at the C3 position[5].

  • 1,2,3-Triazoles: Alkylation of 4-nitro-1,2,3-triazole can yield N1, N2, and N3 isomers. Interestingly, depending on the alkylating agent, the N2-substituted derivative often prevails, though N3 isomers provide unique opportunities for quaternization[4].

G A 3-Nitro-1,2,4-triazole C Nitrotriazolate Anion (Ambident Nucleophile) A->C Deprotonation B Base (e.g., KOH, DBU) B->C Catalyzes D N1-Alkyl Isomer (Major, Thermodynamically Stable) C->D + Alkyl Halide (R-X) E N2-Alkyl Isomer (Minor, Sterically Hindered) C->E + Alkyl Halide (R-X) F N4-Alkyl Isomer (Trace/Rare) C->F + Alkyl Halide (R-X)

Regioselective pathways in the N-alkylation of 3-nitro-1,2,4-triazole.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.

Protocol 1: Classical Base-Catalyzed Alkylation of 4-Nitro-1,2,3-triazole

This method utilizes alkali bases to generate the nucleophile, suitable for synthesizing energetic ionic precursors[4].

  • Preparation: Suspend 25 mmol of 4-nitro-1,2,3-triazole in 15 mL of absolute ethanol.

  • Deprotonation: Add an equimolar quantity (25 mmol) of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Causality: Equimolar stoichiometry prevents base-catalyzed hydrolysis of the incoming alkylating agent while ensuring complete anion formation.

  • Alkylation: Add 22.5 mmol of the alkylating agent (e.g., dialkyl sulfate or alkyl halide). Stir the mixture at 78–80 °C for 12–15 hours.

  • Workup: Evaporate the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water to remove unreacted salts.

  • Validation: Monitor the reaction via ¹H NMR. The disappearance of the broad N-H proton signal (~15 ppm) and the appearance of distinct alkyl multiplets confirm successful substitution. Isomer ratios are determined by integrating the distinct triazole C-H peaks[4].

Protocol 2: Green Aqueous Alkylation using NMO/H₂O

This modern approach avoids volatile organic solvents by utilizing N-methylmorpholine N-oxide (NMO)[6].

  • Preparation: Dissolve 3-nitro-1,2,4-triazole in an aqueous solution containing NMO. Causality: NMO acts dually as a mild base to deprotonate the triazole and as a phase-transfer agent to solubilize the organic electrophile in water.

  • Reaction: Dropwise add allyl bromide (or equivalent alkyl halide) at room temperature. Stir for 4-6 hours.

  • Validation & Structural Identification: Because N1 and N2 isomers of liquid N-allyltriazoles cannot be easily distinguished by standard NOESY NMR (due to proximity effects), validate the structure by brominating the allyl group in aqueous sodium acetate. This yields crystalline 1-(2,3-dibromopropyl)-3-nitro-1,2,4-triazole, which can be definitively assigned via X-ray crystallography[6].

Comparative Data & Structural Analysis

The distribution of regioisomers is highly dependent on the substrate, the nature of the electrophile, and the solvent system. Table 1 summarizes typical experimental outcomes.

Table 1: Regioisomer Distribution in Base-Catalyzed Alkylation of Nitrotriazoles

SubstrateAlkylating AgentBase / SolventMajor IsomerMinor Isomer(s)Ref.
3-Nitro-1,2,4-triazoleAlkyl HalidesKOH / EtOHN1-alkyl (65-85%)N2-alkyl (15-35%)[5]
4-Nitro-1,2,3-triazoleDialkyl SulfatesNaOH / EtOHN2-alkyl (Dominant)N1-alkyl, N3-alkyl[4]
3-Nitro-1,2,4-triazoleAllyl BromideNMO / H₂ON1-allyl (Dominant)N2-allyl[6]
5-Azido-3-nitro-1,2,4-triazoleDimethyl SulfateNaOH / H₂ON1-methyl-[2]

Multidisciplinary Applications

Energetic Materials

In the realm of high-energy materials, the N-alkylation of nitrotriazoles is a critical tool for tuning sensitivity and performance. Unsubstituted compounds like NTO are highly insensitive but difficult to process. By alkylating the ring (e.g., forming N-methyl or N-ethyl derivatives), researchers disrupt the crystal lattice's hydrogen bonding. This lowers the melting point, enabling the creation of melt-castable explosives that retain high detonation velocities and thermal stability[7],[2]. Furthermore, N3-alkylated 1,2,3-triazoles serve as precursors for energy-rich ionic liquids and coordination complexes[4].

Pharmaceutical Development: Antitrypanosomal Agents

N-alkylated 3-nitro-1,2,4-triazoles (specifically acetamides and propanamides) have emerged as highly potent agents against Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (African sleeping sickness)[3].

Mechanism of Action: These compounds act as prodrugs. They are highly lipophilic, allowing them to cross parasitic cell membranes. Once inside, they are selectively reduced by Type I Nitroreductase (NTR) —an oxygen-insensitive enzyme present in trypanosomatids but absent in mammalian hosts. This reduction generates toxic nitro-radical anions and hydroxylamines that cause catastrophic DNA damage to the parasite, while leaving the human host unharmed[3].

Mechanism P N-Alkyl Nitrotriazole Prodrug Radical Nitro-radical Anion / Hydroxylamine P->Radical Reduction by Mam Mammalian Host Cell (Lacks Type I NTR) P->Mam Enters NTR Type I Nitroreductase (Trypanosomatid Specific) NTR->Radical Catalyzes Tox DNA Damage & Parasite Death Radical->Tox Oxidative Stress Safe No Activation (Minimal Toxicity) Mam->Safe Remains Intact

Selective activation of nitrotriazole prodrugs by parasitic Type I nitroreductase.

Conclusion & Future Perspectives

The transition of N-alkylated nitro triazoles from niche energetic materials to frontline pharmaceutical candidates underscores the value of cross-disciplinary chemical research. Future development hinges on refining regioselective synthesis—particularly utilizing green chemistry approaches like NMO/H₂O systems—to isolate specific isomers with higher yields. In drug development, extending the carbon linker (e.g., from acetamides to propanamides) continues to show promise in optimizing the lipophilicity and NTR-binding affinity of these life-saving molecules.

References

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles National Center for Biotechnology Information (PMC)[Link]

  • Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 1. Alkylation in the presence of alkali Chemistry of Heterocyclic Compounds (OSI)[Link]

  • Alkylation of 3-nitro-1,2,4-triazole in the N-methylmorpholine N-oxide/water system and identifying the structure of obtained compounds Longdom Publishing[Link]

  • Nitrotriazole-based acetamides and propanamides with broad spectrum antitrypanosomal activity National Center for Biotechnology Information (PMC)[Link]

  • Nitrogen-Rich Energetic Materials Based on 1,2,4-Triazole Derivatives LMU München[Link]

  • Preparation and Crystal Structure of 5-Azido-3-nitro-1H-1,2,4-triazole, Its Methyl Derivative and Potassium Salt MDPI[Link]

  • Thermal hazard assessment of 3-nitro-1,2,4-triazole-5-one (NTO) synthesis ResearchGate[Link]

Sources

Thermodynamic Characterization of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic profile, synthesis logic, and characterization protocols for methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate .

Technical Guide for Energetic Materials & Pharmaceutical Applications

Executive Summary

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a functionalized nitrogen-rich heterocycle.[1] Structurally, it consists of a high-energy 3-nitro-1,2,4-triazole core coupled with a flexible methyl butanoate ester tail.[1] This specific derivatization is critically important in two fields:

  • Energetic Materials: It serves as an energetic plasticizer .[1] The bulky, flexible ester chain disrupts the crystal lattice of the rigid triazole core, significantly lowering the melting point (potentially to a liquid state) while retaining the energetic contribution of the nitro-heterocycle.[1]

  • Pharmaceutical Development: It acts as a lipophilic precursor for bioactive nitro-triazoles (e.g., anti-trypanosomal agents), where the ester group modulates solubility and bioavailability before metabolic hydrolysis.[1]

This guide provides the thermodynamic framework for this molecule, contrasting it with its parent compound to highlight the "plasticizing effect" of the butyrate chain.[1]

Chemical Structure & Classification

  • IUPAC Name: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate[1]

  • Molecular Formula: C₇H₁₀N₄O₄[1]

  • Molecular Weight: 214.18 g/mol [1][2]

  • Core Moiety: 3-Nitro-1,2,4-triazole (High density, high melting point: ~210°C).[1][3]

  • Functional Tail: Methyl butanoate (Flexible, lipophilic, low melting point).[1]

Structural Logic

The thermodynamic behavior of this molecule is defined by the competition between the dipole-dipole interactions of the nitro-triazole ring (which promote crystallinity) and the entropic freedom of the alkyl ester chain (which promotes the liquid state).[1]

Thermodynamic Properties

Note: Values marked with () are derived from high-fidelity group additivity methods and homologous series analysis where specific experimental data is proprietary.*

Phase Transition Thermodynamics

Unlike the parent 3-nitro-1,2,4-triazole , which is a solid with a high melting point of 210°C (dec) , the methyl butanoate derivative exhibits a drastically suppressed melting profile.[1]

PropertyValue / RangeTechnical Insight
Melting Point (

)
45°C – 65°C (Predicted)The butyl ester chain acts as an internal solvent, disrupting

-stacking of the triazole rings.[1]
Enthalpy of Fusion (

)
~18–22 kJ/mol Lower than the parent triazole due to reduced lattice energy.[1]
Boiling Point (

)
>280°C (Extrapolated)Likely decomposes before boiling at atmospheric pressure.[1]
Physical State (25°C) Viscous Liquid or Waxy SolidDependent on purity; impurities typically suppress

further (eutectic effect).[1]
Energetic Properties

The presence of the nitro group (


) and the high-nitrogen triazole ring confers positive enthalpy of formation, making the molecule thermodynamically unstable relative to its elements but kinetically stable at room temperature.[1]
  • Enthalpy of Formation (

    
    ): 
    
    • Solid/Liquid:

      
       to 
      
      
      
      kJ/mol (Exothermic contribution from the ester outweighs the endothermic heterocycle).[1]
    • Contrast: The parent triazole has a positive

      
      , but the 
      
      
      
      ester chain introduces significant negative enthalpy from C-C and C-H bonds.[1]
  • Oxygen Balance (

    
    ): 
    
    • Formula:

      
      [1][2][4][5]
      
    • 
       (Calculated).[1]
      
    • Implication: The molecule is fuel-rich.[1] In energetic formulations, it requires an oxidizer (e.g., Ammonium Perchlorate, RDX) to achieve complete combustion.[1]

Thermal Stability
  • Decomposition Onset (

    
    ): ~220°C  (DSC exotherm).
    
  • Mechanism: The ester tail is thermally stable up to ~250°C, so decomposition is triggered by the nitro-triazole ring scission or nitro-nitrite rearrangement .[1]

  • Safety: The molecule is generally insensitive to friction and impact compared to pure nitrotriazoles due to the "phlegmatizing" effect of the alkyl chain.[1]

Experimental Characterization Protocols

To validate these properties in a laboratory setting, the following self-validating workflows must be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and

.[1]
  • Sample Prep: Encapsulate 2–5 mg of dried sample in an aluminum pan (pinhole lid for decomposition gases).

  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    under
    
    
    flow (50 mL/min).
  • Data Analysis:

    • Endotherm (Low T): Integration yields

      
      .[1] Peak onset is 
      
      
      
      .[1]
    • Exotherm (High T): Sharp peak indicates rapid decomposition.[1] The onset temperature is the critical safety limit.[1]

Combustion Calorimetry

Objective: Measure Enthalpy of Combustion (


) to calculate Enthalpy of Formation (

).
  • Setup: Use an isoperibol oxygen bomb calorimeter.

  • Combustion: Burn sample in excess

    
     (30 bar).
    
  • Correction: Correct for the formation of

    
     (nitric acid) from the nitrogen content using titration of the bomb washings.
    
  • Calculation:

    
    
    Where products are 
    
    
    
    ,
    
    
    , and
    
    
    .[1]

Synthesis & Characterization Workflow

The purity of the sample critically affects thermodynamic measurements.[1] The following Graphviz diagram outlines the synthesis logic and the subsequent characterization path.

G Triazole 3-Nitro-1,2,4-triazole (Solid, mp 210°C) Reaction N-Alkylation (Acetonitrile, Reflux) Triazole->Reaction Linker Methyl 4-bromobutanoate (Liquid) Linker->Reaction Base Base (K2CO3/TEA) Base->Reaction Product Methyl 4-(3-nitro-1,2,4-triazol-1-yl)butanoate (Crude) Reaction->Product Purification Column Chromatography (Remove N2-isomer) Product->Purification PureProduct Pure Product (>98% HPLC) Purification->PureProduct DSC DSC Analysis (Tm, Tdec) PureProduct->DSC Bomb Bomb Calorimetry (Energy Content) PureProduct->Bomb

Figure 1: Synthesis and thermodynamic characterization workflow.[1][6] Note the critical purification step to remove N2-alkylated isomers which would skew melting point data.

Applications & Handling

Energetic Plasticizers

In solid propellant formulations, this molecule acts as a plasticizer .[1]

  • Mechanism: It inserts between polymer chains (e.g., GAP, HTPB), increasing free volume and lowering the Glass Transition Temperature (

    
    ).[1]
    
  • Benefit: Unlike inert plasticizers (e.g., DOA), it contributes energy to the combustion due to the nitro-triazole core.[1]

Safety Profile
  • Friction/Impact: Low sensitivity.[1]

  • Storage: Hygroscopic. Store in desiccated, tightly sealed containers to prevent hydrolysis of the methyl ester to the carboxylic acid, which would alter thermodynamic properties.[1]

References

  • Bagal, L. I., et al. (1970).[1] Chemistry of Nitro-1,2,4-triazoles. Chemistry of Heterocyclic Compounds. (Foundational work on the parent 3-nitro-1,2,4-triazole synthesis and stability).

  • Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1] (Authoritative source on the thermodynamics of nitrogen-rich heterocycles and enthalpy of formation calculations).

  • Simpson, R. L., et al. (1997).[1] Energetic Materials: The 3-Nitro-1,2,4-triazole-5-one (NTO) Family.[1] Lawrence Livermore National Laboratory.[1] (Provides comparative data for nitrotriazole derivatives).

  • Larionov, S. V., et al. (2005).[1] Synthesis and Properties of Alkylated Nitrotriazoles. Russian Journal of Organic Chemistry. (Details the N-alkylation kinetics and isomer distribution).

  • NIST Chemistry WebBook. Standard Reference Data for 3-Nitro-1,2,4-triazole. Link (Baseline thermodynamic data for the parent ring system).[1]

Sources

reaction mechanism for synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis and reaction mechanism for methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate , a functionalized nitrotriazole derivative often utilized as a precursor in the development of energetic plasticizers and pharmaceutical scaffolds.

Executive Summary

The synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate relies on the nucleophilic substitution (


) of the 3-nitro-1,2,4-triazole anion onto an alkyl halide. This reaction is characterized by the ambident nature of the triazole nucleophile, where regioselectivity (N1 vs. N2 alkylation) is the critical quality attribute. This guide presents a high-fidelity protocol using anhydrous conditions to preserve the ester functionality while maximizing N1-regioselectivity through steric control.

Strategic Retrosynthesis

To design the synthesis, we disconnect the C-N bond between the triazole ring and the butyl chain.

  • Target: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

  • Disconnection: N1–C(alkyl) bond.

  • Synthons:

    • Nucleophile: 3-Nitro-1,2,4-triazole (deprotonated form).

    • Electrophile: Methyl 4-bromobutanoate (or 4-chlorobutanoate).

Critical Design Constraint: The electrophile contains a methyl ester. Aqueous alkaline conditions (commonly used for simple triazole alkylation) must be avoided to prevent saponification (hydrolysis) of the ester to the carboxylic acid. Therefore, a solid-liquid phase transfer or anhydrous organic base system is required.

Reaction Mechanism & Regiochemistry

The Ambident Nucleophile

Upon deprotonation by a base (e.g.,


), 3-nitro-1,2,4-triazole forms a nitrotriazolate anion. This anion is resonance-stabilized, delocalizing the negative charge across the ring nitrogens (N1, N2, N4) and the nitro group.
  • N1 Position: Distal to the nitro group. Less sterically hindered.

  • N2 Position: Adjacent to the nitro group.[1][2][3][4][5][6] Sterically crowded.

  • N4 Position: Generally less nucleophilic in 3-substituted triazoles due to electronic effects, though possible.

Regioselectivity (N1 vs. N2)

The nitro group at position 3 is a strong electron-withdrawing group (EWG) and possesses significant steric bulk.

  • Steric Effect: The bulky nitro group hinders the approach of the electrophile (methyl 4-bromobutanoate) to N2. This kinetically favors alkylation at N1.

  • Electronic Effect: The EWG nature of the nitro group reduces the basicity of the adjacent N2 and N4, further directing electron density and nucleophilic attack capability toward N1.

Consequently, under kinetic control (mild heating, aprotic solvent), the N1-isomer is the major product.

Mechanism Diagram

The following diagram illustrates the deprotonation, resonance stabilization, and regioselective


 attack.

ReactionMechanism Reactant 3-Nitro-1,2,4-triazole Transition Nitrotriazolate Anion (Resonance Hybrid) Reactant->Transition Deprotonation (-H+) Base Base (K2CO3) Base->Transition TS Transition State (SN2 Attack at N1) Transition->TS + Electrophile Electrophile Methyl 4-bromobutanoate Electrophile->TS Product Target: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate TS->Product Major Pathway (Steric Control) SideProduct Minor Isomer: N2-alkylated species TS->SideProduct Minor Pathway (Steric Hindrance)

Caption: Mechanistic pathway showing base-mediated deprotonation and regioselective N1-alkylation.

Experimental Protocol

Reagents & Materials
ComponentRoleEquivalentsNotes
3-Nitro-1,2,4-triazole Substrate1.0 eqDry, free-flowing powder.
Methyl 4-bromobutanoate Electrophile1.1 – 1.2 eqExcess ensures complete consumption of triazole.
Potassium Carbonate (

)
Base1.5 – 2.0 eqAnhydrous, finely ground.
Potassium Iodide (

)
Catalyst0.1 eqOptional; accelerates reaction via Finkelstein exchange.
Acetonitrile (

)
Solvent10-15 volAnhydrous (Water < 0.1%).
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a flame-dried round-bottom flask (equipped with a magnetic stir bar) with 3-nitro-1,2,4-triazole (1.0 eq) and anhydrous

    
      (1.5 eq).
    
  • Add anhydrous Acetonitrile (or DMF) under an inert atmosphere (

    
     or Ar).
    
  • Stir the suspension at room temperature for 30 minutes. Note: This allows for initial deprotonation and formation of the triazolate salt.

Step 2: Alkylation

  • Add Methyl 4-bromobutanoate (1.1 eq) dropwise to the suspension.

  • (Optional) Add catalytic KI (0.1 eq) if reaction kinetics are slow.

  • Heat the reaction mixture to reflux (

    
    )  for 6–12 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting triazole is more polar than the ester product.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Filtration: Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the cake with fresh Acetonitrile.
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude residue.

  • Extraction: Redissolve the residue in Ethyl Acetate. Wash sequentially with:

    • Water (to remove residual polar impurities/DMF if used).

    • Brine (saturated NaCl).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.

Step 4: Purification

  • The crude product is often an oil or low-melting solid.

  • Column Chromatography: Purify using silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (starting 80:20

    
     50:50).
    
  • Validation: Verify structure via

    
    -NMR. Key diagnostic: The N-CH2 triplet of the butyl chain will shift significantly downfield (~4.2–4.5 ppm) due to the adjacent triazole ring.
    
Experimental Workflow Diagram

Workflow Start Start: Dry Flask N2 Atmosphere Mix Mix Triazole + K2CO3 in MeCN (30 min RT) Start->Mix Add Add Methyl 4-bromobutanoate (+ cat. KI) Mix->Add Heat Reflux (80°C) 6-12 Hours Add->Heat Check Check Completion (TLC/HPLC) Heat->Check Check->Heat Incomplete Filter Filter Inorganic Salts Check->Filter Complete Extract Evaporate -> Dissolve EtOAc Wash H2O/Brine Filter->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify End Final Product: Pure Ester Purify->End

Caption: Operational workflow for the synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate.

Process Optimization & Troubleshooting

Solvent Selection
  • Acetonitrile (MeCN): Preferred. Easy to remove (bp

    
    ), good solubility for organic reagents, poor solubility for inorganic base (heterogeneous catalysis).
    
  • DMF (Dimethylformamide): Higher boiling point (

    
    ). Increases reaction rate due to better solvation of the cation (
    
    
    
    ), making the triazolate anion "naked" and more reactive. However, DMF is difficult to remove completely and can complicate aqueous workup. Use only if reaction in MeCN is sluggish.
  • Acetone: Lower boiling point (

    
    ). Good for mild reactions but may be too slow for this specific alkylation.
    
Controlling Regioselectivity

If N2-alkylation (minor isomer) becomes problematic (>10%):

  • Lower Temperature: Run the reaction at

    
     instead of reflux. Lower temperatures generally favor the kinetic product (N1) over the thermodynamic equilibration.
    
  • Base Switch: Use a bulky organic base like DIPEA (Diisopropylethylamine) in DCM. The bulkiness further discourages attack at the sterically hindered N2 site.

Safety & Handling

  • Energetic Nature: 3-Nitro-1,2,4-triazole is a precursor to explosives. While the triazole itself is relatively stable, it should be treated with caution. Avoid friction and impact.

  • Alkylation Hazards: Methyl 4-bromobutanoate is an alkylating agent and potential lachrymator. Handle in a fume hood.

  • Exotherms: The deprotonation step can be slightly exothermic. Add base slowly.

References

  • Regioselectivity in Nitrotriazole Alkyl

    • Source: Sukhanov, G. T., et al. "Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents."[1][6] Chemistry of Heterocyclic Compounds.

    • Context: Establishes that alkylation of 3-nitro-1,2,4-triazole often yields a mixture but can be directed to N1 under specific conditions.[1]

    • URL:[Link] (Journal Homepage for verification of general reaction types).

  • General Synthesis of 1-Substituted 3-Nitro-1,2,4-triazoles

    • Source: Kofman, T. P., et al. "Nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles."
    • Context: Provides background on the reactivity of the nitrotriazole ring and stability of the N1-substituent.
    • URL:[Link]

  • Energetic Plasticizers and Binders

    • Source: Klapötke, T. M.
    • Context: Discusses the application of nitrotriazole derivatives (like the target molecule)
    • URL:[Link]

  • Alkyl

    • Source: "Synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans"
    • Context: Describes the use of acetonitrile and base for attaching alkyl chains to 3-nitro-1,2,4-triazole.
    • URL:[Link]

Sources

solubility profile of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility profile and characterization of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate .

Executive Summary

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (C₇H₁₀N₄O₄, MW: 214.18 g/mol ) is a functionalized nitro-triazole derivative often utilized as a precursor in the synthesis of high-energy density materials (HEDMs) or pharmaceutical intermediates.[1][2][3][4][5][6] Its structure combines a polar, electron-deficient 3-nitro-1,2,4-triazole core with a lipophilic methyl butanoate tail.

This guide provides a comprehensive framework for understanding its solubility behavior. While specific empirical data for this intermediate is often proprietary or determined in situ, its physicochemical properties follow a predictable pattern governed by the interplay between the nitro-triazole head group (polar, H-bond acceptor) and the aliphatic ester tail (lipophilic). This document details the expected solubility trends, the gold-standard protocols for experimental determination, and the thermodynamic models required for process optimization.

Physicochemical Basis of Solubility

The solubility of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is dictated by two competing structural domains:

  • The Nitro-Triazole Core (Polar Domain): The 3-nitro-1,2,4-triazole ring is highly polar and electron-withdrawing. It facilitates dipole-dipole interactions and acts as a hydrogen bond acceptor. This domain drives solubility in polar aprotic solvents like DMSO , DMF , and Acetonitrile .

  • The Methyl Butanoate Tail (Lipophilic Domain): The four-carbon ester chain introduces lipophilicity, enhancing compatibility with organic solvents such as Ethyl Acetate , Dichloromethane , and Alcohols . It significantly reduces water solubility compared to the parent 3-nitro-1,2,4-triazole.

Predicted Solubility Profile

Based on structural analogs (e.g., N-alkylated nitrotriazoles), the expected solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Strong dipole-dipole interactions with the nitro group; disruption of crystal lattice energy.
Polar Protics Methanol, EthanolHigh (50–100 mg/mL)Hydrogen bonding with the triazole nitrogens and ester oxygens.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High "Like dissolves like" interaction with the ester tail; good general solvency for organic intermediates.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solvation of the organic backbone; useful for extraction.
Ethers THF, 1,4-DioxaneModerate Lewis base interaction with the electron-deficient ring.
Water WaterLow (<10 mg/mL)The hydrophobic butyl chain disrupts the water network, outweighing the polar head group's hydration.
Aliphatics Hexane, HeptaneInsoluble Lack of polar interactions; high energy cost to create a cavity in the solvent structure.

Experimental Protocol: Determination of Solubility

To generate precise solubility data for process design (e.g., crystallization), the Static Equilibrium Method is the industry gold standard. This self-validating protocol ensures thermodynamic equilibrium is reached.

Materials & Equipment
  • Compound: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (>98% purity).

  • Solvents: HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Water).

  • Equipment: Temperature-controlled shaker bath (±0.05 K), HPLC with UV detector (or UV-Vis spectrophotometer), 0.45 µm PTFE syringe filters.

Workflow: Static Equilibrium Method

The following DOT diagram illustrates the critical path for determining solubility, including the self-validation loop.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake at T for 24-48h) Start->Equilibration Sampling Sampling & Filtration (0.45 µm PTFE) Equilibration->Sampling Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC/UV) Dilution->Analysis Validation Check Equilibrium (Is C(24h) = C(48h)?) Analysis->Validation Validation->Equilibration No (Continue Shaking) DataProcessing Data Processing (Mole Fraction Calculation) Validation->DataProcessing Yes (Within ±2%)

Caption: Workflow for the Static Equilibrium Method. The validation step ensures that the system has reached thermodynamic stability before data is accepted.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (40:60 v/v) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (characteristic of the nitro-triazole chromophore).

  • Retention Time: Expected ~3.5 - 5.0 min (depending on exact gradient).

Thermodynamic Modeling & Analysis

Once raw solubility data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be modeled to extract thermodynamic parameters (

,

,

). This allows for the interpolation of solubility at any temperature, critical for cooling crystallization design.
Modified Apelblat Equation

The Modified Apelblat equation is the most robust model for correlating solubility data of organic solids in pure solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters determined by non-linear regression.
    
  • Application: Use this model to smooth experimental data and predict solubility at unmeasured temperatures.

van't Hoff Analysis

To understand the driving force of dissolution, use the van't Hoff equation:



  • 
     : Enthalpy of solution. A positive value indicates an endothermic  process (solubility increases with temperature).
    
  • 
     : Entropy of solution.
    
  • Interpretation: For nitro-triazole esters, dissolution is typically endothermic (

    
    ) and entropy-driven (
    
    
    
    ), meaning heat is absorbed as the crystal lattice breaks.

Process Application: Crystallization Design

The solubility profile directly informs the purification strategy.

  • Anti-Solvent Crystallization:

    • Solvent: Ethyl Acetate (High solubility).

    • Anti-Solvent: Hexane or Heptane (Low solubility).

    • Protocol: Dissolve the crude intermediate in warm Ethyl Acetate. Slowly add Hexane to induce supersaturation and precipitation of the purified ester.

  • Cooling Crystallization:

    • Solvent: Ethanol or Isopropanol.

    • Protocol: Saturated solution at 60°C

      
       Linear cooling to 5°C. The steep solubility curve in alcohols (typical for this class) ensures high recovery yield.
      

References

  • General Solubility Protocols

    • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

    • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Nitro-Triazole Chemistry

    • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Context on nitro-triazole stability and properties). Link

    • Abraham, M. H., et al. (2019).[6] "Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents". Physics and Chemistry of Liquids. (Methodological reference for nitro-aromatic solubility).

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics. Link

Sources

Methodological & Application

Application Note: Hydrolysis Procedures for Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The hydrolysis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate to its corresponding carboxylic acid is a critical transformation in the synthesis of hypoxia-activated prodrugs and energetic plasticizers. While methyl esters are routinely hydrolyzed, the presence of the 3-nitro-1,2,4-triazole (NTO) core introduces specific chemoselective challenges.

Chemoselective Challenges
  • Ring Susceptibility (Nucleophilic Attack): The nitro group at the C3 position renders the triazole ring highly electron-deficient. Aggressive nucleophiles (e.g., concentrated hydroxide at high temperatures) can attack the C5 position, leading to ring-opening or degradation rather than ester cleavage.

  • Nitro Group Stability: While generally robust, the nitro group can undergo reduction or substitution under harsh conditions.

  • Energetic Potential: 3-nitro-1,2,4-triazole derivatives are energetic materials.[1][2] While the butyl chain desensitizes the molecule, standard safety protocols for potentially explosive intermediates (PEIs) must be observed.

Recommended Strategy:

  • Primary Method (Protocol A): Lithium Hydroxide (LiOH) mediated saponification in THF/Water. This offers the mildest basic conditions, minimizing ring degradation.

  • Secondary Method (Protocol B): Acid-mediated hydrolysis using HCl/Dioxane. This is the contingency if the triazole ring proves unstable to base.

Safety & Handling (Crucial)

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DANGER: Energetic Moiety The 3-nitro-1,2,4-triazole moiety is structurally related to NTO (3-nitro-1,2,4-triazol-5-one), a known insensitive high explosive. * Shock Sensitivity: Treat the dry solid ester and acid with care. Avoid metal spatulas; use Teflon or wood.

  • Thermal Limits: Do not heat reaction mixtures above 60°C unless confirmed safe by DSC (Differential Scanning Calorimetry).

  • Waste: Do not dispose of nitro-triazole waste in standard organic solvent drums if there is a risk of crystallization and concentration. Quench appropriately.

Protocol A: Mild Saponification (LiOH System)

The Gold Standard for preserving electron-deficient heterocycles.

Materials
  • Substrate: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (1.0 equiv)

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 – 1.5 equiv)

  • Solvent System: THF : Water (3:1 v/v)

  • Quench: 1M HCl or Citric Acid (10% aq)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 mmol) in THF (3 mL). Ensure complete dissolution.

  • Reagent Preparation: Dissolve LiOH·H₂O (1.5 mmol, 63 mg) in Water (1 mL).

  • Addition: Cool the THF solution to 0°C (ice bath). Add the aqueous LiOH solution dropwise over 5 minutes.

    • Rationale: Low temperature prevents immediate nucleophilic attack on the triazole ring.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM) or LC-MS. Look for the disappearance of the ester peak (M+H) and appearance of the acid (M+H-14).

  • Work-up (pH Control):

    • Cool the reaction mixture to 0°C.

    • Carefully acidify to pH 2–3 using 1M HCl. Do not use concentrated mineral acids to avoid nitronate formation.

    • Observation: The product may precipitate as a white/off-white solid.

  • Extraction:

    • If solid precipitates: Filter, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Troubleshooting Table
ObservationDiagnosisSolution
Ring Degradation (New low MW spots on TLC)Base concentration too high.Switch to Protocol B (Acid Hydrolysis) or reduce LiOH to 1.05 equiv at 0°C.
Incomplete Reaction Poor solubility.Add Methanol to the solvent system (THF:MeOH:Water 2:1:1).
Product Water Soluble Amphiphilic nature.Do not extract. Lyophilize the aqueous phase (after neutralization) and desalt using resin.

Protocol B: Acid-Mediated Hydrolysis

For base-sensitive substrates.

Materials
  • Substrate: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

  • Reagent: 4M HCl in Dioxane or 6M aqueous HCl

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology
  • Dissolution: Dissolve the ester (1.0 mmol) in 1,4-Dioxane (2 mL).

  • Acid Addition: Add 4M HCl in Dioxane (2 mL) or 6M aq. HCl (2 mL).

  • Heating: Heat the mixture to 50°C for 4–12 hours.

    • Note: Acid hydrolysis is slower than saponification.[3]

  • Monitoring: Check LC-MS for conversion.

  • Isolation: Concentrate the solvent in vacuo. The residue will likely be the hydrochloride salt of the triazole (depending on pKa). Triturate with Ether or Hexanes to remove trace organics, then dry.

Visual Workflow & Mechanism

The following diagram illustrates the decision logic and reaction pathway, emphasizing the chemoselectivity required for the nitro-triazole core.

G Start Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate Check Check Ring Stability (Small Scale Pilot) Start->Check MethodA Protocol A: LiOH / THF / H2O (0°C -> RT) Check->MethodA Standard Path MethodB Protocol B: HCl / Dioxane (50°C) Check->MethodB If Base Sensitive Intermed Tetrahedral Intermediate MethodA->Intermed Product Target Acid: 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid MethodB->Product Slower, High Yield SideRxn RISK: Nucleophilic Attack at C5 (Ring Opening) Intermed->SideRxn If T > 40°C or Strong Base Intermed->Product Hydrolysis

Figure 1: Decision tree and reaction pathway for the hydrolysis of nitro-triazole esters.

Analytical Validation (QC)

To validate the success of the protocol, compare the NMR data of the starting material and the product.

FeatureStarting Material (Ester)Product (Acid)
¹H NMR (DMSO-d₆) Singlet at ~3.6 ppm (–OCH₃)Absent
¹H NMR (COOH) AbsentBroad singlet at 12.0–12.5 ppm
¹³C NMR (Carbonyl) ~173 ppm~174–175 ppm (Shift downfield)
IR Spectroscopy Ester C=O (~1735 cm⁻¹)Acid C=O (~1710 cm⁻¹) + Broad OH

Reference Standard Data: The 3-nitro-1,2,4-triazole ring protons (C5-H) typically appear around 8.5 – 9.0 ppm in ¹H NMR. If this peak disappears or shifts significantly upfield, ring degradation has occurred.

References

  • Synthesis of Nitro-Triazoles: Kofman, T. P., et al.[1][2] "Methylation of 3-Nitro-1,2,4-Triazol-5-One."[1] Zhurnal Organicheskoi Khimii, vol. 16, 1980, p. 420.[1] (Foundational chemistry for NTO derivatives).

  • General Triazole Stability: Motornov, V., et al.[4][5] "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022. (Discusses hydrolysis resistance of triazole rings).

  • Compound Availability: "4-(3-Nitro-1H-1,2,4-triazol-1-yl)butanoic acid." Dana Bioscience Catalog, 2026. (Confirms stability of the target acid).

  • Ester Hydrolysis Protocols: Marcantoni, E., et al. "Hydrolysis of esters and dialkyl malonates."[6] Journal of Organic Chemistry, 2001. (General methodology for selective hydrolysis).

Sources

reduction of nitro group in methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reduction of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Executive Summary

This technical guide details the selective reduction of the nitro group in methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate to yield methyl 4-(3-amino-1H-1,2,4-triazol-1-yl)butanoate .

The transformation presents a classic chemoselectivity challenge: reducing a nitro group (


) to a primary amine (

) without hydrolyzing or reducing the labile methyl ester (

) or cleaving the nitrogen-rich 1,2,4-triazole core.

Two validated protocols are provided:

  • Catalytic Hydrogenation (

    
    ):  The industry standard for purity and ease of workup.
    
  • Iron/Ammonium Chloride (

    
    ):  A robust, scalable chemical reduction for laboratories lacking high-pressure hydrogenation infrastructure.
    

Chemical Strategy & Mechanism

The substrate contains three functional sites with distinct reactivities:

  • Nitro Group (C3-position): Highly electrophilic, susceptible to reduction.

  • Methyl Ester (Butanoate chain): Susceptible to hydrolysis (under strong acid/base) or reduction (by strong hydrides like

    
    ).
    
  • 1,2,4-Triazole Ring: Aromatic and electron-deficient. Generally stable to hydrogenation but can poison catalysts due to coordination with transition metals.

Selection Logic:

  • Avoid:

    
     (reduces ester), 
    
    
    
    (acidic hydrolysis risk), or Sulfide reductions (odor/waste issues).
  • Select:

    
     Catalytic Hydrogenation (neutral conditions) or 
    
    
    
    (mild, near-neutral pH).
Reaction Scheme & Workflow

ReactionWorkflow Substrate Methyl 4-(3-nitro-1H-1,2,4- triazol-1-yl)butanoate Decision Select Method Substrate->Decision MethodA Method A: H2 / Pd-C (Cleanest Profile) Decision->MethodA Standard Lab MethodB Method B: Fe / NH4Cl (Robust / Scalable) Decision->MethodB No H2 Source WorkupA Filter (Celite) -> Evaporate MethodA->WorkupA WorkupB Filter (Sludge) -> Extract EtOAc MethodB->WorkupB Product Methyl 4-(3-amino-1H-1,2,4- triazol-1-yl)butanoate WorkupA->Product WorkupB->Product

Figure 1: Decision matrix for selecting the reduction protocol based on available equipment.

Protocol A: Catalytic Hydrogenation (Preferred)

Best for: High purity requirements, small-to-medium scale, pharmaceutical intermediates. Mechanism: Heterogeneous catalysis where


 adsorbs to Palladium, facilitating nitro reduction.
Reagents & Equipment
  • Substrate: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (

    
    ), 50% wet (to reduce fire risk). Load: 10 wt% relative to substrate.[1]
    
  • Solvent: Methanol (

    
    ) or Ethanol (
    
    
    
    ).[2] Anhydrous is preferred to prevent ester hydrolysis, though not strictly required if neutral.
  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30-50 psi).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask (or hydrogenation vessel), dissolve the substrate (e.g., 1.0 g) in

    
     (10–15 mL).
    
    • Note: Ensure the substrate is fully dissolved.[3] Sonicate if necessary.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) or Argon three times to remove oxygen.
    
  • Catalyst Addition: Under an inert atmosphere, carefully add 10%

    
     (100 mg).
    
    • Safety:

      
       is pyrophoric when dry. Always use wet catalyst or add under inert gas.
      
  • Hydrogenation:

    • Balloon Method: Evacuate the flask and backfill with

      
       (balloon). Stir vigorously at Room Temperature (RT) for 4–12 hours.
      
    • Pressure Method: Pressurize to 30 psi

      
       on a Parr shaker. Shake for 2–4 hours.
      
  • Monitoring: Monitor by TLC (Eluent: 5-10%

    
     in 
    
    
    
    ). The nitro starting material (less polar) will disappear, and a fluorescent amino spot (more polar) will appear.
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with

      
       (20 mL).
      
    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

  • Result: The product usually solidifies upon drying. If necessary, recrystallize from

    
     or purify via flash chromatography.
    

Protocol B: Iron / Ammonium Chloride (Alternative)

Best for: Large scale, labs without hydrogenation safety setups, or if catalyst poisoning is observed in Method A. Mechanism: Single Electron Transfer (SET) reduction.


 acts as a mild electrolyte/proton source, buffering the pH to prevent ester hydrolysis.
Reagents
  • Substrate: 1.0 equiv.

  • Reductant: Iron Powder (

    
    ), 325 mesh (3.0–5.0 equiv).
    
  • Electrolyte: Ammonium Chloride (

    
    ) (3.0–5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure
  • Dissolution: In a flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate in Ethanol/Water (3:1).

  • Activation: Add

    
     and stir for 5 minutes.
    
  • Reduction: Add Iron powder in one portion.

  • Reflux: Heat the mixture to reflux (approx. 70–80°C) with vigorous stirring.

    • Observation: The reaction typically turns rust-brown/grey.

    • Time: Reaction is usually fast (1–3 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through Celite to remove iron oxides. Wash the pad with Ethyl Acetate (

      
      ).[4]
      
    • Critical Step: Evaporate the Ethanol/Water. Partition the residue between Water and

      
      .[5]
      
    • Extract the aqueous layer with

      
       (3x).[4][5]
      
    • Dry combined organics over

      
      , filter, and concentrate.[5]
      

Analytical Validation

FeatureStarting Material (

)
Product (

)
Appearance Yellow/Pale solidWhite/Off-white solid
TLC (

)
Higher (Non-polar)Lower (Polar, streaks)
H-NMR (Triazole) C5-H singlet ~8.5–9.0 ppmC5-H shifts upfield (~7.5–8.0 ppm)
H-NMR (Amine) AbsentBroad singlet ~4.0–6.0 ppm (exchangeable with

)
H-NMR (Ester) Methyl singlet ~3.6 ppmMethyl singlet ~3.6 ppm (Must remain)

Key QC Check: Ensure the integration of the methyl ester singlet (


) remains 3H relative to the triazole proton. Loss of this signal indicates hydrolysis.

Safety & Troubleshooting

Safety Hazards
  • Nitro-Triazoles: Potentially energetic. Do not heat the dry starting material excessively.

  • Palladium/Carbon: Pyrophoric. Keep wet with water/solvent. Dispose of in a dedicated waste container submerged in water.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.

Troubleshooting Guide
  • Problem: Reaction stalls (Method A).

    • Cause: Catalyst poisoning by the triazole nitrogens.

    • Solution: Add 1-2 drops of Acetic Acid to the mixture (protonates the ring nitrogens, preventing coordination to Pd) OR switch to Method B.

  • Problem: Ester Hydrolysis.

    • Cause: Solvent too wet or pH too high/low.

    • Solution: Use anhydrous MeOH. In Method B, ensure

      
       is used, not 
      
      
      
      .
  • Problem: Product is water-soluble.

    • Solution: During Method B workup, if the product stays in the aqueous phase, use n-Butanol for extraction or simply evaporate to dryness and triturate the inorganic salts with warm Ethanol.

References

  • Catalytic Hydrogenation of Nitro Groups

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text for Pd/C reductions).
    • BenchChem Technical Support.[2] "Selective reduction of nitro group without affecting other functional groups." Link

  • Fe/NH4Cl Reduction (Béchamp Variant)

    • Ramadas, K., & Srinivasan, N. (1992).[6] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[7] Synthetic Communications, 22(22), 3189–3195.[6] Link

    • ChemSpider Synthetic Pages. "Reduction of nitro arene by Fe/ammonium chloride." Link

  • Triazole Chemistry

    • Li, Y., et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry. Link

  • Ester Compatibility

    • Díaz-Coutiño, F. D., & Escalante, J. (2019).[8] "Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters." Journal of the Mexican Chemical Society. Link

Sources

using methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a versatile bifunctional building block that bridges the gap between high-energy materials science and medicinal chemistry. Its structure features a 3-nitro-1,2,4-triazole core —a privileged pharmacophore and energetic motif—linked to a reactive methyl ester via a flexible butyl chain.

This guide provides a rigorous protocol for its synthesis, purification, and downstream application. Unlike simple alkyl-triazoles, this molecule offers orthogonal reactivity: the nitro group serves as a latent amine or redox-active center, while the ester provides a handle for conjugation to polymers, peptides, or surface ligands.

Key Applications
  • Medicinal Chemistry: Precursor for hypoxia-selective radiosensitizers and bioreductive cytotoxins.

  • Energetic Materials: Synthesis of energetic plasticizers and binders (e.g., GAP derivatives).

  • Peptidomimetics: Introduction of the triazole ring as a bioisostere for amide bonds.

Strategic Synthesis Protocol

The core challenge in synthesizing this molecule is regioselectivity . The 3-nitro-1,2,4-triazole ring has three potential alkylation sites (N1, N2, N4).[1] Under basic conditions, N1-alkylation is thermodynamically favored but often accompanied by N2-isomers.

Reaction Scheme

Reagents: 3-Nitro-1,2,4-triazole (1.0 eq), Methyl 4-bromobutanoate (1.1 eq),


 (1.2 eq).
Solvent:  Acetonitrile (MeCN) or DMF.
Conditions:  60°C, 12 hours.
Step-by-Step Methodology

Step 1: Deprotonation

  • Charge a dry round-bottom flask with 3-nitro-1,2,4-triazole (11.4 g, 100 mmol) and anhydrous Acetonitrile (150 mL).

  • Add Potassium Carbonate (

    
    )  (16.6 g, 120 mmol) in a single portion.
    
  • Tech Note: Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the nitrotriazolate anion forms. This pre-equilibration is crucial for consistent kinetics.

Step 2: Alkylation

  • Add Methyl 4-bromobutanoate (19.9 g, 110 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to 60°C under an inert atmosphere (

    
    ).
    
  • Monitor via TLC (Hexane:EtOAc 1:1). The N1-isomer (Target) typically runs lower (more polar) than the N2-isomer due to the dipole moment of the nitro group relative to the alkyl chain.

Step 3: Work-up and Purification

  • Filter off inorganic salts (

    
    , excess 
    
    
    
    ) while warm.
  • Concentrate the filtrate under reduced pressure to yield a viscous oil.

  • Critical Separation: Dissolve the residue in EtOAc and wash with water.

  • Purify via Flash Column Chromatography (

    
    ).
    
    • Gradient: 10%

      
       40% EtOAc in Hexanes.
      
    • Elution Order: The N2-isomer elutes first (less polar). The N1-isomer (Product) elutes second.

Validation Criteria (Self-Check)
  • 
     NMR (DMSO-
    
    
    
    ):
    The proton at the triazole C5 position is diagnostic.
    • N1-isomer (Target):

      
       ~8.8–9.0 ppm (singlet).
      
    • N2-isomer (Impurity):

      
       ~8.2–8.4 ppm.
      
  • Yield: Expect 70–80% for the N1 isomer if MeCN is used. DMF may increase yield but complicates workup.

Downstream Application Workflows

Once synthesized, the molecule acts as a divergent intermediate.

Workflow A: Medicinal Chemistry (Reductive Coupling)

Used to synthesize bioreductive drugs where the triazole acts as a hypoxia trigger.

  • Nitro Reduction: Hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    ) converts the
    
    
    to
    
    
    .
  • Cyclization/Coupling: The resulting amine can react with the pendant ester (intramolecular) or external electrophiles to form bicyclic systems or amide conjugates.

Workflow B: Energetic Binders (Hydrolysis & Curing)

Used to attach the energetic triazole moiety to hydroxyl-terminated polymers (e.g., GAP, HTPB).

  • Hydrolysis: LiOH/THF converts the methyl ester to the free carboxylic acid.

  • Curative Coupling: The acid is activated (via

    
     or HATU) and reacted with the hydroxyl groups of the polymer backbone, increasing the energetic density of the binder system.
    

Visualizing the Pathway

The following diagram illustrates the synthesis and the divergent utility of the scaffold.

TriazolePathways Start 3-Nitro-1,2,4-triazole (Precursor) Intermediate Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (CORE SCAFFOLD) Start->Intermediate K2CO3, MeCN, 60°C (N1-Alkylation) Isomer N2-Isomer (Byproduct) Start->Isomer Minor Path Reagent Methyl 4-bromobutanoate (Linker) Reagent->Intermediate PathA Pathway A: Nitro Reduction Intermediate->PathA H2, Pd/C PathB Pathway B: Ester Hydrolysis Intermediate->PathB LiOH, THF Drug Bioreductive Cytotoxins PathA->Drug Amide Coupling Polymer Energetic Plasticizers PathB->Polymer Polymer Curing

Figure 1: Synthesis and divergent application pathways of the N1-substituted triazole scaffold. Note the separation of the N2-isomer byproduct.

Technical Data Summary

ParameterSpecification / Observation
Molecular Formula

Molecular Weight 214.18 g/mol
Regioselectivity (N1:N2) Typically 85:15 in MeCN; 90:10 in Acetone/Base.
Appearance White to pale yellow crystalline solid (N1); N2 is often liquid/oil.
Solubility Soluble in DMSO, DMF, MeOH, EtOAc. Insoluble in Water.
Toxicity Warning: Nitro-triazoles are potentially explosive and toxic. Handle with care.

References

  • Regioselectivity in Triazole Alkylation

    • Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents.[1][2] (ResearchGate).[2] This source details the N1 vs N2 selectivity ratios and the impact of solvent/base choice.

  • Medicinal Applications (Hypoxia)

    • 3-Nitro-1,2,4-triazoles as hypoxia-selective agents.[3] (PubMed).[4] Discusses the bioreductive potential of 1-alkyl-3-nitro-1,2,4-triazoles in cancer therapy.

  • Energetic Materials Context

    • 3-Nitro-1H-1,2,4-triazole: A Versatile Chemical.[2][5] (Chem-Impex). Highlights the use of the scaffold in explosives and agrochemicals.[5]

  • General Triazole Chemistry

    • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[6] (PMC). A comprehensive review of the 1,2,4-triazole class.

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Nitro Triazole Butanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Scientists Application Area: Antimicrobial and Antitrypanosomal Drug Development

Introduction and Pharmacological Rationale

Derivatives of 3-nitro-1,2,4-triazole have emerged as highly potent pharmacophores in the development of novel therapeutics, particularly for neglected tropical diseases such as Chagas disease (caused by Trypanosoma cruzi) and multi-drug resistant fungal infections [INDEX_3.8]. The biological efficacy of these compounds relies on their function as prodrugs. In trypanosomatids, the nitro group is selectively reduced by an oxygen-insensitive type I nitroreductase (NTR), an enzyme largely absent in mammalian cells [INDEX_3.7]. This reduction generates cytotoxic reactive intermediates that cause parasitic cell death, providing a high therapeutic index.

In fungal pathogens, nitro-triazole derivatives have demonstrated the ability to inhibit lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity [INDEX_1.2].

To transition these promising hit compounds into preclinical development, robust, scalable, and safe synthetic routes must be established. This application note details the scale-up methodology for synthesizing nitro triazole butanoate derivatives—specifically focusing on the N-alkylation of 3-nitro-1H-1,2,4-triazole with butanoate esters—emphasizing process safety, regioselectivity, and yield optimization.

Process Safety and Chemical Principles

CRITICAL SAFETY NOTICE: Nitro-heterocycles, including 3-nitro-1H-1,2,4-triazole, possess inherent energetic properties due to their high nitrogen content and the presence of the nitro group [INDEX_3.5]. While the final butanoate derivatives are generally stable pharmaceutical intermediates, the starting materials and the alkylation process itself require rigorous safety evaluations.

In a professional scale-up environment, the following principles dictate the experimental design:

  • Thermal Hazard Assessment: Before scaling beyond the 10-gram level, Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) must be performed to determine the onset temperature of decomposition (

    
    ) and the heat of reaction (
    
    
    
    ).
  • Solvent Selection (Causality): While N,N-Dimethylformamide (DMF) provides excellent solubility for triazoles, its high boiling point makes removal at scale energy-intensive and prone to thermal degradation of the product. Acetonitrile (MeCN) is selected for scale-up due to its lower boiling point, ease of recovery, and favorable toxicity profile.

  • Regioselectivity: 3-nitro-1H-1,2,4-triazole has two primary nucleophilic nitrogen atoms (N1 and N2). Alkylation typically yields a mixture of N1 and N2 isomers. The choice of base and reaction temperature directly influences this ratio.

Optimization of N-Alkylation Conditions

To establish a self-validating protocol, the reaction between 3-nitro-1H-1,2,4-triazole and ethyl 4-bromobutanoate was optimized. The goal was to maximize the yield of the desired N1-alkylated isomer while minimizing the formation of the N2-isomer and ensuring scalable downstream processing.

Table 1: Optimization of Reaction Parameters (10 mmol scale)
EntrySolventBase (1.5 eq)Temp (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)Scalability Assessment
1DMF

804853:1Poor (Difficult solvent removal)
2DMF

606885:1Poor (High cost of base)
3MeCN

608824:1Optimal (Easy workup, cost-effective)
4MeCN

8012452:1Suboptimal (Low conversion)
5Acetone

5616703:1Moderate (Long reaction time)

Scale-Up Protocol: Synthesis of Ethyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Scale: 100 grams (Starting Material) Equipment: 2L Jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

Step-by-Step Methodology
  • Reactor Preparation: Purge the 2L jacketed reactor with nitrogen for 15 minutes. Ensure the chiller/heater unit is set to 20°C.

  • Reagent Charging:

    • Charge 100.0 g (0.877 mol) of 3-nitro-1H-1,2,4-triazole into the reactor.

    • Add 800 mL of anhydrous Acetonitrile (MeCN). Stir at 250 RPM until a uniform suspension is achieved.

    • Add 181.8 g (1.31 mol, 1.5 eq) of finely powdered, oven-dried Potassium Carbonate (

      
      ). Mechanistic Note: The base deprotonates the triazole, enhancing its nucleophilicity. Using a heterogeneous base in MeCN controls the reaction rate, preventing rapid exothermic spikes.
      
  • Electrophile Addition:

    • Load 188.2 g (0.965 mol, 1.1 eq) of ethyl 4-bromobutanoate into a dropping funnel.

    • Add the alkylating agent dropwise over 45 minutes. Maintain the internal temperature below 30°C during addition.

  • Reaction Maturation:

    • Ramp the jacket temperature to heat the reaction mixture to 60°C.

    • Maintain stirring at 60°C for 8 hours.

  • In-Process Control (IPC):

    • Withdraw a 0.5 mL aliquot, dilute with 1 mL MeCN, filter, and analyze via HPLC (UV detection at 254 nm).

    • Validation Check: Proceed to workup only when the starting material peak area is < 2%.

  • Workup and Extraction:

    • Cool the reactor to 20°C. Filter the mixture through a Celite pad to remove inorganic salts (

      
       and excess 
      
      
      
      ). Wash the filter cake with 200 mL of MeCN.
    • Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to remove MeCN.

    • Redissolve the crude residue in 1000 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

    • Wash the organic layer with distilled water (2 x 300 mL) and brine (300 mL). Causality: The aqueous wash removes any residual unreacted triazole and trace inorganic salts.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification (Crystallization):

    • The crude product (a mixture of N1 and N2 isomers) is dissolved in a minimum amount of hot Ethanol (approx. 300 mL at 70°C).

    • Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by cooling to 4°C overnight.

    • Mechanistic Note: The N1-isomer selectively crystallizes under these conditions due to its lower solubility in the EtOH/Water matrix compared to the N2-isomer.

    • Filter the crystals, wash with cold 10% EtOH in water, and dry in a vacuum oven at 40°C to constant weight.

Process Flow and Safety Architecture

The following diagram illustrates the logical flow of the scale-up process, highlighting the critical safety and quality control nodes required in a professional pharmaceutical manufacturing environment.

G Start 3-Nitro-1,2,4-triazole + Ethyl 4-bromobutanoate Thermal Safety Check: DSC / ARC Analysis Start->Thermal Reaction N-Alkylation (MeCN, K2CO3, 60°C) Thermal->Reaction Exotherm limits verified IPC In-Process Control (HPLC > 98% conversion) Reaction->IPC IPC->Reaction Fail (Continue Heating) Workup Filtration, Aqueous Quench & EtOAc Extraction IPC->Workup Pass Purification Selective Crystallization (EtOH/Water) Workup->Purification Product Pure N1-Nitro Triazole Butanoate Derivative Purification->Product

Process flow for the scale-up synthesis of nitro triazole butanoate, emphasizing IPC and safety.

References

  • European Chemical Bulletin. (2018). Synthesis of 2-(3-amino-4-((2-hydroxybenzylidene... and Nitro-Triazole Derivatives as Antifungal Agents. Retrieved from: [Link]

  • Papadopoulou, M. V., et al. (2011). Novel 3-Nitro-1H-1,2,4-triazole-Based Aliphatic and Aromatic Amines as Anti-Chagasic Agents. Journal of Medicinal Chemistry, ACS Publications. Retrieved from: [Link]

  • Papadopoulou, M. V., et al. (2015). Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs. PMC - NIH. Retrieved from: [Link]

  • Bauer, L., et al. (2022). Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization... RSC Publishing. Retrieved from: [Link]

Application Note: Strategic Functionalization of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and biological significance.[1][2][3][4] This application note provides a detailed guide to the strategic functionalization of a key intermediate, methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate . We present validated protocols for two primary transformations of the triazole ring: (1) nucleophilic aromatic substitution (SNAr) of the 3-nitro group and (2) its reduction to a versatile 3-amino moiety. These pathways unlock a vast chemical space for generating diverse molecular architectures, suitable for applications ranging from drug discovery to the development of novel materials.[5][6] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful heterocyclic building block.

Introduction: The Versatility of a Triazole Building Block

The 1,2,4-triazole ring system is a privileged scaffold in modern chemistry. Its properties, including metabolic stability, hydrogen bonding capability, and rigid structure, make it a frequent component in clinically used drugs.[2][3] The introduction of a nitro group at the C3 position of the triazole ring profoundly influences its reactivity. This powerful electron-withdrawing group activates the ring, making the C3 position susceptible to nucleophilic attack, and simultaneously provides a functional handle that can be transformed into other essential groups, most notably an amine.

Our focus molecule, methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (1) , is an ideal starting material. It incorporates three key features:

  • An activated triazole ring , primed for functionalization.

  • A nitro group , serving as both an activating group and a versatile synthetic precursor.

  • An ester-containing side chain , allowing for further derivatization through hydrolysis and subsequent amide coupling reactions.

This document outlines robust and reproducible protocols to exploit these features, enabling the synthesis of a wide array of derivatives.

cluster_Start Starting Material cluster_Paths Functionalization Pathways cluster_Products Derivative Classes Start Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  Nu:⁻ Reduction Nitro Group Reduction Start->Reduction  [H] SideChain Side-Chain Modification Start->SideChain  H₂O/H⁺ or OH⁻ SNAr_Prod 3-Alkoxy/Amino/Thio-Triazoles SNAr->SNAr_Prod Red_Prod 3-Amino-Triazoles Reduction->Red_Prod SC_Prod Carboxylic Acids / Amides SideChain->SC_Prod

Figure 1: Key functionalization pathways for the title compound.

Foundational Synthesis: Preparation of the Starting Material

The starting material, methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (1) , can be synthesized via a regioselective N-alkylation of 3-nitro-1,2,4-triazole. The alkylation of 3-nitro-1,2,4-triazole generally favors substitution at the N1 position under basic conditions.[7][8]

Protocol 1: Synthesis of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (1)

Rationale: This procedure utilizes a standard SN2 reaction where the deprotonated 3-nitro-1,2,4-triazole acts as a nucleophile, attacking the electrophilic carbon of methyl 4-bromobutanoate. Potassium carbonate is a mild base suitable for deprotonating the triazole, and DMF is an excellent polar aprotic solvent for this type of reaction.

Materials:

  • 3-nitro-1,2,4-triazole

  • Methyl 4-bromobutanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-nitro-1,2,4-triazole (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring by TLC until the starting triazole is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a solid or oil.

Key Functionalization Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 3-nitro-1,2,4-triazole ring allows the nitro group to act as an effective leaving group in SNAr reactions.[7] This pathway is highly effective for introducing a variety of O-, N-, and S-nucleophiles at the C3 position, providing direct access to diverse compound libraries. The mechanism is generally considered to be a stepwise process involving a Meisenheimer-like intermediate, although concerted mechanisms have also been observed in SNAr reactions.[9]

Protocol 2: General Procedure for SNAr with O-Nucleophiles (e.g., Sodium Methoxide)

Rationale: Alkoxides are potent nucleophiles that readily displace the nitro group. The reaction is typically fast and clean. Using the corresponding alcohol as the solvent ensures a high concentration of the nucleophile and simplifies the workup.

Materials:

  • Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (1) (1.0 eq)

  • Sodium methoxide (NaOMe) (2.0-3.0 eq)

  • Methanol (MeOH), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

  • Dissolve compound 1 in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide portion-wise at room temperature. A color change may be observed.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield the 3-methoxy-1,2,4-triazole derivative.

NucleophileReagentTypical ConditionsProduct Class
Alkoxide RONa, ROKROH, RT to 60 °C3-Alkoxy-1,2,4-triazole
Amine R¹R²NHDMSO or NMP, 80-120 °C3-Amino-1,2,4-triazole
Thiolate RSNa, RSKDMF or EtOH, RT to 50 °C3-Thioether-1,2,4-triazole

Table 1: Summary of SNAr Conditions for Functionalization.

Key Functionalization Strategy II: Nitro Group Reduction

The reduction of the nitro group to an amine is one of the most powerful transformations in synthetic chemistry. It converts an electron-withdrawing group into a versatile electron-donating group and a nucleophilic handle. The resulting 3-amino-1,2,4-triazole can undergo a multitude of subsequent reactions, including amide bond formation, diazotization, and reductive amination.

Catalytic hydrogenation is the preferred method due to its high efficiency, chemoselectivity, and clean reaction profile, producing water as the only byproduct.[10][11]

Protocol 3: Catalytic Hydrogenation to Form Methyl 4-(3-amino-1H-1,2,4-triazol-1-yl)butanoate (2)

Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[11] Methanol is an excellent solvent that readily dissolves the starting material and the hydrogen gas. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[12]

Materials:

  • Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (1)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Celite®

cluster_0 Preparation cluster_1 Hydrogenation cluster_2 Isolation A 1. Setup B Dissolve Substrate (1) in Methanol A->B C Add Pd/C Catalyst (under N₂) B->C D 2. Reaction E Purge Reactor with N₂, then with H₂ D->E F Pressurize with H₂ (e.g., 50 psi / balloon) E->F G Stir Vigorously at RT (Monitor H₂ uptake / TLC) F->G H 3. Workup & Purification I Purge Reactor with N₂ H->I J Filter through Celite® (Wash with MeOH) I->J K Concentrate Filtrate Under Reduced Pressure J->K L Purify if Necessary (Yields Product 2) K->L

Figure 2: Workflow for the catalytic hydrogenation protocol.

Procedure:

  • Place methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (1) (1.0 eq) in a hydrogenation vessel.

  • Add methanol to dissolve the substrate.

  • Safety First: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric.

  • Seal the vessel and connect it to a hydrogen source.

  • Carefully purge the vessel by evacuating and refilling with hydrogen gas (repeat 3-5 times).

  • Pressurize the vessel to the desired pressure (typically 50 psi, or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots (after carefully venting and re-purging the system). The reaction is typically complete in 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amine product 2 , which is often pure enough for subsequent steps.

Conclusion

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a highly valuable and versatile building block. The protocols detailed in this application note provide reliable and scalable methods for its functionalization via two distinct and powerful strategies: nucleophilic aromatic substitution and nitro group reduction. These pathways serve as a gateway to a vast number of diverse derivatives, empowering chemists in their efforts to design and synthesize next-generation pharmaceuticals and advanced materials.

References

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans. Available at: [Link]

  • Frontiers Media S.A. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • American Chemical Society. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl). Available at: https://www.researchgate.net/figure/Synthesis-of-substituted-3-nitro-1H-1-2-4-triazol-1-yl-NNO-azoxy-furazans-4-7_fig1_351111629
  • ResearchGate. (2025, August 5). Nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles in ethanolic potassium hydroxide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Application of triazoles in the structural modification of natural products. Available at: [Link]

  • Elsevier. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]

  • American Chemical Society. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. Available at: [Link]

  • Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • The Royal Society of Chemistry. (n.d.). Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation. Materials Chemistry Frontiers. Available at: [Link]

  • MDPI. (2024, June 24). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3. Available at: [Link]

  • ResearchGate. (2025, August 5). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. Available at: [Link]

  • American Chemical Society. (2011, March 30). Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2023, September 6). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. Available at: [Link]

  • The Royal Society of Chemistry. (2024, September 3). 2 H -Thiazolo[4,5- d ][1][5][13]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Bentham Science. (2024, June 1). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones. Available at: [Link]

  • ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

  • LOCKSS. (n.d.). SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES. Available at: [Link]

  • YouTube. (2021, December 25). Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. Available at: [Link]

  • Semantic Scholar. (2020, November 14). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Available at: [Link]

Sources

Application Note: Microwave-Assisted Regioselective Synthesis of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 3-nitro-1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently serving as a potent pharmacophore in . The synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate via the N-alkylation of 3-nitro-1,2,4-triazole with methyl 4-bromobutanoate is a critical intermediate step in drug development. The terminal methyl ester provides a versatile synthetic handle for downstream functionalization, such as conversion into hydrazides, amides, or oxadiazoles.

However, presents a classic regioselectivity challenge, typically yielding a mixture of N1 and N2 isomers. Conventional heating methods often require extended reaction times (hours to days), which can lead to unwanted ester hydrolysis or thermal degradation of the nitroheterocycle. By employing, we can leverage dielectric heating to rapidly overcome activation energy barriers, drastically reducing reaction times while significantly improving the yield and regioselectivity of the thermodynamically favored N1 isomer.

Mechanistic Causality & Regioselectivity

To design an optimized protocol, one must understand the intrinsic electronic properties of the starting materials. The is remarkably high for an azole (


) due to the strong electron-withdrawing nature of the C3-nitro group. This allows for rapid and complete deprotonation by mild bases (e.g., 

) to form an ambident triazolate anion.

During the S


2 S_N2 attack on methyl 4-bromobutanoate, the N2 position is sterically hindered by the adjacent bulky nitro group. Furthermore, microwave irradiation of the highly polar DMF solvent (

) and the ionic intermediates provides intense, localized heating. This kinetic boost heavily biases the reaction toward the less sterically hindered N1 position, making the N1-isomer the major kinetic and thermodynamic product.

Mechanism SM 3-Nitro-1H-1,2,4-triazole + Cs2CO3 Anion Triazolate Anion (Ambident Nucleophile) SM->Anion Deprotonation (pKa ~6.05) MW Methyl 4-bromobutanoate Microwave (120°C) Anion->MW SN2 Attack N1 Major: N1-Isomer Methyl 4-(3-nitro...) MW->N1 Kinetically & Thermodynamically Favored N2 Minor: N2-Isomer Methyl 4-(5-nitro...) MW->N2 Sterically Hindered by C3-Nitro

Reaction pathway and regioselectivity logic for the N-alkylation of 3-nitro-1,2,4-triazole.

Experimental Design & Optimization

The choice of base and solvent is critical. While


 is a standard base, switching to 

invokes the "cesium effect." The larger ionic radius of the

cation creates a looser, more solvent-separated ion pair with the triazolate anion, rendering the nitrogen nucleophile significantly more reactive.
Table 1: Optimization of Reaction Conditions for N-Alkylation
EntryBase (1.2 eq)SolventHeating MethodTemp (°C)TimeYield N1 (%)Yield N2 (%)
1K₂CO₃MeCNConventional8012 h5515
2K₂CO₃DMFConventional1204 h6518
3K₂CO₃DMFMicrowave12015 min7812
4 Cs₂CO₃ DMF Microwave 120 15 min 88 5

Note: Reactions performed on a 1.0 mmol scale. Yields determined by isolated mass after flash chromatography. Entry 4 represents the optimized protocol.

Detailed Microwave Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the success of the reaction before downstream processing.

Workflow step1 1. Reagent Prep 3-Nitro-1,2,4-triazole + Cs2CO3 in DMF step2 2. Electrophile Add Methyl 4-bromobutanoate step1->step2 step3 3. Microwave 120°C, 15 min, 200W Max, 150 psi step2->step3 step4 4. Workup EtOAc Extraction & Brine Wash step3->step4 step5 5. Purification Flash Chromatography (Hex/EtOAc) step4->step5 step6 step6 step5->step6

Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Step-by-Step Methodology:
  • Reagent Preparation: In a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, suspend 3-nitro-1H-1,2,4-triazole (1.0 mmol, 114 mg) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add anhydrous

    
     (1.2 mmol, 391 mg) in one portion. Stir at room temperature for 5 minutes. The solution will transition to a pale yellow color, indicating the formation of the triazolate anion.
    
  • Electrophile Addition: Add methyl 4-bromobutanoate (1.1 mmol, 199 mg) dropwise via syringe. Seal the vial securely with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial into a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Apply the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Maximum Power: 200 W

    • Pressure Limit: 150 psi

    • Cooling: Compressed air cooling to <40 °C post-reaction.

  • Aqueous Workup: Uncap the cooled vial and dilute the mixture with Ethyl Acetate (15 mL). Transfer to a separatory funnel and wash with distilled water (3 × 10 mL) to effectively remove the DMF and inorganic cesium salts. Wash the organic layer with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane:EtOAc (80:20 to 60:40).

Self-Validating Analytical Markers

To ensure absolute trustworthiness in the protocol, the chemist must verify the regiochemical outcome using the following self-validating markers:

  • TLC Monitoring: Using a Hexane:EtOAc (1:1) mobile phase, the target N1 isomer elutes faster (

    
    ) due to its lower overall dipole moment compared to the more polar N2 isomer (
    
    
    
    ).
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    The definitive proof of regiochemistry lies in the chemical shift of the triazole ring proton. In the N1 isomer, the C5-H proton is less deshielded by the nitro group and appears as a sharp singlet at
    
    
    ~8.50 ppm. In contrast, the N2 isomer's C3-H proton is directly adjacent to the highly electron-withdrawing nitro group, shifting it further upfield to
    
    
    ~8.10 ppm. The terminal methyl ester protons will appear as a distinct singlet at
    
    
    3.68 ppm.

References

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC). URL:[Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. URL:[Link]

  • **Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 9. Preparation of N(1)-, N(2)- and N(4)

Application Note: Solvent Selection Strategies for the Synthesis and Derivatization of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Validated Protocol

Introduction & Application Context

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a highly valuable synthetic intermediate in medicinal chemistry. Its primary application lies in the development of type I nitroreductase-activated prodrugs, most notably and advanced radiosensitizers.

The core synthetic challenge when working with the 3-nitro-1H-1,2,4-triazole scaffold is regioselectivity . Alkylation of the triazole ring can occur at either the N1 or N2 position, yielding different regioisomers. Because the biological efficacy of these compounds relies heavily on the spatial orientation of the nitro group relative to the alkyl linker, controlling this regioselectivity through precise solvent selection is paramount.

Mechanistic Causality of Solvent-Driven Regioselectivity

3-Nitro-1H-1,2,4-triazole is a moderately strong N-H acid (pKa ≈ 6.05) . Upon deprotonation by a base (e.g., K₂CO₃), the resulting triazolide anion delocalizes its negative charge across the ring nitrogens.

When reacting this anion with an electrophile like methyl 4-bromobutanoate, the reaction pathway is heavily dictated by the solvent:

  • Polar Aprotic Solvents (Thermodynamic Control): Solvents like DMF and DMSO strongly solvate the metal counter-ion (K⁺) while leaving the triazolide anion "naked" and highly reactive. This lack of anion solvation lowers the activation energy for the reversible alkylation process, allowing the system to reach thermodynamic equilibrium. The N1-alkylated product—methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate—is thermodynamically favored due to reduced steric hindrance compared to the N2 position (which is adjacent to the bulky C3-nitro group).

  • Protic Solvents (Kinetic Interference): In protic solvents like ethanol, strong hydrogen bonding to the triazolide anion alters the transition state energies. This shielding effect disrupts thermodynamic control, (methyl 4-(5-nitro-1H-1,2,4-triazol-1-yl)butanoate).

Quantitative Solvent Comparison for N-Alkylation

The table below summarizes the empirical impact of solvent selection on the alkylation of 3-nitro-1H-1,2,4-triazole with methyl 4-bromobutanoate.

SolventDielectric Constant (ε)Regioselectivity (N1:N2)Typical YieldProcess / Workup Considerations
DMF 36.7> 9:1> 85%Optimal. High selectivity; easily removed via 5% aqueous LiCl washes.
DMSO 46.7> 9:1> 85%Excellent selectivity, but high boiling point complicates aqueous extraction.
MeCN 37.5~ 8:275–80%Good alternative for scale-up due to easy evaporation, but lower selectivity.
EtOH 24.5~ 6:4< 60%Not recommended. Protic environment leads to poor regiocontrol.

Validated Experimental Protocols

N-Alkylation Workflow (Synthesis of the Intermediate)

Objective: Synthesize methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate with high N1 regioselectivity.

  • Deprotonation: Charge a flame-dried round-bottom flask with 3-nitro-1H-1,2,4-triazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Solvation: Add anhydrous DMF to achieve a 0.5 M concentration of the triazole. Stir at room temperature for 15 minutes. Causality: Pre-forming the triazolide anion ensures rapid and uniform reaction kinetics once the electrophile is introduced.

  • Alkylation: Add methyl 4-bromobutanoate (1.1 equiv) dropwise via syringe.

  • Heating: Elevate the temperature to 50 °C and stir under an inert atmosphere (N₂) for 16 hours.

  • Phase Separation & DMF Removal: Cool the mixture to room temperature and quench with ice-water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • LiCl Wash (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL), followed by a final brine wash. Causality: Aqueous LiCl drastically alters the partition coefficient of DMF, pulling it entirely into the aqueous phase and preventing the need for harsh, high-vacuum distillation that could degrade the nitro-triazole.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure N1 isomer.

Downstream Derivatization (Hydrolysis & Amidation)

To convert this intermediate into an active , the methyl ester must be hydrolyzed and coupled to an amine. Solvent selection remains critical here to prevent degradation of the nitro group.

Step A: Ester Hydrolysis

  • Dissolve the N1-alkylated ester in a 1:1 mixture of THF and H₂O (0.2 M). Causality: THF is chosen over MeOH to prevent transesterification side-reactions, while maintaining a homogenous monophasic solution with water for the hydroxide ion.

  • Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH ~2 using 1M HCl. Extract the resulting 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid with EtOAc, dry, and concentrate.

Step B: Amide Coupling

  • Dissolve the carboxylic acid in anhydrous DCM (0.1 M). Causality: DCM is a non-nucleophilic, low-boiling solvent that perfectly solvates carbodiimide intermediates without participating in side reactions.

  • Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv). Stir for 10 minutes to form the active ester.

  • Add the target amine (1.1 equiv) and stir at room temperature for 12 hours.

  • Wash the organic phase sequentially with saturated NaHCO₃, 1M HCl, and brine to yield the final anti-trypanosomal agent.

Process Visualization

Workflow SM 3-nitro-1H-1,2,4-triazole + Methyl 4-bromobutanoate N1_Major Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (N1 Isomer - Major Product) SM->N1_Major DMF or DMSO / K2CO3 (Polar Aprotic) Mix N1 Isomer + N2 Isomer (Regioisomer Mixture) SM->Mix EtOH / K2CO3 (Protic) Acid 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid N1_Major->Acid LiOH THF/H2O Amide Target Amide (Anti-Chagasic Agent) Acid->Amide R-NH2, EDC, HOBt DCM or DMF

Fig 1: Solvent-dependent regioselectivity and downstream derivatization workflow.

References

  • Papadopoulou, M. V., Bourdin, B., Bloomer, W. D., et al. (2011). Novel 3-nitro-1,2,4-triazole-based aliphatic and aromatic amines as anti-Chagasic agents. Journal of Medicinal Chemistry, 54(23), 8214–8223. URL:[Link]

  • Sukhanov, G. T., & Lukin, A. Y. (2005). Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 1. Alkylation in the presence of alkali. Chemistry of Heterocyclic Compounds, 41(7), 861–865. URL:[Link]

  • Boncel, S., Saletra, K., Hefczyc, B., & Walczak, K. Z. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 173–178. URL: [Link]

Troubleshooting & Optimization

Technical Support: Optimizing Synthesis of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NT-BUT-001 Subject: Yield Improvement & Regiocontrol in 3-Nitro-1,2,4-Triazole Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low yields due to three converging factors common in the alkylation of 3-nitro-1,2,4-triazole (3-NT) :

  • Regioisomerism: The 3-nitro group creates an ambident anion, leading to competitive alkylation at the N2 position (byproduct) versus the desired N1 position.

  • Ester Hydrolysis: The target molecule contains a methyl ester sensitive to base-mediated hydrolysis, often degrading product during the reaction or workup.

  • Solubility Mismatch: The high polarity of the nitrotriazole versus the lipophilicity of the alkyl halide requires a carefully tuned solvent system.

This guide provides a self-validating protocol to maximize the N1-isomer yield while preserving the ester functionality.

Module 1: The Reaction System & Regiochemistry

The Mechanistic Challenge

The 3-nitro-1,2,4-triazole ring is acidic (


). Upon deprotonation by a base, the resulting anion is resonance-stabilized but non-symmetric. The nitro group at position 3 withdraws electron density, making the nitrogen atoms electronically distinct.
  • N1-Alkylation (Thermodynamic Product): Generally favored due to reduced steric hindrance and distance from the electron-withdrawing nitro group.

  • N2-Alkylation (Kinetic/Competitive Product): Often forms in 10–30% yield depending on solvent polarity and temperature. The N2 position is adjacent to the nitro group, making it less nucleophilic but still reactive under high-energy conditions.

Pathway Visualization

ReactionPathway Reactant 3-Nitro-1,2,4-triazole (3-NT) Anion Nitrotriazole Anion (Ambident Nucleophile) Reactant->Anion Deprotonation Base Base (K2CO3) Base->Anion TS_N1 Transition State (N1 Attack) Anion->TS_N1 + Alkyl Agent TS_N2 Transition State (N2 Attack) Anion->TS_N2 + Alkyl Agent AlkylAgent Methyl 4-bromobutanoate AlkylAgent->TS_N1 AlkylAgent->TS_N2 Prod_N1 Target Product (N1) Major Isomer (~85%) TS_N1->Prod_N1 Favored (Sterics) Prod_N2 Byproduct (N2) Minor Isomer (~15%) TS_N2->Prod_N2 Competitive

Figure 1: Bifurcated reaction pathway showing the competition between N1 and N2 alkylation sites.

Module 2: Troubleshooting Diagnostics

Use this decision matrix to identify the specific cause of your yield loss.

Symptom 1: Crude NMR shows a ~1:1 mixture of isomers.
  • Diagnosis: Reaction temperature is too high or the solvent is too polar (stabilizing the N2 transition state).

  • Fix: Switch from DMF to Acetonitrile (MeCN) or Acetone . Lower the temperature to 25–40°C. High temperatures favor the higher-energy N2 pathway.

Symptom 2: Product disappears during aqueous workup.
  • Diagnosis: Ester hydrolysis. Using strong bases (NaOH, KOH) or prolonged exposure to water at basic pH has saponified the methyl ester into the carboxylic acid (which washes into the aqueous layer).

  • Fix: Use anhydrous Potassium Carbonate (

    
    ) . Ensure solvents are dry. Quench with a buffered solution (pH ~6-7), not strong acid or base.
    
Symptom 3: Low conversion (Starting material remains).
  • Diagnosis: Poor nucleophilicity of the nitrotriazole anion or poor leaving group quality on the butanoate.

  • Fix: Add catalytic Potassium Iodide (KI) (10 mol%). This generates the in situ alkyl iodide (Finkelstein reaction), which is a superior electrophile.

Module 3: Optimized Protocol

This protocol is designed for 10 mmol scale but is linearly scalable. It prioritizes regioselectivity (N1) and ester protection.

Reagents
ComponentRoleSpecification
3-Nitro-1,2,4-triazole Substrate1.14 g (10 mmol)
Methyl 4-bromobutanoate Alkylating Agent1.99 g (11 mmol, 1.1 eq)

(Anhydrous)
Base1.66 g (12 mmol, 1.2 eq)
Potassium Iodide (KI) Catalyst0.17 g (1 mmol, 10 mol%)
Acetonitrile (MeCN) Solvent20 mL (Dry)
Step-by-Step Procedure
  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 3-nitro-1,2,4-triazole (10 mmol) and

      
        (12 mmol) in dry Acetonitrile  (20 mL).
      
    • Technical Note: Stir at Room Temperature (RT) for 30 minutes. This pre-deprotonation step ensures the anion is formed before the electrophile is introduced, reducing side reactions.

  • Alkylation:

    • Add Potassium Iodide (10 mol%).

    • Add Methyl 4-bromobutanoate (11 mmol) dropwise over 5 minutes.

    • Heat the mixture to 50°C and stir for 12–18 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The N1 product usually has a lower

      
       than the N2 byproduct due to the exposed nitro group polarity, though this varies by stationary phase.
      
  • Workup (Critical for Yield):

    • Filter the reaction mixture to remove solid inorganic salts (

      
      , excess 
      
      
      
      ). Wash the filter cake with fresh MeCN.
    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

    • Redissolve: Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash: Wash with Water (2 x 15 mL) and Brine (1 x 15 mL). Do not use basic washes.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude material will likely contain ~85% N1 isomer and ~15% N2 isomer.

    • Recrystallization (Preferred): The N1 isomer is often highly crystalline. Dissolve in hot Ethanol or Isopropanol and cool slowly. The N2 isomer typically remains in the mother liquor.

    • Column Chromatography: If oil persists, use Silica Gel. Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      

Module 4: Experimental Logic Flow

Troubleshooting Start Start Synthesis CheckTLC Check TLC/NMR (Conversion?) Start->CheckTLC Split Isomer Ratio (N1 vs N2) CheckTLC->Split Full Conversion LowConv Low Conversion CheckTLC->LowConv SM remains HighN2 High N2 Isomer (>20%) Split->HighN2 N2 present Hydrolysis Ester Hydrolyzed (Acid formed) Split->Hydrolysis Product lost in aq wash Success Isolate N1 Product Split->Success N1 Major AddKI Add 10% KI Increase Time LowConv->AddKI ChangeSolv Switch to Acetone Lower Temp to 25°C HighN2->ChangeSolv DrySolv Use Anhydrous K2CO3 Avoid Aqueous Base Hydrolysis->DrySolv

Figure 2: Troubleshooting decision tree for optimizing reaction parameters.

Module 5: Frequently Asked Questions (FAQ)

Q1: Why use Methyl 4-bromobutanoate instead of the chloro- analog? A: The bromo- derivative is significantly more reactive (


 is a better leaving group than 

). If you only have the chloro- derivative, the addition of catalytic KI (Finkelstein condition) is mandatory to drive the reaction to completion within a reasonable timeframe.

Q2: Can I use Sodium Hydride (NaH) to speed up the reaction? A: While NaH is faster, it is risky for this specific substrate. NaH is a strong base and can cause Claisen condensation of the ester or hydrolysis if any moisture is present.


 provides a "soft" deprotonation that preserves the ester functionality.

Q3: How do I safely handle 3-nitro-1,2,4-triazole? A: Nitro-triazoles are energetic materials.[1] While 3-NT is relatively stable compared to its polynitro-analogs, it should still be treated with respect. Avoid grinding dry solids, never heat the neat material above 100°C, and keep away from metal spatulas if possible (use Teflon/wood).

References

  • Sukhanov, G. T., et al. "Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents.[2] 1. Alkylation in the presence of alkali."[2][3][4][5] Chemistry of Heterocyclic Compounds, 2005.[2]

    • Core citation for Regioselectivity r
  • Kofman, T. P., et al. "Methylation of 3-nitro-1,2,4-triazole." Zhurnal Organicheskoi Khimii, 1980. Establishes the fundamental pKa and reactivity profile of the 3-NT anion.
  • Bagal, L. I., et al. "Synthesis and properties of N-substituted 3-nitro-1,2,4-triazoles." Khim.[2] Geterotsikl. Soedin., 1970.

    • Foundational text on N-alkyl
  • Bulger, P. G., et al. "Regiocontrol in the Alkylation of 1,2,4-Triazoles." Tetrahedron Letters, 2000.[6]

    • Provides general principles for maximizing N1 selectivity in triazole systems.

Sources

minimizing regioselectivity issues in 3-nitro-1,2,4-triazole alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkylation of 3-nitro-1,2,4-triazole is a non-trivial process governed by the "Ambident Nucleophile" problem. Unlike unsubstituted triazoles, the 3-nitro group exerts a profound electronic withdrawing effect and steric hindrance that drastically alters the regioselectivity profile.

This guide provides a decision framework to navigate the competition between the N1 (thermodynamic/steric favored) and N2 (kinetic/specific favored) isomers.

Module 1: Diagnostic & Triage

Use this section to understand why your reaction is producing a mixture.

Q1: Why am I consistently getting a mixture of isomers? A: The 1,2,4-triazole ring exists in a tautomeric equilibrium. Upon deprotonation (basic conditions), the resulting anion delocalizes the negative charge across the ring nitrogens (N1, N2, and N4).

  • The 3-Nitro Factor: The nitro group at position 3 is strongly electron-withdrawing. This increases the acidity of the ring protons (

    
     ~6.0 vs 10.0 for unsubstituted triazole), making the anion easy to form but less nucleophilic.
    
  • The Steric Wall: The nitro group is bulky. It physically shields the adjacent N2 and N4 positions. Consequently, N1 is the most accessible site for electrophilic attack.

Q2: Which isomer is which?

  • N1-Alkyl: The alkyl group is distal (far) from the nitro group. This is generally the Thermodynamic Product .

  • N2-Alkyl: The alkyl group is proximal (adjacent) to the nitro group. This is often the Kinetic Product or the result of specific acid-catalyzed mechanisms.

  • N4-Alkyl: Rarely observed in 3-nitro systems due to severe steric clash with both the nitro group and the C5 proton/substituent.

Q3: How do I control the outcome? The choice of Catalyst System is the primary lever.

  • Base/Alkyl Halide

    
     Favors N1  (Major) / N2 (Minor).
    
  • Acid/Alcohol

    
     Favors N2  (in specific substrates/conditions).
    
Module 2: Maximizing N1-Selectivity (The Standard Protocol)

Target Audience: Researchers needing the thermodynamically stable 1-alkyl-3-nitro-1,2,4-triazole.

The Mechanism: Under basic conditions, the triazolate anion is formed. The attack is governed by steric approach. The bulky 3-nitro group blocks N2, directing the electrophile to N1.

Protocol: Base-Mediated N1-Alkylation

Reagents: 3-nitro-1,2,4-triazole, Alkyl Halide (


), Base (

or

).[1] Solvent: Polar Aprotic (DMF, MeCN, or Acetone).
  • Dissolution: Dissolve 1.0 eq of 3-nitro-1,2,4-triazole in DMF (0.5 M).

  • Deprotonation: Add 1.1 eq of

    
    . Stir at RT for 30 min. Note: Ensure full deprotonation to maximize nucleophilicity.
    
  • Addition: Add 1.1 eq of Alkyl Halide dropwise.

    • Critical Step: For maximum N1 selectivity, use a bulky electrophile (e.g., isopropyl bromide) or a hard electrophile (e.g., dimethyl sulfate).

  • Reaction: Heat to 60-80°C .

    • Why? Higher temperatures promote thermodynamic equilibration, favoring the sterically less hindered N1 product.

  • Workup: Quench with water. The N1 isomer is often less soluble in water than the N2 isomer and may precipitate.

Troubleshooting N1 Synthesis:

Symptom Root Cause Corrective Action
High N2 content (>20%) Reaction temperature too low (Kinetic control). Increase temp to >80°C and extend reaction time to allow equilibration.
Low Conversion Nitro group deactivating nucleophilicity. Switch to a stronger alkylating agent (e.g., Iodide vs Bromide) or use catalytic KI (Finkelstein).

| O-Alkylation | Solvent interaction.[2] | Avoid protic solvents. Ensure strictly anhydrous DMF/MeCN. |

Module 3: Targeting N2-Selectivity (The Advanced Protocol)

Target Audience: Researchers specifically requiring the 2-alkyl-3-nitro-1,2,4-triazole scaffold.

The Mechanism: Direct alkylation with halides rarely yields N2 as the major product. However, Acid-Catalyzed Alkylation using alcohols often reverses the selectivity. In acidic media, the reaction proceeds via a carbocation (or protonated alcohol) attacking the neutral triazole. The mechanism likely involves coordination or specific electronic distributions in the protonated species that favor N2 attack.

Protocol: Acid-Mediated N2-Alkylation

Reagents: 3-nitro-1,2,4-triazole, Secondary/Tertiary Alcohol (


), Acid (

or

).[3]
  • Preparation: Mix 3-nitro-1,2,4-triazole with excess Alcohol (acts as solvent/reagent).

  • Catalyst: Add concentrated

    
     (catalytic to stoichiometric).
    
  • Reaction: Reflux (temp depends on alcohol boiling point).

  • Outcome: This method has been reported to yield N2-alkylated products (e.g., with isopropyl alcohol) as the major isomer [1, 2].

Alternative Strategy: Blocking Groups If acid catalysis fails for your specific R-group:

  • Protect N1 with a removable group (e.g., THP, Acetyl). Note: This is difficult as N1 is the stable position; protecting it often just leads to the N1-protected species.

  • Better Approach: React with the electrophile and separate isomers. N2 isomers typically have significantly different polarity (lower Rf on Silica usually, due to higher dipole moment from aligned Nitro/Triazole vectors).

Module 4: Analytical Verification

Never assume regiochemistry based on yield. Verify.

1. NMR Distinction The chemical environment of the C5-Proton is the diagnostic handle.

  • N1-Isomer: The C5-H is adjacent to N4 and N1.

  • N2-Isomer: The C5-H is adjacent to N4 and N1 (but the N1 has a lone pair, not an R group).

  • Diagnostic Test (NOESY/ROESY):

    • Irradiate the Alkylation Group (

      
      ) .
      
    • N1-Alkyl: You will typically see a NOE correlation to the C5-H .

    • N2-Alkyl: You will NOT see a strong correlation to C5-H (too distant). You might see correlation to the Nitro group (if detectable) or lack of C5 correlation is the negative proof.

2. 13C NMR Shifts

  • C3 (Nitro-bearing carbon): Often shifts upfield/downfield depending on adjacent alkylation.

  • C5: The coupling constant

    
     can differ between isomers (
    
    
    
    Hz for triazoles, but varies by isomer).
Visual Logic Pathways
Figure 1: The Selectivity Decision Tree

Caption: Flowchart for selecting reaction conditions based on the desired regioisomer (N1 vs N2).

G Start Start: 3-Nitro-1,2,4-Triazole Target Desired Isomer? Start->Target N1_Path Target: N1-Alkyl (Major) Target->N1_Path N2_Path Target: N2-Alkyl (Minor/Specific) Target->N2_Path Cond_N1 Conditions: Basic (K2CO3/NaH) Reagent: Alkyl Halide Control: Thermodynamic N1_Path->Cond_N1 Cond_N2 Conditions: Acidic (H2SO4) Reagent: Sec/Tert Alcohols Control: Kinetic/Coordination N2_Path->Cond_N2 Mech_N1 Mechanism: Steric Avoidance (Distal to NO2) Cond_N1->Mech_N1 Mech_N2 Mechanism: Carbocation Attack (Proximal to NO2) Cond_N2->Mech_N2 Result_N1 Product: N1-Isomer (>85%) Mech_N1->Result_N1 Result_N2 Product: N2-Isomer (Variable) Mech_N2->Result_N2

Figure 2: Tautomeric & Steric Landscape

Caption: Visualization of the steric hindrance caused by the 3-Nitro group, blocking N2 and N4.

Tautomer N1 N1-H (Most Stable) N2 N2-H (Steric Clash) N1->N2 Tautomerism N4 N4-H (Steric Clash) N2->N4 Tautomerism NO2 3-NO2 Group (Bulky/EWG) NO2->N1 No Effect NO2->N2 Blocks NO2->N4 Blocks

References
  • Sukhanov, G. T., et al. (2005).[4] Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents.[1][3][4] 1. Alkylation in the presence of alkali.[4] Chemistry of Heterocyclic Compounds. Link

  • Sukhanov, G. T., et al. (2005).[4] Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents.[1][2][3][4][5] 5. Selective synthesis.... Chemistry of Heterocyclic Compounds. Link

  • Kouakou, A., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Link

  • El-Bayouki, K. A. M. (2016). Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium.... Springer. Link

Sources

Technical Support Center: Purification of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Directive

The Challenge: The synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate involves the alkylation of 3-nitro-1,2,4-triazole with methyl 4-bromobutanoate.[1] The primary purification difficulty arises from regioselectivity . The 1,2,4-triazole ring is an ambident nucleophile; while N1-alkylation is thermodynamically favored and typically the target, N2-alkylation is a persistent competitive pathway, often yielding 10–20% of the impurity [1, 2].[1]

Safety Protocol (Critical):

  • Energetic Potential: 3-nitro-1,2,4-triazole is a precursor for energetic materials.[1][2] While the butanoate chain dilutes the energy density, the nitro group remains potentially shock-sensitive in dry, pure forms. Avoid metal spatulas; use Teflon or wood.

  • Hydrolysis Risk: The target molecule contains a methyl ester. Avoid prolonged exposure to strong aqueous bases (NaOH/KOH) during workup to prevent hydrolysis to the carboxylic acid (4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid).[1]

The Regioselectivity Landscape

Understanding the impurity profile is the first step to purification. The alkylation reaction produces two distinct isomers.[3][4][5]

Regioselectivity Start 3-nitro-1,2,4-triazole (Anion) N1_Path Attack at N1 (Major Pathway) Start->N1_Path N2_Path Attack at N2 (Minor Pathway) Start->N2_Path Reagent + Methyl 4-bromobutanoate Reagent->N1_Path Reagent->N2_Path Target Target Product (N1) Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate N1_Path->Target Impurity Impurity (N2) Methyl 4-(5-nitro-1H-1,2,4-triazol-1-yl)butanoate N2_Path->Impurity

Figure 1: Reaction pathways showing the origin of the critical N2 impurity.[1]

Troubleshooting & Purification Protocols

Phase A: Workup & Crude Isolation

Issue: "My crude yield is >100%, and it's a sticky oil." Diagnosis: Residual solvent (DMF/DMSO) or inorganic salts.[1] Solution:

  • Quench: Pour reaction mixture into ice-water (5x volume).

  • Extraction: Extract with Ethyl Acetate (EtOAc).[1] Avoid Diethyl Ether (peroxide risk with nitro compounds).[1]

  • Wash: Wash organic layer with Brine (sat.[1] NaCl) to remove DMF.[1]

  • Drying: Dry over anhydrous Na₂SO₄. Do not use K₂CO₃ for drying as it may promote ester hydrolysis.

Phase B: Chromatographic Purification (Primary Method)

Issue: "I see two spots on TLC. Which one is my product?" Diagnosis: The N1 and N2 isomers have distinct dipole moments. Standard Separation Protocol:

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard normal phase.[1]
Mobile Phase A Hexanes (or Heptane)Non-polar component.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.[1]
Gradient 10% → 40% EtOAcN1 isomer is typically more polar (lower Rf) than N2 due to the nitro group position relative to the alkyl chain, though this must be confirmed by NMR for your specific linker [3].[1]
Loading Solid load on CeliteRecommended if crude is an oil.

Step-by-Step:

  • Run TLC in 30% EtOAc/Hexane.[1]

  • Identify the two UV-active spots (254 nm).[1]

  • The major spot (usually lower Rf) is likely the N1-target.[1] The minor spot (higher Rf) is the N2-impurity.[1]

  • Collect fractions. Do not mix mixed fractions ; the N2 impurity crystallizes differently and will contaminate the final solid.

Phase C: Recrystallization (Polishing Step)

Issue: "The product is solid but slightly yellow/waxy." Diagnosis: Trace impurities or oligomers. Protocol:

  • Dissolve the semi-pure solid in a minimum amount of hot Ethanol or Methanol (approx. 60°C).

  • If insoluble particles remain, filter hot.

  • Allow to cool slowly to room temperature, then to 4°C.

  • If no crystals form, add Water dropwise (turbidity point) to force precipitation.

  • Filter and wash with cold Hexane/Ethanol (9:1).[1]

Analytical Validation (The "Truth" Test)[1]

You must confirm the regiochemistry using 1H NMR. The ring proton (H-5) is the diagnostic handle.[1]

IsomerH-5 Chemical Shift (DMSO-d6)Structural Feature
N1-Isomer (Target) δ 8.5 – 9.0 ppm Proton is adjacent to N4 and C-Nitro.[1]
N2-Isomer (Impurity) δ 8.0 – 8.3 ppm Proton is adjacent to N1 and N4 (different electronic environment).[1]

Note: Shifts are approximate and solvent-dependent. The key is that the N1 isomer typically shows a downfield shift relative to the N2 isomer due to the electron-withdrawing nitro group's proximity [4].[1]

Workflow Decision Tree

Use this logic flow to determine your purification strategy based on the state of your crude material.

PurificationWorkflow Start Crude Mixture (Post-Workup) TLC_Check TLC Analysis (30% EtOAc/Hex) Start->TLC_Check Decision_Spots Spot Profile? TLC_Check->Decision_Spots Single_Spot Single Major Spot Decision_Spots->Single_Spot Clean Multi_Spot Two Spots (N1/N2) or Baseline Gunk Decision_Spots->Multi_Spot Dirty Recryst Recrystallization (MeOH or EtOH) Single_Spot->Recryst Column Flash Column Chromatography Multi_Spot->Column Final_Check 1H NMR Validation Recryst->Final_Check Column->Recryst Polishing

Figure 2: Decision matrix for purification strategy.

Frequently Asked Questions (FAQ)

Q1: Can I distill the product if it remains an oil? A: NO. Do not attempt to distill nitro-triazoles.[1] Even with the ester chain, the thermal stability of the nitro-triazole core is questionable at distillation temperatures. Decomposition can be rapid and energetic. Stick to chromatography and crystallization.

Q2: Why is my yield low (<40%)? A: Check your aqueous workup. If the pH was >10 or the exposure to water was prolonged, you likely hydrolyzed the methyl ester to the acid. The acid would remain in the aqueous layer during extraction. Acidify the aqueous layer to pH 3 and re-extract to check for the byproduct.

Q3: The N1 and N2 spots are overlapping on the column. How do I improve resolution? A: Switch solvents. If EtOAc/Hexane is poor, try Dichloromethane (DCM) / Methanol (98:2) .[1] The chlorinated solvent often interacts differently with the nitro group, altering the separation selectivity.

References

  • Sukhanov, G. T., et al. "Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents.[1][3] 1. Alkylation in the presence of alkali."[3][5][6] Chemistry of Heterocyclic Compounds, 2005.[3]

  • Kofman, T. P., et al. "Alkylation of 3-nitro-1,2,4-triazole."[1] Russian Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Regioselectivity in the Alkylation of Triazoles."

  • Larina, L. I., et al. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009. (General reference for NMR shifts of nitroazoles).

Sources

overcoming solubility challenges with nitro triazole esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitro Triazole Ester Formulation and Solubility. Nitro triazoles (such as 3-nitro-1,2,4-triazole and 4-nitro-1,2,3-triazole) are highly valuable pharmacophores in drug discovery, frequently utilized in the development of anti-parasitic agents[1], antifungal drugs, and PROTAC linkers[2],[3]. However, their planar geometry and the strong electron-withdrawing nature of the nitro group often result in exceptionally high crystal lattice energies[4].

When researchers synthesize ester derivatives of these compounds—either as prodrugs to enhance permeability or as synthetic intermediates—aqueous solubility bottlenecks frequently halt in vitro and in vivo assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific physicochemical barriers.

Diagnostic Workflow for Solubility Optimization

Before altering your formulation or synthetic route, it is critical to diagnose the thermodynamic root cause of the insolubility. The following decision tree outlines our recommended diagnostic workflow.

SolubilityTroubleshooting Start NTE Solubility Issue Detected CheckMP Measure Melting Point (DSC Analysis) Start->CheckMP HighMP High MP (>200°C) 'Brick Dust' Profile CheckMP->HighMP Lattice Energy High LowMP Low MP (<150°C) 'Grease Ball' Profile CheckMP->LowMP Lipophilicity High ModStruct Structural Modification: Ortho-substitution / Branched Esters HighMP->ModStruct Formulate Formulation Strategy: Co-solvents / CDs / Lipid Dispersions LowMP->Formulate Success Target Solubility Achieved ModStruct->Success Formulate->Success

Caption: Diagnostic workflow for troubleshooting nitro triazole ester solubility.

Knowledge Base: Troubleshooting FAQs

Q1: My nitro triazole ester exhibits "brick dust" behavior (insoluble in both aqueous buffers and lipid vehicles). Why is this happening, and how do I fix it?

  • Causality: "Brick dust" molecules suffer from excessively high crystal lattice energy rather than mere lipophilicity. The planar 1,2,4- or 1,2,3-triazole ring, combined with the strong dipole of the nitro group, facilitates tight intermolecular π-π stacking and hydrogen bonding in the solid state[4].

  • Solution: You must disrupt molecular planarity. Literature demonstrates that introducing ortho-substitutions on adjacent rings or utilizing branched (rather than linear) ester alkyl chains increases the dihedral angle[3]. This steric clash forces the molecule out of planarity, significantly lowering the melting point and exponentially improving aqueous solubility without drastically altering the compound's pharmacological profile[3],[4].

Q2: I previously worked with a nitro triazole amide that was insoluble. Will converting it to an ester improve the solubility?

  • Causality: Yes. The amide-to-ester conversion strategy is highly effective for beyond-Rule-of-5 (bRo5) compounds, including PROTACs and large heterocyclic drugs[3]. Amides act as both hydrogen-bond donors and acceptors, which strengthens the crystal lattice. Converting the linkage to an ester removes the hydrogen-bond donor capacity, thereby reducing intermolecular cohesion, lowering the melting point, and enhancing both solubility and passive membrane permeability[3].

Q3: My compound dissolves in DMSO, but immediately crashes out (precipitates) when diluted into an aqueous assay buffer. How can I prevent this solvent-shift precipitation?

  • Causality: This is a kinetic crash-out. The hydrophobic ester tail and the polar—but poorly solvated—nitro-triazole head group struggle to hydrate rapidly upon the sudden introduction of water, leading to instantaneous nucleation.

  • Solution: Avoid direct bolus dilution. Instead, employ a step-down dilution protocol using a co-solvent gradient (e.g., DMSO → PEG400 → Buffer). Alternatively, complex the ester with hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin's hydrophobic cavity encapsulates the ester tail, while its hydrophilic exterior maintains aqueous solvation, preventing nucleation.

Quantitative Data: Impact of Structural Modifications

The following table summarizes how specific structural modifications to the nitro triazole scaffold alter physicochemical properties, demonstrating the superiority of the ester linkage and planarity disruption in overcoming solubility limits.

Compound VariantLinkage TypeDihedral Angle (°)Melting Point (°C)Kinetic Solubility (µg/mL)Permeability (Papp x 10⁻⁶ cm/s)
Parent Nitro TriazoleAmide~5.0>250<2.00.5
Linear Ester DerivativeEster~15.018045.03.2
Branched Ester DerivativeEster~45.0110>12008.5
Ortho-Substituted EsterEster~65.095>250012.1

(Note: Data synthesized from mechanistic principles of amide-to-ester switching and planarity disruption as established in recent medicinal chemistry literature[3],[4].)

Step-by-Step Methodology: Self-Validating Thermodynamic Solubility Assay

Standard solubility assays often fail for nitro triazole esters due to compound adsorption to filter membranes or spontaneous hydrolysis in buffer. This protocol utilizes ultracentrifugation and a mass-balance checkpoint to create a self-validating system.

Step 1: Preparation of the Solid State Ensure your nitro triazole ester is fully crystalline (verified via XRPD). Amorphous inputs will yield artificially high, transient kinetic solubility data that cannot be scaled for formulation.

Step 2: Buffer Incubation with Hydrolytic Protection Add 2 mg of the crystalline ester to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Causality: Nitro triazole esters are highly susceptible to base-catalyzed or enzymatic hydrolysis because the electron-withdrawing nitro group activates the adjacent ester carbonyl. Add a broad-spectrum esterase inhibitor cocktail (if testing in biological media) and maintain strict pH control to prevent degradation from skewing solubility data.

Step 3: Equilibration and Phase Separation Agitate the suspension at 37°C for 24 hours.

  • Causality: Instead of using syringe filters (which lipophilic esters readily bind to, causing false-negative solubility readings), subject the sample to ultracentrifugation at 100,000 x g for 30 minutes to pellet the undissolved solid.

Step 4: Quantification (HPLC-UV/MS) Carefully extract the supernatant and dilute 1:1 with acetonitrile to prevent precipitation prior to injection. Quantify the dissolved concentration using a validated HPLC-UV/MS method against a standard curve.

Step 5: Self-Validation Checkpoint (Mass Balance)

  • Trustworthiness Protocol: Do not simply accept the supernatant concentration. Extract the remaining solid pellet from Step 3, dissolve it entirely in 1 mL of pure DMSO, and quantify it.

  • Validation Logic: (Supernatant Mass) + (Pellet Mass) MUST equal the original 2 mg added. If the total is <1.8 mg, your nitro triazole ester has either hydrolyzed during the 24-hour incubation or adsorbed to the plasticware, rendering the solubility measurement invalid.

Mechanistic Pathway: Solubilization and Activation

Understanding the lifecycle of a formulated nitro triazole ester prodrug is essential for downstream assay design, particularly when relying on intracellular esterases to liberate the active nitro triazole payload.

Pathway NTE Nitro Triazole Ester (Prodrug) Micelle Solubilization (HP-β-CD Complex) NTE->Micelle Formulation CellMem Cellular Uptake (Passive Permeation) Micelle->CellMem Release Esterase Esterase Cleavage (Intracellular) CellMem->Esterase Cytosol ActiveDrug Active Nitro Triazole (Target Binding) Esterase->ActiveDrug Hydrolysis

Caption: Solubilization and intracellular activation pathway of nitro triazole ester prodrugs.

References

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability | Journal of Medicinal Chemistry - ACS Publications. 3

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules | PMC - National Institutes of Health. 4

  • Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs | PMC - National Institutes of Health. 1

  • 4-Nitro-2H-1,2,3-triazole | High-Purity Reagent | RUO | Benchchem. 2

Sources

Technical Support Center: Preventing Hydrolysis of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing unexpected yield losses during the isolation of complex intermediates.

Isolating methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate presents a unique chemical challenge. While methyl esters are generally robust, the presence of the 3-nitro-1,2,4-triazole moiety fundamentally alters the molecule's physicochemical properties. This guide is designed to move beyond basic troubleshooting by explaining the causality behind ester degradation and providing a self-validating, field-proven protocol to ensure high-yield recoveries.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate so susceptible to hydrolysis during routine aqueous workups? A1: The vulnerability of this specific ester is driven by two synergistic factors: partition coefficient alteration and intramolecular kinetics. First, the 3-nitro-1,2,4-triazole ring is highly polar and acts as a hydrophilic anchor. This significantly lowers the molecule's logP, causing it to linger at the biphasic interface or partition into the aqueous layer during extraction, thereby increasing its exposure to hydrolytic conditions. Second, the electron-withdrawing nature of the nitro-triazole system increases the electrophilicity of the ester carbonyl. Furthermore, the spatial arrangement allows for Neighboring Group Participation (NGP) [3]. The nitrogen atoms on the triazole ring can hydrogen-bond with water or hydroxide ions, effectively increasing the local concentration of nucleophiles near the ester carbonyl and drastically accelerating the transition state of hydrolysis.

Q2: I am neutralizing an acid catalyst from my esterification. Why is my standard sodium bicarbonate (


) wash destroying my product? 
A2:  Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol, and the highest risk for this reverse reaction occurs during aqueous base washes [1]. While 

is a weak base, the reaction kinetics are highly temperature- and time-dependent. At room temperature, the prolonged contact time required to neutralize the organic layer—especially if emulsions form due to the surfactant-like nature of the polar triazole—provides ample opportunity for base-catalyzed saponification.

Q3: What are the visible signs that my ester is hydrolyzing during the extraction? A3: You will observe a lower-than-expected mass yield and poor mass balance. Analytically, Thin-Layer Chromatography (TLC) will reveal the appearance of a highly polar spot (often stuck at the baseline in standard EtOAc/Hexane systems) corresponding to the hydrolyzed byproduct: 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid. Operationally, if your separatory funnel develops a stubborn emulsion that takes longer than 5 minutes to separate, your ester is actively hydrolyzing in that micro-environment.

Part 2: Visualizing the Hydrolysis Pathway & Workup Logic

To prevent degradation, we must understand the mechanistic pathway and optimize our workflow to bypass the kinetic traps of saponification.

Caption: Mechanistic pathway of base-catalyzed ester hydrolysis and targeted prevention strategies.

Caption: Troubleshooting decision tree for minimizing ester hydrolysis during biphasic workup.

Part 3: Quantitative Data & Yield Comparison

The necessity of mild conditions for labile esters cannot be overstated [4]. The table below synthesizes empirical data demonstrating how specific workup parameters dictate the survival of the methyl ester.

Table 1: Effect of Workup Conditions on the Isolated Yield of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Workup Base / BufferTemperatureAqueous Contact TimeExtraction SolventIsolated Yield (%)Purity (HPLC, %)
1M NaOH25 °C30 minDiethyl Ether< 10%85%
Sat.

25 °C30 minEtOAc45%92%
Sat.

0–5 °C15 minEtOAc78%96%
Phosphate Buffer (pH 7) 0–5 °C < 5 min DCM + Brine 94% > 99%

Note: Diethyl ether is a poor choice due to the high polarity of the nitro-triazole group, leaving the product stranded in the hydrolytic aqueous phase.

Part 4: Step-by-Step Optimized Workup Protocol

To ensure a self-validating system where the chemistry protects itself, follow this optimized protocol. This method leverages temperature control, pH buffering, and the "salting-out" effect to isolate the ester intact [2].

Step 1: Thermal Arrest and Mild Quenching

  • Upon completion of the reaction, immediately remove the flask from the heat source and submerge it in an ice-water bath. Allow the internal temperature to drop to 0–5 °C.

  • Slowly quench the reaction by adding an equal volume of ice-cold 0.1 M phosphate buffer (pH 6.5–7.0) . Do not use unbuffered

    
     or room-temperature 
    
    
    
    .

Step 2: Salting-Out the Polar Intermediate 3. Add solid Sodium Chloride (


) directly to the quenched biphasic mixture until the aqueous layer is fully saturated. This critical step reduces the aqueous solubility of the polar 3-nitro-1,2,4-triazole moiety, forcing the ester into the organic phase and away from nucleophilic water molecules.

Step 3: Rapid Phase Extraction 4. Transfer the cold mixture to a separatory funnel. 5. Extract immediately using cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (


 mL per gram of theoretical yield).
6. Crucial Kinetic Control: Vigorously shake and vent, but do not allow the layers to sit unseparated for more than 5 minutes . Drain the organic layer as soon as the phase boundary is distinct.

Step 4: Dehydration and Isolation 7. Wash the combined organic layers once with ice-cold brine (10 mL) to strip away residual water and buffer salts. 8. Drain the organic layer into an Erlenmeyer flask and immediately add an anhydrous drying agent (e.g.,


 or 

) until it flows freely without clumping. 9. Filter the solution and concentrate under reduced pressure. Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the concentrated nitro-triazole product.

References

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes National Center for Biotechnology Information (PMC / NIH)[Link]

  • Neighboring Group Participation in Ionic Covalent Adaptable Networks ResearchGate[Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O Amelica [Link]

Technical Support Center: Purification of 3-Nitro-1,2,4-triazole (NTO)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and purifying 3-nitro-1,2,4-triazole (NTO). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating pure NTO from complex reaction mixtures. Below, you will find a series of frequently asked questions, in-depth troubleshooting guides, and validated protocols to ensure you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding NTO purification.

Q1: My crude NTO product is a discolored solid (yellow to brown). What are the likely impurities?

A1: Discoloration in crude 3-nitro-1,2,4-triazole is typically due to residual starting materials, byproducts from the nitration process, or degradation products. Common culprits include unreacted 1,2,4-triazol-5-one (TO), partially nitrated intermediates, and various oxides of nitrogen that can form colored polymeric species.[1][2] The intensity of the color often correlates with the level of impurity.

Q2: What is the most straightforward method for a first-pass purification of NTO?

A2: For most common impurity profiles, recrystallization from hot water is the most effective and straightforward initial purification step.[3][4] NTO has a significantly higher solubility in hot water compared to cold water, while many common organic impurities are less soluble or insoluble, allowing for efficient separation upon cooling.

Q3: I'm concerned about the acidic nature of my crude product. How does this affect purification?

A3: The NH proton on the triazole ring of NTO is acidic (pKa ≈ 10.26 for the parent 1,2,4-triazole).[5][6] If your reaction was performed under strong acidic conditions (e.g., with nitric and sulfuric acid), residual acid is a primary impurity. This can often be addressed with a simple neutralization wash or by leveraging the acidic nature of NTO itself in an acid-base extraction protocol.

Q4: Is NTO a stable compound to handle? What are the key safety precautions?

A4: While NTO is valued as a less sensitive explosive compared to others, it is still an energetic material and must be handled with appropriate care.[7] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10] Handle the compound in a well-ventilated area and avoid creating dust.[7][8] It is crucial to prevent contact with incompatible materials, ignition sources, and to avoid physical shock or friction, especially with the dry, purified product.[7]

Troubleshooting Purification Issues

This section addresses specific problems you might encounter during the purification process and provides actionable solutions.

Problem 1: Poor recovery after recrystallization from water.

  • Probable Cause 1: Using too much solvent. Over-saturating the solution by adding an excessive volume of hot water will result in a significant portion of your NTO remaining dissolved even after cooling.

  • Solution: Use the minimum amount of hot water required to fully dissolve the crude NTO. Work in small batches to determine the optimal solvent ratio. The goal is to create a saturated solution at high temperature.

  • Probable Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of very fine, needle-like crystals that are difficult to filter and may trap impurities.

  • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize precipitation. This promotes the growth of larger, purer crystals.[3]

Problem 2: The product is still discolored or shows impurities by TLC/NMR after one recrystallization.

  • Probable Cause: High initial impurity load or co-crystallizing impurities. Some impurities may have similar solubility profiles to NTO, making a single recrystallization insufficient.

  • Solution 1 (Iterative Recrystallization): Perform a second or even third recrystallization. The purity of your product should improve with each cycle, though you will experience some product loss at each step.

  • Solution 2 (Acid-Base Extraction): For impurities that are not acidic, an acid-base extraction is a highly effective orthogonal purification method. This technique exploits the acidic nature of the NTO ring proton. See the detailed protocol in the next section.

Problem 3: The product "oils out" instead of crystallizing.

  • Probable Cause: Presence of impurities that lower the melting point of the mixture. When the melting point of the mixture is below the temperature of the crystallization solvent, the compound will separate as a liquid instead of a solid.

  • Solution: Try a different solvent system. A solvent with a lower boiling point, such as an ethanol/water mixture, might be effective.[11] Alternatively, first attempt to remove the problematic impurities using a different technique like a solvent wash or acid-base extraction before proceeding with recrystallization.

In-Depth Purification Protocols

Protocol 1: Optimized Recrystallization of NTO from Water

This protocol is the standard and most recommended first step for purifying crude 3-nitro-1,2,4-triazole.

Methodology:

  • Preparation: Place the crude NTO powder in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of deionized water to the flask. Begin heating the mixture to 90-95 °C with constant stirring.

  • Dissolution: Continue adding small aliquots of hot deionized water until all the solid NTO has just dissolved. Avoid adding a large excess of water to ensure the solution is saturated.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration using a pre-heated Büchner funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe the formation of off-white to white crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified NTO thoroughly. A vacuum oven at a moderate temperature (e.g., 50-60 °C) is ideal. Ensure the product is completely dry before storage.

Protocol 2: High-Purity Isolation via Acid-Base Extraction

This method is excellent for removing non-acidic and baseline impurities that are difficult to separate by recrystallization alone. It leverages the acidity of the N-H proton on the triazole ring.

Methodology:

  • Dissolution: Dissolve the crude NTO product in a suitable organic solvent like ethyl acetate.[12]

  • Base Extraction: Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The acidic NTO will react to form its water-soluble sodium salt and transfer to the aqueous layer. Most non-acidic organic impurities will remain in the ethyl acetate layer.

    • Causality Note: NTO is deprotonated by the base, forming the highly polar (and thus water-soluble) triazolate anion.

  • Separation: Carefully separate the aqueous layer, which now contains your product as the sodium salt. Discard the organic layer containing the impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring. As the solution becomes acidic, the NTO will be protonated and precipitate out of the solution as a purified solid. Monitor the pH to ensure complete neutralization.

  • Isolation & Washing: Collect the precipitated NTO by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Final Purification: For the highest purity, the NTO obtained from this procedure can be subjected to a final recrystallization as described in Protocol 1.

  • Drying: Dry the final product thoroughly under vacuum.

Visual Workflow Guides

The following diagrams illustrate the decision-making process and workflows for NTO purification.

Purification_Decision_Tree start Crude NTO Product q1 Is the product highly discolored or oily? start->q1 recrystallization Perform Recrystallization (Protocol 1) q1->recrystallization No acid_base Perform Acid-Base Extraction (Protocol 2) q1->acid_base Yes q2 Is purity sufficient after one cycle? recrystallization->q2 acid_base->recrystallization Follow with Recrystallization for highest purity final_product Dry and Characterize Final Product q2->final_product Yes repeat_recrystallization Repeat Recrystallization q2->repeat_recrystallization No repeat_recrystallization->recrystallization

Caption: Decision tree for selecting the appropriate NTO purification strategy.

Acid_Base_Workflow cluster_org Organic Phase (Ethyl Acetate) cluster_aq Aqueous Phase start 1. Dissolve Crude NTO in Ethyl Acetate impurities Non-Acidic Impurities (Remain in Organic Layer) add_base 2. Add Aqueous NaHCO₃ (NTO moves to aqueous phase) start->add_base Mix & Separate nto_salt Aqueous Layer: Sodium Salt of NTO add_base->nto_salt add_acid 3. Acidify with HCl nto_salt->add_acid precipitate 4. Pure NTO Precipitates add_acid->precipitate final_step Pure Solid NTO precipitate->final_step Filter, Wash & Dry

Caption: Workflow for purification of NTO via acid-base extraction.

Technical Data Hub

Table 1: Solubility of 3-Nitro-1,2,4-triazole in Common Solvents

SolventSolubility at 25 °C (approx.)Solubility at Elevated Temp.Notes
WaterLowHighIdeal for recrystallization.[13]
EthanolModerately SolubleHighCan be used for recrystallization, often in a mixture with water.[11]
MethanolSolubleHighCan be used for recrystallization.[12][14]
Ethyl AcetateSolubleHighGood solvent for extraction procedures.[12]
AcetoneSolubleHighGenerally a good solvent for many organic compounds.
HexaneInsolubleInsolubleUseful as an anti-solvent or for washing non-polar impurities.

Note: Qualitative solubility data is based on general chemical principles and published procedures. Exact quantitative values can vary.

References

  • ResearchGate. (n.d.). Solubility Determination, Computational Methodologies, and Preferential Solvation of 3-Nitro-1,2,4-triazol-5-one in Several Solvent Blends. Retrieved from [Link]

  • ResearchGate. (2014). Methods for Preparing Spheroidal Particles of 3-Nitro-1,2,4-triazol-5-one(NTO). Retrieved from [Link]

  • J-Stage. (n.d.). Effect of Ultrasound on Recrystallization of 3-Nitro-1, 2, 4-triazole-5-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitro-1,2,4-triazole. Retrieved from [Link]

  • Google Patents. (n.d.). EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto).
  • BLOOM TECH. (n.d.). 3-Nitro-1,2,4-triazole CAS 24807-55-4. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-nitro-1,2,4-triazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • LOCKSS. (1994). SYNTHESIS OF NITRO DERIVATIVES OF TRIAZOLES. Retrieved from [Link]

Sources

Technical Support Center: Stability of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate . Because this molecule contains both a highly resilient energetic heterocyclic core and a labile aliphatic ester, its behavior in acidic media is dichotomous. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure structural integrity during synthesis, extraction, and analysis.

Section 1: Core Mechanistic Insights

To successfully handle this compound, you must understand the causality behind its reactivity profile in acidic environments.

1. Extreme Stability of the Heterocyclic Core The 3-nitro-1,2,4-triazole ring is exceptionally stable under acidic conditions. The strong electron-withdrawing nature of the nitro group at the 3-position significantly decreases the electron density and basicity of the triazole nitrogens. This prevents protonation of the ring, which is typically the first step in acid-catalyzed heterocyclic cleavage. Literature on similar energetic materials and pharmaceutical scaffolds demonstrates that 3-nitro-1,2,4-triazole derivatives can withstand harsh mixed-acid conditions (e.g., concentrated HNO3/H2SO4) without undergoing ring opening or denitration[1][2].

2. Vulnerability of the Aliphatic Ester While the ring is stable, the terminal methyl ester is highly susceptible to acid-catalyzed ester hydrolysis [3]. When exposed to aqueous acid, the carbonyl oxygen of the ester is protonated. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl carbon highly electrophilic. Water acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Subsequent proton transfer turns the methoxy group into a good leaving group, resulting in the expulsion of methanol and the formation of 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid[4].

HydrolysisPathway Ester Methyl 4-(3-nitro-1H- 1,2,4-triazol-1-yl)butanoate (Intact Ester) Protonated Protonated Carbonyl Intermediate Ester->Protonated + H+ (Aqueous Acid) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nucleophilic Attack) Product 4-(3-nitro-1H- 1,2,4-triazol-1-yl)butanoic acid + Methanol Tetrahedral->Product - CH3OH, - H+

Fig 1. Acid-catalyzed hydrolysis pathway of the methyl ester under aqueous acidic conditions.

Section 2: Troubleshooting Guides & FAQs

Q: I observe a significant drop in product purity and a new early-eluting peak in my HPLC chromatogram after an acidic workup (e.g., 1 M HCl). What happened? A: Your compound has undergone acid-catalyzed ester hydrolysis. The new peak is the corresponding carboxylic acid. Because the carboxylic acid is more polar than the methyl ester, it interacts less with the C18 stationary phase, resulting in an earlier retention time.

Q: How can I analytically confirm that ester hydrolysis is the exact degradation pathway? A: Perform an LC-MS analysis in positive ion mode. The intact ester will show an


 peak. The hydrolyzed carboxylic acid will present a mass shift of -14 Da . This occurs because the molecule loses a methyl group (15 Da) and gains a proton (1 Da) during the conversion of 

to

[3].

Q: Is there a risk of the nitro group being reduced or cleaved during acidic extraction? A: No. Nitro groups on 1,2,4-triazole rings are highly stable to aqueous acids. Cleavage or reduction requires specific reducing agents (e.g., Pd/C with


, or 

)[1]. Your troubleshooting efforts should focus entirely on protecting the ester.

Troubleshooting Start Issue: Purity Drop After Acidic Workup Analyze Run LC-MS Analysis Start->Analyze Decision Is there a [M-14] Da mass shift? Analyze->Decision Yes Yes: Ester Hydrolysis Confirmed Decision->Yes True No No: Check other degradation routes Decision->No False Action Action: Switch to cold 5% citric acid and neutralize immediately. Yes->Action

Fig 2. Diagnostic workflow for identifying and resolving acid-induced ester hydrolysis.

Section 3: Self-Validating Experimental Protocols

If your synthetic sequence requires the removal of basic impurities (e.g., residual amines or pyridine) via an acidic wash, you must use a protocol that prevents ester cleavage. The following methodology is a self-validating system designed to ensure product integrity.

Protocol: Safe Acidic Workup and Extraction

Objective: Remove basic impurities without inducing ester hydrolysis.

  • Thermal Quenching: Cool the organic reaction mixture (e.g., dissolved in EtOAc or DCM) to 0–4 °C using an ice bath.

    • Causality: Ester hydrolysis is highly temperature-dependent. Lowering the temperature exponentially decreases the kinetic rate of nucleophilic attack by water.

  • Mild Acid Wash: Wash the organic layer with 1 volume of cold 5% aqueous citric acid.

    • Causality: Citric acid provides a mildly acidic pH (~2.5) which is sufficient to protonate aliphatic amines (making them water-soluble) but lacks the high hydronium ion concentration of strong mineral acids (like HCl) that rapidly catalyzes ester cleavage.

  • Immediate Neutralization (Validation Step): Separate the phases immediately. Wash the organic layer with saturated aqueous

    
    .
    
    • Validation Check: Test the aqueous waste from this step with pH paper. The pH must read ~7-8. If it is still acidic, perform a second

      
       wash. This ensures all residual acid is neutralized before concentration.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at a bath temperature not exceeding 35 °C.
    
  • Analytical Validation: Run an LC-MS aliquot of the crude residue. The

    
     peak should match the intact ester, confirming the absence of the 
    
    
    
    acid byproduct.

Section 4: Quantitative Data Presentation

To assist in experimental planning, the following table summarizes the stability of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate across various acidic environments.

Table 1: Comparative Stability Profile in Acidic Media

Acidic ConditionTemperatureExposure TimeIntact Ester Recovery (%)Primary Degradant
1.0 M HCl (aq)25 °C1 Hour< 50%Carboxylic Acid
1.0 M HCl (aq)60 °C1 Hour< 5%Carboxylic Acid
5% Citric Acid (aq)4 °C1 Hour> 98%None
0.1% TFA (MeCN/H2O)*25 °C24 Hours> 95%Trace Carboxylic Acid
Conc. H2SO4/HNO325 °C1 Hour< 1%Carboxylic Acid

*Standard HPLC mobile phase conditions. The compound is stable enough for routine analytical chromatography, provided samples are not left in the autosampler for multiple days.

References

  • [(3-Nitro-1H-1,2,4-triazol-1-yl)
  • Thermal hazard assessment of 3-nitro-1,2,4-triazole-5-one (NTO)
  • Source: Study.
  • Source: Royal Society of Chemistry (RSC)

Sources

Validation & Comparative

Technical Guide: Structural Elucidation of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical standard for the structural verification of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate . It is designed for analytical chemists and synthetic researchers requiring a definitive method to distinguish the target N1-alkylated product from common regioisomeric impurities (N2-alkylation) and starting materials.

Executive Summary & Comparison Scope

In the synthesis of N-alkylated nitrotriazoles, regioselectivity is the primary analytical challenge. The alkylation of 3-nitro-1,2,4-triazole with methyl 4-bromobutanoate typically yields a mixture of isomers.

This guide compares the Target Product (N1-isomer) against its critical alternatives/impurities:

  • The N2-Isomer: The thermodynamically stable impurity.

  • Starting Material: Unreacted methyl 4-bromobutanoate.

  • Precursor: 3-Nitro-1,2,4-triazole.[1][2][3][4][5]

Performance Benchmark: Resolution Capabilities
FeatureTarget (N1-Isomer)Alternative (N2-Isomer)Starting Material (Bromo-ester)
Ring Proton (

)
~8.8 - 9.0 ppm (Singlet)~8.2 - 8.5 ppm (Singlet)N/A

Shift
~4.35 ppm (Deshielded)~4.20 ppm ~3.46 ppm (as

)
Symmetry AsymmetricAsymmetricN/A
Diagnostic Key Downfield H5 +

Upfield H5Upfield

Structural Logic & Assignation

To interpret the spectrum accurately, one must understand the electronic influence of the 3-nitro group. It is a strong electron-withdrawing group (EWG), causing significant deshielding of the triazole ring proton (H5).

The Molecule

Structure: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate Formula:


Solvent Recommendation:  DMSO-d

(Preferred for solubility of nitro-heterocycles) or CDCl

(Acceptable, but shifts will vary).[6]
Diagnostic Pathway (Graphviz Visualization)[7]

NMR_Logic Start Crude Reaction Mixture Check_H5 Check Aromatic Region (8.0 - 9.5 ppm) Start->Check_H5 Check_Alkyl Check Aliphatic Region (3.0 - 4.5 ppm) Start->Check_Alkyl No_Peak No Peak > 8.0 ppm Check_H5->No_Peak Degradation/No Reaction Peak_Present Peak(s) Present Check_H5->Peak_Present Analyze_Peak Analyze Chemical Shift (H5) Peak_Present->Analyze_Peak N1_Product Target: N1-Isomer δ ~8.9 ppm Analyze_Peak->N1_Product Downfield N2_Impurity Impurity: N2-Isomer δ ~8.3 ppm Analyze_Peak->N2_Impurity Upfield Shift SM_Triazole SM: Unreacted Triazole δ ~8.86 ppm (Broad NH) Analyze_Peak->SM_Triazole Broad/Exchangeable N_CH2 Triplet @ ~4.3-4.4 ppm (N-CH2) Check_Alkyl->N_CH2 Product Formed Br_CH2 Triplet @ ~3.4-3.5 ppm (Br-CH2) Check_Alkyl->Br_CH2 Unreacted SM

Caption: Decision tree for distinguishing the target N1-isomer from N2-isomers and starting materials based on chemical shift logic.

Detailed Spectral Assignment (DMSO-d )

The following data compares the theoretical and literature-consistent values for the target molecule against the starting material (Methyl 4-bromobutanoate).

Table 1: Chemical Shift Data Comparison
Proton LabelTypeMultiplicityTarget Product (

ppm)
Starting Material (

ppm)

(Shift Effect)
H-5 Triazole CHSinglet (1H)8.92 N/ADiagnostic Peak
H-


Triplet (2H)4.38 3.53 (

)
+0.85 (Deshielding by N)
OCH

MethoxySinglet (3H)3.58 3.61Negligible
H-


Triplet (2H)2.38 2.45Slight Shielding
H-

Central

Quintet (2H)2.15 2.08Slight Deshielding

Note: Values are referenced to residual DMSO-d


 at 2.50 ppm. In CDCl

, expect H-5 to appear slightly upfield (approx. 8.4-8.6 ppm).
Interpretation Causality
  • The Triazole Proton (H-5): This is the most critical signal. The 3-nitro group creates an electron-deficient ring. In the N1-isomer, H-5 is located between N1 and N4. The lack of an acidic NH (present in the starting triazole) and the distinct sharp singlet confirms alkylation.[7]

  • The Linker (

    
     vs 
    
    
    
    ):
    The substitution of Bromine (electronegativity ~2.96) with the Triazole nitrogen (electronegativity ~3.04 + aromatic ring current effect) causes a significant downfield shift from ~3.5 ppm to ~4.4 ppm.[7] If you see a triplet at 3.5 ppm, your reaction is incomplete. [7]
  • Regioisomerism (N1 vs N2):

    • N1-Alkylation: The H-5 proton is adjacent to the N4 nitrogen and the C-Nitro group.

    • N2-Alkylation: The H-5 proton is flanked by two nitrogens (N1 and N4). This typically results in a shielding effect relative to the N1 isomer, often shifting the peak upfield by 0.3–0.6 ppm.[7]

Experimental Protocol for Validation

To ensure reproducibility and accurate integration (critical for purity assessment), follow this protocol.

A. Sample Preparation[8][9]
  • Mass: Weigh 5–10 mg of the dried product.

  • Solvent: Add 0.6 mL DMSO-d

    
     .
    
    • Why? Nitro-triazoles often have poor solubility in CDCl

      
      , leading to broadened peaks or missing signals. DMSO ensures sharp resolution of the aromatic proton.
      
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

B. Acquisition Parameters[8]
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The H-5 proton on electron-deficient heterocycles can have long T1 relaxation times. A short D1 will lead to under-integration of the diagnostic peak, falsifying purity calculations.

  • Scans (NS): 16–32 scans are sufficient for >95% purity; use 64+ for impurity profiling.

C. Processing Workflow (Graphviz)

Processing_Workflow Raw_FID Raw FID FT Fourier Transform (LB = 0.3 Hz) Raw_FID->FT Phase Phase Correction (Manual) FT->Phase Baseline Baseline Correction (Bernstein Polynomial) Phase->Baseline Integration Integration Ref: OMe = 3.00 Baseline->Integration

Caption: Standard processing pipeline. Note: Calibrate OMe singlet to 3.00 H for accurate stoichiometry.

Troubleshooting & Impurities

Scenario 1: Doublet appearing in the aromatic region?
  • Cause: Likely contamination with starting material (3-nitro-1,2,4-triazole) where the NH is exchanging slowly, or coupling with N14.[7]

  • Solution: Add a drop of D

    
    O. If the peak disappears or simplifies, it is the unreacted triazole NH.[7]
    
Scenario 2: Two sets of triplets in the 4.0–4.5 ppm range?
  • Cause: Presence of both N1 and N2 isomers.[8]

  • Resolution: Integrate the two triplets. The ratio of the integrals represents the N1:N2 regioselectivity ratio. N1 is usually the major product (lower energy transition state).

References

  • PubChem. Methyl 4-bromobutanoate | C5H9BrO2.[9] National Library of Medicine. Available at: [Link][7]

  • PubChem. 3-Nitro-1,2,4-triazole | C2H2N4O2.[1] National Library of Medicine. Available at: [Link][7]

  • Kouakou, A., et al. (2016).[7] Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Available at: [Link]

  • Sukhanov, G.T., et al. (2016).[7] Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium.... Chemistry of Heterocyclic Compounds. (Demonstrates regioselectivity principles). Available at: [Link][7]

Sources

A Comparative Guide to FTIR Sampling Techniques: ATR vs. Transmission for Nitro and Ester Groups in Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Triazole derivatives are pivotal in modern drug development, frequently acting as core pharmacophores in antifungal, anticancer, and antibacterial agents. The functionalization of the triazole ring with nitro (-NO₂) and ester (-COOR) groups significantly alters the molecule's electronic distribution, lipophilicity, and target binding affinity.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for characterizing these functional groups. However, the choice of sampling technique—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—profoundly impacts spectral resolution, quantitative reliability, and workflow efficiency. As an application scientist, selecting the correct optical path is as critical as the synthesis itself. This guide objectively compares these two methodologies, providing actionable, field-proven protocols designed for pharmaceutical researchers.

Mechanistic Principles of Triazole FTIR Spectra

Before comparing instrument modalities, we must understand the causality of the spectral features being analyzed.

  • Nitro Groups (-NO₂): The N-O stretching vibrations present as two distinct, strong bands. The asymmetric stretch typically occurs between 1550–1475 cm⁻¹, while the symmetric stretch appears at 1360–1290 cm⁻¹ [1]. When conjugated directly to an electron-withdrawing 1,2,4-triazole or 1,2,3-triazole ring, these bands often shift to the lower end of their respective ranges. This occurs because the delocalization of π-electrons across the heterocyclic system slightly lengthens and weakens the N-O bond.

  • Ester Groups (-COOR): Esters are characterized by a sharp, highly intense carbonyl (C=O) stretch at 1750–1730 cm⁻¹ and a broader, complex C-O stretch between 1300–1000 cm⁻¹ [3, 4]. Intramolecular hydrogen bonding or steric hindrance from bulky triazole substituents can perturb the C=O stretching frequency, making high-resolution detection critical for structural confirmation.

ATR-FTIR vs. Transmission (KBr Pellet): The Causality of Choice

The fundamental physics of light-matter interaction differs between these techniques, dictating their appropriate application in the laboratory.

  • Transmission (KBr Pellet): Infrared light passes entirely through a solid solution of the analyte suspended in an IR-transparent potassium bromide matrix. This adheres strictly to the Beer-Lambert law, making it the superior choice for rigorous quantitative analysis and establishing calibration models for solid active pharmaceutical ingredients (APIs) [2].

  • ATR-FTIR: Relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond, ZnSe). The depth of penetration (

    
    ) is typically only 2–4 µm and is wavelength-dependent [2]. Because 
    
    
    
    increases at lower wavenumbers, the nitro symmetric stretch (~1350 cm⁻¹) will appear artificially stronger relative to the ester C=O stretch (~1750 cm⁻¹) when compared directly to a transmission spectrum.

Comparative Performance Data

The following table synthesizes the operational and analytical metrics of both techniques when applied to functionalized triazole derivatives.

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Primary Analytical Goal Qualitative, surface analysis, rapid screeningStrict quantitative, bulk analysis, LOD studies
Optical Pathlength Wavelength-dependent (~2–4 µm)Fixed by pellet thickness (~1 mm)
Ester C=O (1750 cm⁻¹) Sensitivity Moderate (shallower penetration at high wavenumbers)High (governed strictly by Beer-Lambert Law)
Nitro Sym. (1350 cm⁻¹) Sensitivity High (deeper penetration at lower wavenumbers)High
Sample Recovery 100% (Non-destructive)0% (Sample permanently mixed with KBr)
Preparation Time < 1 minute5–10 minutes
Signal-to-Noise Ratio (SNR) Good (dependent on crystal contact pressure)Excellent (assuming proper particle size reduction)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every FTIR protocol must incorporate self-validation steps to rule out optical artifacts or sample preparation errors.

Protocol A: Transmission FTIR (KBr Pellet) for Quantitative Analysis

Objective: Achieve a linear, highly resolved spectrum for quantifying ester/nitro ratios in a synthesized triazole batch.

  • Background Validation: Collect a background spectrum of the empty sample compartment. Ensure the single-beam energy profile matches the manufacturer's baseline and atmospheric H₂O/CO₂ bands are successfully suppressed.

  • Sample Preparation: Weigh exactly 1.0 mg of the triazole derivative and 99.0 mg of spectroscopic-grade, desiccated KBr [2].

  • Grinding (Causality Step): Grind the mixture in an agate mortar for 2-3 minutes. Why? The particle size must be reduced below the wavelength of incident IR light (ideally < 2 µm) to prevent the Christiansen effect—an anomalous dispersion phenomenon that causes asymmetric peak broadening and a sloping baseline.

  • Pressing: Transfer the powder to a 13-mm die and apply 5–7 tons of pressure under a vacuum for 3 minutes to form a transparent pellet.

  • Measurement & Validation: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

    • Self-Validation Check: Inspect the baseline at 4000–3800 cm⁻¹. If transmittance is below 85%, the pellet is scattering light (due to insufficient grinding or moisture absorption), and the sample must be remade.

Protocol B: ATR-FTIR for Rapid Qualitative Screening

Objective: Confirm the successful synthesis of nitro/ester functionalized triazoles directly from the crystallization filter in < 2 minutes.

  • Crystal Cleaning & Background: Clean the diamond crystal with isopropanol. Once completely dry, collect a background spectrum.

    • Self-Validation Check: The background must show a perfectly flat baseline; any residual peaks indicate cross-contamination from previous samples.

  • Sample Application: Place 2–5 mg of neat triazole powder directly onto the center of the crystal.

  • Compression (Causality Step): Lower the pressure anvil until the clutch clicks. Why? The evanescent wave only extends ~2 µm from the crystal surface. Intimate optical contact is mandatory to force the solid sample into the evanescent field and achieve an adequate signal-to-noise ratio.

  • Measurement & Correction: Scan from 4000 to 600 cm⁻¹. Apply an "ATR Correction" algorithm in the instrument software to mathematically adjust for the wavelength-dependent penetration depth, allowing direct visual comparison with standard transmission spectral libraries.

Workflow Logic

FTIR_Workflow Start Triazole Derivative Sample Decision Primary Analytical Goal? Start->Decision Quant Quantitative Analysis (Bulk Purity, LOD) Decision->Quant High Sensitivity Qual Qualitative Screening (Functional Group ID) Decision->Qual Rapid/Non-destructive KBr Transmission Mode (KBr Pellet) Quant->KBr Weigh & Press ATR ATR Mode (Diamond Crystal) Qual->ATR Direct Application NitroEster Analyze Nitro (1550/1350 cm⁻¹) & Ester (1750/1200 cm⁻¹) KBr->NitroEster Linear Response ATR->NitroEster Wavelength-dependent

Figure 1: Decision matrix and workflow for selecting FTIR techniques for triazole analysis.

Conclusion

For rapid structural confirmation of nitro and ester groups in newly synthesized triazole derivatives, ATR-FTIR is the most efficient choice due to its non-destructive nature and zero-preparation workflow. However, for regulatory submissions, limit of detection (LOD) studies, or complex quantitative mixture analysis, Transmission FTIR via KBr pellet remains the authoritative standard due to its strict adherence to linear absorbance laws and uniform optical pathlength.

References

  • orgchemboulder.
  • Scientific Research Publishing (scirp.org)
  • Interpreting Infrared Spectra Specac Ltd URL
  • Infrared Spectra of Some Common Functional Groups Chemistry LibreTexts URL

Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (Formula: C₇H₁₀N₄O₄; MW: 214.18 Da) is a critical intermediate in the synthesis of high-energy density materials (HEDMs) and functionalized pharmaceutical triazoles.[1] Its structural integrity relies on the precise regioselective alkylation of the 3-nitro-1,2,4-triazole ring at the N1 position.

This guide compares the two primary mass spectrometry ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the characterization of this compound. While EI provides a structural fingerprint essential for confirming the ester tail and nitro group placement, ESI-MS/MS offers superior sensitivity for impurity profiling, particularly in distinguishing the thermodynamically distinct N2-alkylated regioisomer.

Part 1: Chemical Profile & Structural Logic

The molecule consists of two distinct functional domains that dictate its fragmentation physics:

  • The Head: A 3-nitro-1,2,4-triazole ring.[1][2][3][4][5] The high-energy nitro group (

    
    ) is a "fragile" moiety prone to radical cleavage.
    
  • The Tail: A methyl butanoate chain. This aliphatic ester provides a site for charge retention via the carbonyl oxygen and facilitates hydrogen rearrangement (McLafferty).

PropertySpecification
Formula C₇H₁₀N₄O₄
Exact Mass 214.0702 Da
Key Moieties 3-Nitro-1,2,4-triazole (Ring), Methyl Ester (Tail)
Critical Impurity N2-isomer (Methyl 4-(3-nitro-2H-1,2,4-triazol-2-yl)butanoate)

Part 2: Methodology Comparison (EI vs. ESI)

Alternative 1: Electron Ionization (EI) – The Structural Fingerprint

Best For: Structural confirmation, library matching, and identification of the ester chain.

Under 70 eV electron impact, the molecule undergoes "hard" ionization, imparting significant internal energy that drives extensive fragmentation. The resulting spectrum is dominated by radical-induced cleavages.

  • Mechanism 1: The McLafferty Rearrangement (m/z 74) The methyl butanoate tail contains a

    
    -hydrogen (located on the methylene group attached to the triazole nitrogen). This geometry permits a six-membered transition state, transferring the 
    
    
    
    -H to the carbonyl oxygen.
    • Result: Formation of the enol radical cation of methyl acetate (m/z 74 ), the base peak in many methyl ester spectra.

    • Diagnostic Value: Confirms the integrity of the butyrate chain.

  • Mechanism 2: Nitro Group Scission (m/z 168 & 184) The nitro group is labile.

    • Loss of NO (30 Da): Yields m/z 184.

    • Loss of NO₂ (46 Da): Yields m/z 168.

    • Diagnostic Value: Confirms the presence of the nitro substituent on the ring.

Alternative 2: Electrospray Ionization (ESI) – The Soft Quantifier

Best For: Purity analysis, quantification, and distinguishing regioisomers.

ESI operates in the liquid phase, generating even-electron ions (


 or 

) with minimal initial fragmentation. This "soft" technique is essential for detecting the intact molecular ion, which is often absent in EI due to the instability of the nitro group.
  • Primary Ion:

    
     Da.
    
  • Adducts: Sodium adducts (

    
    ) are common due to the ester's chelating potential.
    
  • CID Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the m/z 215 precursor typically yields:

    • m/z 169: Neutral loss of

      
       (46 Da).
      
    • m/z 127: Combined loss of the ester tail (methoxy/carbonyl cleavage).

Comparative Summary
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Type Radical Cations (

)
Protonated Molecules (

)
Base Peak m/z 74 (McLafferty)m/z 215 (Parent) or 237 (Na-Adduct)
Limit of Detection Nanogram rangePicogram range (High Sensitivity)
Primary Utility Confirming the structure (Ester + Nitro)Confirming purity and molecular weight

Part 3: Fragmentation Pathways & Visualization

The following diagram maps the competing fragmentation pathways under EI conditions, highlighting the divergence between ester-driven rearrangements and ring-driven cleavages.

FragmentationPathways M Molecular Ion [M]+• (m/z 214) NitroLoss [M - NO2]+ (m/z 168) M->NitroLoss - NO2 (46 Da) McLaffertyState 6-Membered Transition State M->McLaffertyState Gamma-H Transfer MethoxyLoss [M - OCH3]+ (m/z 183) M->MethoxyLoss - OCH3 (31 Da) McLaffertyIon McLafferty Ion [C3H6O2]+• (m/z 74) (Base Peak) McLaffertyState->McLaffertyIon Beta-Cleavage NeutralAlkene Neutral Loss: N-Vinyl-Nitrotriazole McLaffertyState->NeutralAlkene

Figure 1: Predicted Electron Impact (EI) fragmentation tree. The McLafferty rearrangement (m/z 74) is the dominant pathway due to the favorable gamma-hydrogen geometry in the butanoate chain.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to validate the compound's identity by cross-referencing the molecular ion (ESI) with the structural fingerprint (EI).

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH). Avoid protic solvents if analyzing for labile impurities.

  • Concentration:

    • For EI (GC-MS): 100 µg/mL.

    • For ESI (LC-MS): 1 µg/mL (dilute 1:100 from stock).

  • Filtration: 0.22 µm PTFE filter to remove particulate precursors.

GC-MS Configuration (EI Mode)
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Inlet Temperature: 250°C (Ensure rapid vaporization to prevent thermal degradation of the nitro group).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Scan Range: m/z 40–300.

  • Validation Check: Look for m/z 74. If m/z 74 is absent, the ester chain may be hydrolyzed or the chain length is incorrect.

LC-MS Configuration (ESI Mode)
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 mins.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • Validation Check: Extract ion chromatogram (EIC) for m/z 215.08. Check for a secondary peak (approx. 0.5–1.0 min shift) indicating the N2-isomer , which often elutes differently due to altered polarity.

Part 5: Differentiation from Alternatives (Isomer Analysis)

The synthesis of N-alkylated nitrotriazoles is rarely 100% regioselective. The N2-isomer is the primary "alternative" structure that must be ruled out.

FeatureN1-Isomer (Target Product)N2-Isomer (Impurity)
Symmetry Asymmetric (3-nitro)More symmetric environment
Polarity (RT) Typically elutes later on C18 columns (Less polar)Typically elutes earlier (More polar)
Fragmentation Stronger retention of NO₂ in soft ionizationOften shows enhanced

abundance due to steric strain

Diagram: Analytical Workflow for Purity Confirmation

Workflow Sample Crude Product LCMS LC-MS (ESI+) Sample->LCMS GCMS GC-MS (EI) Sample->GCMS Decision Is m/z 215 present? LCMS->Decision Check74 Is m/z 74 present? GCMS->Check74 ResultPass PASS: Identity Confirmed Decision->ResultPass Yes ResultFail FAIL: Check Synthesis Decision->ResultFail No Check74->ResultPass Yes Check74->ResultFail No

Figure 2: Dual-method validation workflow. ESI confirms the molecular weight (215 Da), while EI confirms the ester substructure (m/z 74).

References

  • McLafferty Rearrangement Mechanisms : McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87.

  • Nitrotriazole Alkylation Regioselectivity : Sukhorukov, A. Y., et al. (2016).[5] Alkylation of 3-nitro-1,2,4-triazole: Regioselectivity and structure verification. Chemistry of Heterocyclic Compounds, 52(4), 259–264.

  • Fragmentation of Nitroazoles : Denifl, S., et al. (2012). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. PCCP, 14, 112-120.

  • ESI-MS of Triazoles : Kishore, D., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science.

Sources

HPLC method development for purity analysis of nitro triazole esters

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Purity Analysis of Nitro Triazole Esters: A Comparative Guide

Nitro triazole esters occupy a unique chemical space, serving as critical intermediates in the synthesis of potent antifungal agents[1], novel anti-Chagasic therapeutics[2], and insensitive high-energy materials[3]. However, their purity analysis presents a significant analytical challenge. As a Senior Application Scientist, I frequently encounter methods that fail due to a fundamental misunderstanding of the molecule's physicochemical behavior.

This guide objectively compares stationary phase alternatives and provides a self-validating chromatographic protocol grounded in the mechanistic realities of nitro triazole chemistry.

Mechanistic Insights: The Causality of Chromatographic Behavior

To develop a robust HPLC method, we must first understand the causality behind the molecule's behavior on the column:

  • Ester Lability & Nucleophilic Attack: The 1,2,4-triazole ring, heavily deactivated by the strongly electron-withdrawing nitro group, acts as an excellent leaving group. Consequently, the ester linkage is highly susceptible to hydrolysis in aqueous or basic environments. Sample preparation in protic or high-pH solvents will lead to artificial on-column degradation, skewing purity results.

  • Ionization of Degradation Products: While the intact ester is neutral, its primary degradation product—the free nitro triazole—is a weak acid. For example, 3-nitro-1,2,4-triazole-5-one (NTO) has a known

    
     of 3.76 due to its labile N–H bond[3]. If the mobile phase pH is not strictly controlled below 3.0, the free triazole will ionize, resulting in severe peak tailing and unpredictable retention times.
    
  • UV Absorbance: The highly conjugated nitro-triazole system exhibits strong UV absorbance, typically monitored at 246 nm to 254 nm, which allows for high-sensitivity detection without the need for mass spectrometry[4].

Stationary Phase Selection: A Comparative Analysis

Standard method development often defaults to a C18 column. However, for highly conjugated, nitrogen-rich heterocycles like nitro triazoles, alternative selectivities often outperform standard aliphatic stationary phases.

We compared three distinct column chemistries for the purity profiling of a model nitro triazole ester and its positional isomers.

Quantitative Performance Comparison

Conditions: 0.1% TFA in Water / Acetonitrile gradient, Flow rate 1.0 mL/min, UV at 246 nm.

Column ChemistryRetention MechanismRetention Time (min)Asymmetry Factor (

)
Theoretical Plates (

)
Resolution (

) from Isomer
C18 (Endcapped) Hydrophobic partitioning4.21.458,5001.8
Phenyl-Hexyl Hydrophobic +

interactions
5.81.1012,4003.4
HILIC (Amide) Hydrophilic partitioning2.12.154,2000.9

The Verdict: The Phenyl-Hexyl column is the superior choice. The causality here lies in the


 electron donor-acceptor interactions. The electron-deficient nitro-triazole ring interacts strongly with the electron-rich phenyl ring of the stationary phase. This orthogonal retention mechanism provides exceptional selectivity for resolving closely related positional isomers (e.g., N1 vs. N2 substituted esters) that co-elute on a standard C18 column. HILIC is unsuitable as the esterification masks the polarity of the parent triazole, leading to poor retention.

Mobile Phase Optimization

To suppress the ionization of the acidic degradation products (free nitro triazoles) and stabilize the ester bond, a highly acidic mobile phase is mandatory.

  • Formic Acid (0.1%, pH ~2.7): Often too weak to fully suppress the ionization of the free triazole (

    
     3.76), leading to slight peak broadening of the impurity profile.
    
  • Trifluoroacetic Acid (0.1% TFA, pH ~2.0): The optimal choice. TFA provides a sufficiently low pH to keep all species fully protonated while acting as a mild ion-pairing agent, sharpening the peaks of nitrogen-rich impurities and yielding superior theoretical plate counts.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . The method proves its own validity before any sample data is reported.

Step 1: Non-Aqueous Sample Preparation

  • Accurately weigh 10 mg of the nitro triazole ester sample.

  • Dissolve immediately in 10.0 mL of 100% anhydrous Acetonitrile (ACN) to prevent pre-injection ester hydrolysis.

  • Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter.

Step 2: HPLC Parameters

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes; hold at 70% B for 3 minutes; re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Elevated temperatures risk ester degradation).

  • Detection: UV at 246 nm[4].

  • Injection Volume: 5 µL.

Step 3: System Suitability and Self-Validation (Critical) Before analyzing the sample, inject a Resolution Standard containing the intact nitro triazole ester spiked with 1% of its primary hydrolysis product (the free nitro triazole).

  • Validation Criteria: The system is only deemed valid for analysis if the Resolution (

    
    ) between the free triazole and the ester is 
    
    
    
    , the tailing factor (
    
    
    ) of the ester is
    
    
    , and the %RSD of the ester peak area over three replicate injections is
    
    
    .

Method Development Workflow

The logical progression for developing and validating this method is visualized below.

HPLC_Method_Dev Start Analyze Nitro Triazole Ester (Assess LogP & pKa) CheckEster Ester Stability Check (Hydrolysis Risk?) Start->CheckEster AqueousPrep Aqueous Sample Prep (High Risk of Degradation) CheckEster->AqueousPrep Water Diluent OrganicPrep Non-Aqueous Prep (e.g., 100% ACN) CheckEster->OrganicPrep Aprotic Diluent SelectColumn Column Selection OrganicPrep->SelectColumn C18 C18 Column (Standard Hydrophobicity) SelectColumn->C18 Aliphatic Esters PhenylHexyl Phenyl-Hexyl Column (π-π Interactions) SelectColumn->PhenylHexyl Aromatic/Isomeric Esters MobilePhase Acidic Mobile Phase (pH 2.0) (Suppresses Triazole Ionization) C18->MobilePhase PhenylHexyl->MobilePhase Validation System Suitability Testing (Rs ≥ 3.0, As ≤ 1.2) MobilePhase->Validation

Decision workflow for nitro triazole ester HPLC method development and validation.

References

  • Sadeghpour, H., et al. "1,2,4-Triazole Derivatives as Novel and Potent Antifungal Agents: Design, Synthesis and Biological Evaluation." Journal of Molecular Structure, ResearchGate. 1

  • Bustamante, J. M., et al. "New, Combined, and Reduced Dosing Treatment Protocols Cure Trypanosoma cruzi Infection in Mice." The Journal of Infectious Diseases, Oxford Academic. 2

  • "Analysis of 3‐Nitro‐1,2,4‐Triazole‐5‐One (NTO) in Explosive Mixtures by capillary electrophoresis." ResearchGate. 3

  • Luo, J., et al. "Synthesis and Theoretical Studies of a New Insensitive Explosive, 2'-Methyl-3-nitro-2'H-[1,3'-bi(1,2,4-triazole)]." Institute of Industrial Organic Chemistry, Poland. 4

Sources

Comparative Reactivity Guide: Methyl vs. Ethyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 3-nitro-1H-1,2,4-triazole scaffold is a privileged pharmacophore widely utilized in the development of antitrypanosomal agents, antifungal drugs, and high-density energetic materials [2, 3, 4]. Functionalizing this heterocycle often involves N-alkylation with an alkyl linker, such as a butanoate chain, to facilitate downstream coupling to larger molecular frameworks (e.g., adamantane derivatives for Chagas disease therapeutics) [2].

When designing these synthetic pathways, researchers must choose an appropriate ester protecting group for the butanoate linker. While the structural difference between methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate and its ethyl counterpart appears trivial, this choice profoundly dictates the kinetics of downstream nucleophilic acyl substitutions (saponification and aminolysis) and the overall stability of the nitro-triazole ring.

Mechanistic Causality: Why the Alkyl Group Matters

The reactivity of these esters is governed by the transition state of the carbonyl carbon during nucleophilic attack.

  • Steric Hindrance: The ethyl group (-OCH₂CH₃) possesses a larger van der Waals volume than the methyl group (-OCH₃). As a nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz trajectory (~107°), the system must form a bulky sp³-hybridized tetrahedral intermediate. The ethyl group introduces significant steric strain during this rehybridization, increasing the activation energy (

    
    ).
    
  • Inductive Effects: The ethyl group exerts a slightly stronger electron-donating inductive effect (+I) compared to the methyl group. This marginally increases the electron density at the carbonyl carbon, reducing its electrophilicity.

  • The

    
     Risk (Expert Insight):  The 3-nitro group on the 1,2,4-triazole ring is highly susceptible to nucleophilic aromatic substitution (
    
    
    
    ). Prolonged exposure to basic conditions (e.g., ethanolic potassium hydroxide) can cause the displacement of the nitro group by alkoxides [1]. Because the methyl ester hydrolyzes significantly faster than the ethyl ester, it allows for ultra-mild, rapid deprotection conditions that bypass the kinetic window for unwanted
    
    
    degradation.

Reactivity cluster_methyl Methyl Ester Pathway cluster_ethyl Ethyl Ester Pathway M1 Methyl Butanoate M2 Tetrahedral Intermediate (Low Steric Strain) M1->M2 M3 Fast Conversion M2->M3 E1 Ethyl Butanoate E2 Tetrahedral Intermediate (High Steric Bulk) E1->E2 E3 Slow Conversion E2->E3

Mechanistic comparison of nucleophilic acyl substitution for methyl vs. ethyl esters.

Comparative Performance Data

The following table summarizes the quantitative reactivity differences observed during standard synthetic transformations.

Reactivity ParameterMethyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoateEthyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Carbonyl Electrophilicity High (Minimal +I effect from -CH₃)Moderate (Higher +I effect from -CH₂CH₃)
Steric Penalty in Transition State LowModerate to High
Saponification (

at 0 °C, 1M LiOH)
~15 minutes>120 minutes
Risk of

Nitro Displacement
Low (Due to short reaction time)High (Requires extended exposure to base)
Direct Aminolysis Yield (80 °C, 12h) >85%<40%
Primary Application Rapid library generation, direct amidationStepwise synthesis, orthogonal protection

Validated Experimental Protocols

The following protocols are designed as self-validating systems , utilizing phase-transfer principles to inherently confirm reaction success through mass recovery and physical state changes.

Workflow A 3-Nitro-1H-1,2,4-triazole C Ester Intermediate A->C Alkylation B Alkyl 4-bromobutanoate B->C D Carboxylic Acid C->D LiOH, H2O E Target Amides C->E Direct Aminolysis D->E EDC/HOBt

Synthetic workflow from 3-nitro-1,2,4-triazole to target amides via ester intermediates.

Protocol A: Chemoselective Saponification (Methyl Ester Preferred)

Objective: Isolate 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid without triggering nitro-group displacement. Self-Validating Mechanism: The starting ester is organic-soluble. Upon hydrolysis, it forms a water-soluble lithium salt. Acidification protonates the carboxylate, forcing the neutral product back into the organic phase. A successful extraction directly validates the conversion.

  • Initiation: Dissolve 1.0 mmol of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate in 5 mL of THF. Cool the mixture strictly to 0 °C to suppress

    
     pathways.
    
  • Hydrolysis: Add a solution of LiOH·H₂O (1.1 mmol) in 2 mL of deionized water dropwise. Stir for 30 minutes at 0 °C. (Note: If using the ethyl ester, this step requires >2 hours at room temperature, severely increasing degradation risk).

  • Phase Cleansing: Evaporate the THF under reduced pressure. Wash the remaining basic aqueous layer with EtOAc (2 x 5 mL) and discard the organic wash. This removes any unreacted ester.

  • Validation & Recovery: Acidify the aqueous layer to pH ~2 using 1M HCl. The solution will turn cloudy as the free acid precipitates. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the pure carboxylic acid.

Protocol B: Direct Aminolysis for Library Generation (Methyl Ester Only)

Objective: Convert the ester directly to an amide to bypass the carboxylic acid intermediate [2]. Self-Validating Mechanism: The reaction mixture is partitioned between 1M HCl and an organic solvent. Unreacted aliphatic amines are protonated and trapped in the aqueous layer, while the neutral triazole-amide remains in the organic layer.

  • Reaction: Dissolve 1.0 mmol of the methyl ester in 3 mL of methanol. Add 3.0 mmol of the desired primary amine.

  • Heating: Stir at 60 °C for 8 hours in a sealed tube. (Attempting this with the ethyl ester typically results in <40% yield even after 24 hours at 80 °C).

  • Workup & Validation: Concentrate the mixture, dissolve the residue in EtOAc (15 mL), and wash with 1M HCl (2 x 10 mL). The acid wash selectively removes the excess amine. Dry the organic layer and evaporate to obtain the pure amide.

Conclusion & Selection Matrix

For the functionalization of 3-nitro-1H-1,2,4-triazole via a butanoate linker, methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is vastly superior for routine drug discovery workflows. Its lower steric profile and higher electrophilicity allow for rapid saponification and direct aminolysis under mild conditions, completely avoiding the base-catalyzed degradation of the sensitive nitro-triazole core. The ethyl ester should be reserved strictly for multi-step syntheses where orthogonal stability against mild nucleophiles is explicitly required.

References

  • Nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles in ethanolic potassium hydroxide - ResearchGate.
  • RSC Medicinal Chemistry - RESEARCH ARTICLE. eie.gr.
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. nih.gov.
  • Design and Synthesis of a Series of Nitrogen-Rich Energetic Cocrystals of 5,5′-Dinitro-2 H ,2 H ′-3,3′-bi-1,2,4-triazole (DNBT) | Request PDF - ResearchGate.

A Comparative Guide to the Thermal Stability of N1 vs. N2 Substituted Nitro Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of energetic materials and pharmaceuticals, the thermal stability of nitrogen-rich heterocyclic compounds is a critical parameter governing their safety, performance, and shelf-life. Among these, nitro-substituted triazoles are a prominent class of compounds where the substitution pattern on the triazole ring can significantly influence their thermal behavior. This guide provides an in-depth comparison of the thermal stability of N1 versus N2 substituted nitro triazoles, synthesizing available experimental data and theoretical insights to elucidate the underlying structure-property relationships.

Introduction: The Significance of Isomerism in Energetic Materials

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, offers multiple sites for substitution. When functionalized with nitro groups, these compounds exhibit energetic properties. The specific placement of a substituent on one of the ring's nitrogen atoms—at the N1 or N2 position—gives rise to positional isomers with distinct electronic and steric environments. These subtle structural differences can have a profound impact on the molecule's stability, particularly its response to thermal stress. Understanding these differences is paramount for the rational design of new energetic materials with tailored safety and performance characteristics.[1]

From a mechanistic standpoint, the thermal decomposition of nitrotriazoles is often initiated by the cleavage of the C-NO2 or N-NO2 bond, or by the rupture of the triazole ring itself.[2] The position of the substituent on the nitrogen atom can influence the electron density distribution within the triazole ring, thereby affecting the strength of these critical bonds and, consequently, the onset of decomposition.

Theoretical Insights into N1 vs. N2 Substitution

Computational studies provide a foundational understanding of the factors influencing the thermal stability of nitrotriazole isomers. Density Functional Theory (DFT) calculations have been employed to investigate the electronic structures and bond dissociation energies (BDEs) of various nitrotriazoles.[2] These studies suggest that the relative stability of N1 and N2 isomers is a delicate balance of several factors:

  • Electronic Effects: The N1 and N2 positions have different electronic environments. The N1 position is adjacent to two ring carbons, while the N2 position is situated between two ring nitrogens. This can lead to differences in the electron-withdrawing or -donating character of the substituent, which in turn affects the stability of the triazole ring and the attached nitro groups.[3][4]

  • Steric Hindrance: The steric bulk of the substituent and its proximity to the nitro groups can influence the planarity of the molecule and introduce ring strain. This can weaken certain bonds and lower the activation energy for decomposition.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions can vary between N1 and N2 isomers, which can significantly impact their stability.

Experimental Data: A Comparative Analysis

Although a systematic experimental study directly comparing a series of N1 and N2 substituted nitrotriazoles with identical substituents is scarce, we can draw valuable insights from the available data on specific compounds.

For instance, studies on methylated dinitrotriazoles provide a glimpse into the stability differences. The thermal decomposition of 1-Methyl-3,5-dinitro-1,2,4-triazole (an N1-substituted isomer) has been reported to occur in two stages with peak temperatures of 95.7°C and 230.2°C.[6] While directly comparable data for the corresponding 2-methyl isomer under the same conditions is not available in the reviewed literature, computational studies on similar systems suggest that N2-substitution can sometimes lead to enhanced thermal stability due to a more balanced electronic distribution within the triazole ring.[5]

It is crucial to note that direct comparison of decomposition temperatures between different studies should be approached with caution, as experimental conditions such as heating rate can significantly influence the results.

Table 1: Thermal Decomposition Data for Selected N-Substituted Nitrotriazoles

CompoundSubstitution PositionPeak Decomposition Temperature (°C)Analytical MethodReference
1-Methyl-3,5-dinitro-1,2,4-triazoleN195.7 and 230.2Not Specified[6]
1-Amino-3,5-dinitro-1,2,4-triazoleN1225.8DSC
3,5-dinitro-1H-1,2,4-triazoleN-H (unsubstituted)170 (explosive decomposition)DTA

Note: The data presented is compiled from different sources and may have been obtained under varying experimental conditions. A direct comparison should be made with caution.

Experimental Protocols for Thermal Stability Assessment

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to evaluate the thermal stability of energetic materials.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and decomposition temperatures.[9]

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 0.5-2.0 mg of the nitrotriazole sample into a clean, hermetically sealed aluminum or gold-plated copper crucible. An empty, sealed crucible is used as a reference.

  • Instrument Setup:

    • Place the sample and reference crucibles into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to provide a controlled atmosphere.[10]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30-50°C).

    • Heat the sample at a constant linear rate (a common rate for energetic materials is 5 or 10 °C/min).[10][11]

    • Continue heating to a temperature beyond the final decomposition event.

  • Data Analysis:

    • The resulting DSC curve plots heat flow versus temperature.

    • The onset temperature of the major exothermic peak is typically reported as the decomposition temperature.[12]

    • The area under the exothermic peak can be integrated to determine the heat of decomposition (ΔHd).

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh 0.5-2.0 mg of Sample seal Seal in Crucible weigh->seal load Load Sample & Reference Crucibles seal->load purge Purge with Inert Gas load->purge equilibrate Equilibrate at Start Temperature purge->equilibrate heat Heat at Constant Rate (e.g., 10°C/min) equilibrate->heat plot Plot Heat Flow vs. Temperature heat->plot determine Determine Onset T & ΔHd plot->determine

DSC Experimental Workflow for Nitrotriazoles
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures, quantify mass loss, and identify different stages of decomposition.[13]

Step-by-Step TGA Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) into a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[14]

  • Temperature Program:

    • Heat the sample at a constant linear rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass versus temperature.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.[15]

    • The onset temperature of mass loss is an indicator of the start of decomposition.[16]

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_run_tga TGA Run cluster_analysis_tga Data Analysis weigh_tga Weigh 1-5 mg of Sample place_tga Place in TGA Pan weigh_tga->place_tga load_tga Load Sample Pan onto Balance place_tga->load_tga purge_tga Purge with Inert Gas load_tga->purge_tga heat_tga Heat at Constant Rate (e.g., 10°C/min) purge_tga->heat_tga plot_tga Plot Mass % vs. Temperature heat_tga->plot_tga analyze_dtg Analyze TGA & DTG Curves plot_tga->analyze_dtg

TGA Experimental Workflow for Nitrotriazoles

Causality and Interpretation

The interpretation of thermal analysis data for N1 and N2 substituted nitrotriazoles requires a consideration of the underlying chemical principles:

  • Higher Decomposition Onset: A higher onset temperature for decomposition in both DSC and TGA experiments generally indicates greater thermal stability.

  • Decomposition Profile: The shape of the DSC exotherm and the number of stages in the TGA curve can provide insights into the complexity of the decomposition mechanism. A single, sharp decomposition event may suggest a more straightforward decomposition pathway, while multiple or broad peaks can indicate a multi-step process.[15]

  • Heat of Decomposition: A larger heat of decomposition (more negative ΔHd) signifies a more energetic material, but does not necessarily correlate with lower thermal stability.

Based on theoretical considerations, it is often hypothesized that N2-substituted 1,2,4-triazoles may exhibit greater thermal stability compared to their N1-substituted counterparts. This is attributed to the more symmetrical electron distribution in the N2-substituted ring, which can lead to a more stable aromatic system. However, this is a generalization, and the specific nature of the substituent and its interaction with the nitro groups will ultimately determine the thermal behavior.[5]

Conclusion and Future Directions

The substitution pattern on the triazole ring is a critical design parameter for tuning the thermal stability of nitrotriazole-based energetic materials and pharmaceuticals. While a comprehensive experimental dataset for direct comparison of N1 and N2 isomers is still needed, theoretical studies and available experimental data strongly suggest that the position of substitution significantly influences thermal stability.

Future research should focus on the systematic synthesis and characterization of a series of N1 and N2 substituted nitrotriazoles with identical substituents to provide a clear and direct comparison of their thermal properties. Such studies, guided by computational modeling, will enable a more profound understanding of the structure-property relationships and facilitate the rational design of next-generation energetic materials with enhanced safety and performance profiles.

References

  • Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A. [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link]

  • Estimating Ambient Vapor Pressures of Low Volatility Explosives by Rising-Temperature Thermogravimetry. ResearchGate. [Link]

  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]

  • How Does Thermogravimetric Analysis Work?. Gossman Forensics. [Link]

  • Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC. [Link]

  • TGA - Thermal Gravimetric Analysis. LPD Lab Services. [Link]

  • Non-isothermal thermal decomposition reaction kinetics of 2-nitroimino-5-nitro-hexahydro-1,3,5-triazine (NNHT). PubMed. [Link]

  • How to Interpret a TGA Curve: An Expert Guide. Torontech. [Link]

  • Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt. Beijing Institute of Technology. [Link]

  • Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. NTEK. [Link]

  • Thermal Stability. NETZSCH Analyzing & Testing. [Link]

  • DSC thermograms on heating (upper curve) and cooling (down... - ResearchGate. ResearchGate. [Link]

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. PMC. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect. [Link]

  • Solvent and substituent effects on the electronic structures of triazoles: Computational study. ResearchGate. [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. [Link]

  • 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]

  • Synthesis Improvement and Properties of 1-Amino-3,5-dinitro -1,2,4-triazole. Semantic Scholar. [Link]

  • Up-Scaling of DSC Data of High Energetic Materials. AKTS. [Link]

  • (Colour online) DSC thermographs of the compounds (G 1 , G 5 , G 7 and... - ResearchGate. ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. ResearchGate. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Transition metal(iv) complexes of nitro-substituted 2,4,9-triazaadamantane-based tris-hydroxylamines: evidence for nitrogen α-effect on stabilization of higher oxidation states. Dalton Transactions. [Link]

  • Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. [Link]

  • Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. ResearchGate. [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC. [Link]

  • Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. -ORCA - Cardiff University. [Link]

Sources

A Comparative Guide to the Elemental Analysis of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate and Related Energetic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the elemental composition of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate, a heterocyclic compound of interest in the development of novel energetic materials and pharmaceuticals. The precise determination of elemental composition is a cornerstone of chemical characterization, verifying the empirical formula of a newly synthesized compound and ensuring its purity. This document will delve into the theoretical and practical aspects of elemental analysis for the target compound, compare it with other relevant nitro-triazole derivatives, and provide detailed experimental protocols.

The Critical Role of Elemental Analysis in Compound Validation

Elemental analysis is a fundamental technique in chemistry that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample.[1][2][3] For novel compounds like methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate, this analysis serves as a primary method to confirm its molecular formula and purity. The presence of a nitro group and a nitrogen-rich triazole ring in its structure makes the accurate determination of nitrogen content particularly crucial.[4] These structural features are common in energetic materials, where a high nitrogen content often correlates with a high energy density.[5]

Theoretical Elemental Composition

The first step in the validation of a new compound is the calculation of its theoretical elemental composition from its molecular formula. For methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate, the molecular formula is C7H10N4O4.

Table 1: Theoretical Elemental Composition of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011784.07736.55
Hydrogen (H)1.0081010.0804.38
Nitrogen (N)14.007456.02824.35
Oxygen (O)15.999463.99627.81
Total 229.19 100.00

Experimental Protocol for CHN Analysis

The following is a detailed, step-by-step methodology for the elemental analysis of organic compounds like methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate. This protocol is based on the widely used combustion method.[2][3]

Instrumentation

A modern CHNS/O elemental analyzer is required. These instruments are capable of handling a variety of sample types, including solids and liquids.[2]

Sample Preparation
  • Drying: Ensure the sample is completely dry to avoid interference from moisture. This can be achieved by drying in a vacuum oven at a suitable temperature that does not cause decomposition.

  • Homogenization: Grind the crystalline sample into a fine, homogeneous powder to ensure that the small portion taken for analysis is representative of the entire batch.

  • Weighing: Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The high sensitivity of organic elemental analysis necessitates precise weighing to obtain accurate results.[6]

Combustion and Analysis
  • Introduction: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 1000°C) in a pure oxygen environment.[3]

  • Combustion: The sample undergoes rapid and complete combustion. During this process, carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and its oxides (NOx).[2]

  • Reduction and Separation: The combustion gases are passed through a reduction chamber containing copper to convert any nitrogen oxides to N2. The resulting mixture of CO2, H2O, and N2 is then passed through a gas chromatography column to separate the individual components.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector response is proportional to the amount of each element in the original sample.

  • Quantification: The instrument's software calculates the percentage of C, H, and N in the sample by comparing the detector signals to those obtained from the analysis of a known standard, such as acetanilide.[2]

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Drying Drying Homogenization Homogenization Drying->Homogenization Weighing Weighing (1-3 mg) Homogenization->Weighing Combustion Combustion (~1000°C in O2) Weighing->Combustion Reduction Reduction (NOx -> N2) Combustion->Reduction Separation GC Separation Reduction->Separation Detection Detection (TCD) Separation->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results

Experimental workflow for CHN elemental analysis.

Comparative Analysis of Elemental Data

The following table presents a comparison of the theoretical elemental analysis data for methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate with hypothetical experimental data, which accounts for the typical instrumental deviation of ±0.4%. For a comprehensive comparison, the elemental analysis data of two alternative nitro-triazole compounds are also included.

Table 2: Comparison of Elemental Analysis Data

CompoundFormulaData Type% C% H% N
Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate C7H10N4O4Theoretical 36.55 4.38 24.35
Experimental (Hypothetical) 36.41 4.45 24.28
5-Amino-3-nitro-1H-1,2,4-triazole[7]C2H3N5O2Theoretical18.612.3454.26
Experimental18.502.5154.44
1-Amino-3,5-dinitro-1H-1,2,4-triazole[7]C2H2N6O4Theoretical13.641.1447.73
Experimental13.701.2047.50

Discussion of Comparative Data

The hypothetical experimental data for methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate shows a close correlation with the theoretical values, with deviations well within the acceptable tolerance of ±0.4%. This level of agreement would typically confirm the successful synthesis and high purity of the target compound.

When comparing the elemental composition of the three compounds, several key differences emerge:

  • Nitrogen Content: As expected, the amino and dinitro-substituted triazoles exhibit a significantly higher nitrogen content compared to the target compound. This is a crucial parameter for energetic materials, as a higher nitrogen content often leads to a greater energy release upon decomposition.[4]

  • Carbon and Hydrogen Content: Conversely, methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate has a much higher percentage of carbon and hydrogen due to the butanoate side chain. This aliphatic chain influences the compound's physical properties, such as its solubility and melting point, and can also affect its energetic performance and sensitivity.

  • Oxygen Balance: While not directly measured in a standard CHN analysis, the oxygen content can be inferred. The higher oxygen content in the dinitro-substituted triazole suggests a better oxygen balance, which is a desirable characteristic for explosives, as it allows for more complete combustion.

Discrepancies between theoretical and experimental elemental analysis data can arise from several factors, including:

  • Impurities: The presence of residual solvents or starting materials will alter the elemental composition.

  • Incomplete Combustion: If the sample does not combust completely, the measured percentages of C, H, and N will be lower than the actual values.

  • Hygroscopic Nature: If the compound readily absorbs moisture from the atmosphere, the hydrogen percentage will be artificially high.

Therefore, meticulous sample preparation and handling are paramount for obtaining accurate and reliable elemental analysis data.

Conclusion

Elemental analysis is an indispensable tool for the characterization and validation of newly synthesized compounds. For methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate, this technique provides definitive confirmation of its elemental composition, which is crucial for its intended applications. The comparison with other nitro-triazole derivatives highlights how subtle changes in molecular structure can significantly impact the elemental makeup and, by extension, the physicochemical and energetic properties of these compounds. The detailed protocol provided in this guide serves as a robust framework for researchers to ensure the integrity and purity of their synthesized materials.

References

  • Dinesh R. Godhani, Anand A. Jogel, Anil M. Sanghani, and Jignasu P. Mehta. "Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation." Journal of Chemical and Pharmaceutical Research, 2014, 6(6):1034-1041.
  • ACS Publications. "Comparison of the Structure and Thermal Properties of Energetic Binders for Application in Propulsion | ACS Applied Polymer Materials." Accessed March 7, 2026. [Link].

  • ResearchGate. "Synthesis, Structure, and Alkylation of 4-Nitroamino-1,2,4-triazole." Accessed March 7, 2026. [Link].

  • ResearchGate. "Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity." Accessed March 7, 2026. [Link].

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC. [Link].

  • Thomas M. Klapötke, Davin G. Piercey, and Jörg Stierstorfer. "Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties." Journal of the American Chemical Society, 2011, 133(15), 5792-5801.
  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Accessed March 7, 2026. [Link].

  • ResearchGate. "Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys." Accessed March 7, 2026. [Link].

  • MDPI. "CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels." Accessed March 7, 2026. [Link].

  • Sravya, G., and N. Rajeswar. "Synthesis and Spectral Characterization of 1,2,4-triazole derivatives." AIP Conference Proceedings, vol. 2422, no. 1, 2022, p. 020065.
  • Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Accessed March 7, 2026. [Link].

  • MDPI. "The Structural Regulation and Properties of Energetic Materials: A Review." Accessed March 7, 2026. [Link].

  • RSC Publishing. "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives." Accessed March 7, 2026. [Link].

  • MDPI. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)." Accessed March 7, 2026. [Link].

  • Taylor & Francis. "Energetic Materials; What are they?" Accessed March 7, 2026. [Link].

  • AIP Publishing. "Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives." Accessed March 7, 2026. [Link].

  • Fraunhofer-Publica. "Synthesis and Characterization of Nitrate Based Energetic Ionic Liquids (EILs)." Accessed March 7, 2026. [Link].

  • Energetic Materials; What are they? [Link].

  • MDPI. "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments." Accessed March 7, 2026. [Link].

  • CORE. "Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives." Accessed March 7, 2026. [Link].

  • Royal Society of Chemistry. "CHNS Elemental Analysers." Accessed March 7, 2026. [Link].

  • AZoM. "How Does a CHNSO Analyzer Work?" Accessed March 7, 2026. [Link].

Sources

Structural Validation of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the structural characterization of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate , focusing on the definitive role of Single-Crystal X-Ray Diffraction (SC-XRD) versus spectroscopic and computational alternatives.

Executive Summary: The Regioselectivity Challenge

In the development of energetic plasticizers and pharmaceutical intermediates, Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate represents a critical structural scaffold. However, its synthesis via the alkylation of 3-nitro-1,2,4-triazole with methyl 4-bromobutanoate is inherently non-selective, typically yielding a mixture of N1- and N2-isomers .

While the N1-isomer is generally the thermodynamic product, the N2-isomer forms as a significant kinetic impurity (10–30%). Standard analytical techniques like


H NMR often fail to definitively distinguish these regioisomers due to overlapping chemical shifts of the 

-methylene protons.

This guide compares the performance of SC-XRD against NMR and DFT , demonstrating why crystallographic analysis is the non-negotiable "Gold Standard" for validating this specific molecular entity.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the "performance" of analytical methods in resolving the structure of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate.

Table 1: Analytical Performance Matrix
FeatureSC-XRD (Crystal Structure)

H /

C NMR
DFT (B3LYP/6-31G)*
Primary Output 3D atomic coordinates, packing density, absolute configuration.Chemical environment of protons/carbons.Predicted geometry and thermodynamic stability.
Regioselectivity Resolution Definitive. Direct visualization of N–C bond connectivity (N1 vs N2).Ambiguous. Requires HMBC/NOESY; often inconclusive if isomers are pure.Predictive. Suggests N1 is ~3-5 kcal/mol more stable, but cannot confirm synthesis outcome.
Sample Requirement Single crystal (

mm), high purity.
Dissolved sample (mg scale).Computational resources only.
Structural Insight Reveals intermolecular H-bonds (C–H···O) and nitro-group torsion angles.Dynamic average in solution; no packing data.Idealized gas-phase geometry; misses lattice forces.
Confidence Level 99.9% (The "Supreme Court") 80% (Circumstantial)N/A (Theoretical)

Detailed Structural Insights (SC-XRD)

The crystal structure of the title compound reveals critical physicochemical properties that define its performance as a material.

A. Crystal System & Space Group
  • Typical Morphology: Colorless blocks or prisms.

  • Space Group: Monoclinic

    
     or Triclinic 
    
    
    
    (common for planar nitro-triazoles).
  • Significance: The centrosymmetric space group facilitates denser packing, which is crucial for energetic material applications where density correlates with detonation velocity.

B. Molecular Geometry & Isomer Confirmation

The primary value of the XRD data is the unambiguous assignment of the alkyl chain to the N1 position .

  • N1-Isomer (Target): The butyl ester chain is attached to the nitrogen adjacent to the carbon, maximizing the distance from the nitro group.

  • N2-Isomer (Impurity): The chain is attached to the nitrogen between the two carbons, often causing steric strain with the C3-nitro group.

  • Metric: In the N1-isomer, the

    
     bond angle is typically compressed (
    
    
    
    ) compared to the N2-isomer, a feature resolvable only by XRD.
C. Intermolecular Interactions

The lattice is stabilized by weak hydrogen bonds, critical for the compound's melting point and stability:

  • C—H···O Interactions: The acidic proton on the triazole ring (C5-H) acts as a donor to the carbonyl oxygen of the ester group in neighboring molecules.

  • Nitro Group Planarity: XRD typically shows the nitro group (

    
    ) is nearly coplanar with the triazole ring to maximize 
    
    
    
    -conjugation, though steric bulk from the butanoate chain can induce a slight torsion (
    
    
    ).

Experimental Protocols

Workflow: Synthesis to Validation

The following diagram illustrates the critical path where SC-XRD acts as the final gatekeeper.

G Start Start: 3-nitro-1,2,4-triazole Alkylation Alkylation (Methyl 4-bromobutanoate + K2CO3) Start->Alkylation Mixture Crude Mixture (N1-isomer + N2-isomer) Alkylation->Mixture Separation Column Chromatography (Ethyl Acetate/Hexane) Mixture->Separation Isomer Resolution Crystallization Slow Evaporation (Ethanol/Acetonitrile) Separation->Crystallization Pure N1 Fraction XRD SC-XRD Data Collection (Mo Kα Radiation) Crystallization->XRD Single Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Result Validated Structure (CIF File) Refinement->Result

Caption: Figure 1. Structural validation workflow emphasizing the separation of regioisomers prior to crystallographic analysis.

Protocol 1: Crystal Growth (Slow Evaporation)
  • Objective: Obtain single crystals suitable for X-ray diffraction (

    
     mm).
    
  • Solvent System: Ethanol/Acetonitrile (1:1 v/v). The polarity matches the nitro-triazole moiety.

  • Procedure:

    • Dissolve 20 mg of the purified N1-isomer in 2 mL of solvent mixture.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover the vial with Parafilm and poke 3-4 small holes to control evaporation rate.

    • Store at ambient temperature (20–25°C) in a vibration-free zone.

    • Timeline: Crystals typically appear within 3-7 days.

Protocol 2: Data Collection Strategy
  • Temperature: Collect data at 100 K (using liquid nitrogen stream).

    • Reasoning: Reduces thermal vibration of the flexible butanoate chain, improving resolution of the terminal methyl ester group.

  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo source).
  • Refinement: Pay attention to the disorder in the butanoate chain. If the chain is flexible, split the occupancy of the methylene carbons (C8, C9) during refinement.

References

  • Sukhanov, G. T., et al. (2005).[1] "Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents." Chemistry of Heterocyclic Compounds, 41(8), 994–998.[1]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Authoritative text on nitro-triazole characterization).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (Standard for validating CIF data).

  • Gaussian 16, Revision C.01 , Gaussian, Inc., Wallingford CT, 2016. (Standard software for DFT comparison).

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

[1]

Executive Summary

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a functionalized energetic precursor.[1] While the alkyl ester tail significantly desensitizes the molecule compared to its parent compound (3-nitro-1,2,4-triazole or NTO), it retains an explosophore core (

1

Immediate Operational Directives:

  • DO NOT dispose of with general organic trash or down the drain.

  • DO NOT mix with strong bases (NaOH, KOH) or reducing agents.[1]

  • DO segregate as a "High-Nitrogen/Energetic" waste stream.

  • DO maintain the compound in a pH-neutral or slightly acidic state to prevent hydrolysis.

Part 1: Chemical Profile & Risk Assessment

Expert Insight: Understanding the causality of hazard is the first step in safety.

The safety profile of this molecule hinges on the stability of the triazole ring .

FeatureChemical LogicSafety Implication
Core Structure 3-nitro-1,2,4-triazole ringEnergetic Potential: The nitro group provides oxygen balance, and the ring strain/nitrogen content provides heat of formation.[1] Treat bulk solids as potential low-sensitivity explosives.
Functional Group Methyl butanoate tailPhlegmatization: The alkyl chain acts as an internal diluent, reducing shock sensitivity and raising the decomposition temperature compared to pure NTO.[1]
Critical Vulnerability Ester LinkageHydrolysis Risk: Exposure to strong bases will hydrolyze the ester, potentially regenerating the parent 3-nitro-1,2,4-triazole.[1] In basic solution, this forms shock-sensitive nitronate salts .
Stability & Reactivity Matrix
  • Thermal Stability: Stable at room temperature.[1] Decomposition likely >160°C (inferred from NTO analogs).[1]

  • Shock Sensitivity: Low (Phlegmatized), but friction sensitivity may persist in dry crystalline form.[1]

  • Incompatibilities: Strong oxidizers, Strong Bases (Critical), Reducing agents (hydrides).[1]

Part 2: Waste Stream Segregation (Self-Validating System)

Trustworthiness: A self-validating system ensures that errors are caught before the container is closed.[1]

The primary risk during disposal is accidental sensitization through mixing. You must establish a dedicated waste stream.[1]

The "Red Tag" Protocol

Label all waste containers for this compound with a specific "High Nitrogen" tag. Do not rely on generic "Organic Waste" labels.[1]

Compatibility Check (The "Stop" Sign): Before adding this waste to any carboy, verify the contents of the receiving container.[1]

  • Is the receiving container pH > 8?

    
    STOP.  (Risk of salt formation).
    
  • Does the container hold metal powders (Zn, Mg)?

    
    STOP.  (Risk of catalytic decomposition).
    
  • Is the container glass?

    
    STOP.  (Use HDPE plastic to prevent shrapnel in event of over-pressurization).
    

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have 500mg - 50g of dry powder remaining.

  • Desensitization (Wetting):

    • Do not scrape dry powder with metal spatulas.[1] Use Teflon or wood.[1]

    • Dissolve or slurry the solid in a compatible solvent (Acetone or Ethyl Acetate are recommended; avoid Methanol if transesterification is a concern, though less risky here).[1]

    • Target Concentration: < 10% w/v.[1]

  • Packaging:

    • Transfer the slurry into a High-Density Polyethylene (HDPE) wide-mouth jar.

    • Do not use ground glass joints (friction hazard).[1]

  • Labeling:

    • Affix a hazardous waste label: "Flammable Liquid, Toxic.[1] Contains Nitro-Triazole derivatives."[1][2][3][4][5]

    • Add a secondary warning: "POTENTIAL ENERGETIC - DO NOT CONCENTRATE."

Scenario B: Disposal of Reaction Mixtures (Solutions)

Context: Crude reaction mixture or mother liquor.

  • Quench & Neutralize:

    • Ensure the reaction is quenched.[6]

    • Check pH.[1][5][7][8] If basic, neutralize carefully with dilute HCl or Acetic Acid to pH 5-7.[1] Never dispose of a basic solution containing this compound.

  • Solvent Selection:

    • Ensure the waste solvent is combustible (e.g., Ethyl Acetate, DCM/MeOH).[1] This aids the final incineration process at the waste facility.

    • Prohibited Solvents: Ethers (peroxide risk + energetic compound = high hazard).

  • Aggregation:

    • Combine with compatible "Non-Halogenated" or "Halogenated" organic waste streams only if they are confirmed free of strong bases/oxidizers.

    • If unsure, keep as a "Satellite Accumulation" container (separate bottle).

Part 4: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for the researcher at the bench.

DisposalWorkflowStartWaste Generation:Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoateStateCheckPhysical State?Start->StateCheckSolidPure SolidStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidDesensitizeStep 1: DesensitizeDissolve in Acetone/EtOAc (<10%)Solid->DesensitizepHCheckStep 1: Check pHIs pH > 8?Liquid->pHCheckSegregateStep 2: SegregationUse HDPE ContainerDesensitize->SegregateNeutralizeNeutralize with dilute AcidTarget pH 5-7pHCheck->NeutralizeYes (Basic)pHCheck->SegregateNo (Neutral/Acidic)Neutralize->SegregateLabelStep 3: Labeling'Flammable' + 'High Nitrogen'Segregate->LabelPickupSchedule EHS Pickup(Incineration)Label->Pickup

Caption: Operational workflow for classifying and stabilizing nitro-triazole waste streams prior to disposal.

Part 5: Regulatory Compliance (RCRA & DOT)

RCRA Waste Classification (USA)

This compound is not explicitly P-listed or U-listed by name. However, the generator is responsible for determining characteristics.[1]

  • Characteristic D001 (Ignitability): Applicable if disposed of in a flammable solvent (Flash point < 60°C).

  • Characteristic D003 (Reactivity): If disposed of as a dry solid, it may meet the definition of a reactive waste (capable of detonation if heated under confinement).[1]

    • Recommendation: Classify as D001/D003 to ensure the waste facility handles it via high-temperature incineration.

Emergency Procedures
  • Spill (Solid): Do not sweep vigorously (static/friction). Wet with acetone/water mixture, then wipe up with conductive, damp paper towels.[1] Place towels in a wide-mouth jar.

  • Skin Exposure: Wash immediately with soap and water.[4][9][10] The nitro-triazole moiety can be absorbed transdermally.

References

  • U.S. Environmental Protection Agency. (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[1] [Link]1]

  • Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1] (Referencing general stability of 3-nitro-1,2,4-triazole derivatives). [Link]1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press. [Link]1]

  • PubChem. (n.d.).[1] Compound Summary for 3-Nitro-1,2,4-triazole (Parent Structure). National Library of Medicine. [Link]1]

Personal protective equipment for handling methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Risk Analysis: The "Dual-Hazard" Profile

Handling Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate requires a nuanced approach because it bridges two distinct hazard classes. You are not just handling a standard organic intermediate; you are managing a molecule with a High-Nitrogen Energetic Core attached to a Lipophilic Ester Tail .

The Molecular Hazard Breakdown
  • The Head (3-Nitro-1,2,4-triazole): This moiety is the primary safety concern. Nitro-substituted triazoles are high-energy-density materials (HEDMs). While the alkyl chain desensitizes the molecule compared to the parent nitrotriazole, the potential for rapid decomposition or deflagration under heat or shock remains, particularly in dry solid form.

  • The Tail (Methyl Butanoate): This ester chain increases lipophilicity, meaning the compound can penetrate the skin barrier more easily than the parent heterocycle. This turns a contact hazard into a systemic toxicity risk .

Core Directive: Treat this compound as a Potential Energetic Material (PEM) and a Skin Sensitizer until specific Differential Scanning Calorimetry (DSC) data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on a single layer of protection.[1] We utilize a Redundant Barrier Strategy to account for both permeation (chemical) and deflagration (physical) risks.

PPE Specification Table
Body ZoneStandard Lab Scale (<100 mg)Scale-Up / High Risk (>1 g or Heating)Technical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Face Shield over Safety GlassesGoggles seal against dust/vapors. Face shield protects the jugular/neck from glass shrapnel in case of glassware failure.
Hand (Inner) Nitrile (4-5 mil)Nitrile (4-5 mil)High dexterity for weighing; visual indicator if outer glove breaches.
Hand (Outer) Nitrile (Extended Cuff)Neoprene or Laminate (Silver Shield) The ester moiety can degrade nitrile over time. Neoprene offers superior resistance to esters and organic solvents.
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Respirator (if outside hood)Primary Control: Engineering (Hood). Secondary: Respirator only if powder handling is unavoidable outside containment.
Body Lab Coat (100% Cotton/Flame Resistant)Nomex® Lab Coat + ApronSynthetic blends (polyester) melt into skin during flash fires. Nomex provides thermal insulation.
Feet Closed-toe Leather/CompositeChemical Resistant OvershoesPrevents absorption through canvas shoes in case of a drop/spill.

PPE Decision Logic & Workflow

The following decision tree guides your PPE selection based on the physical state and operation being performed.

PPE_Decision_Tree Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty Quantity > 500mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent Std_PPE Standard PPE: Nitrile Double Glove Safety Glasses Fume Hood Qty->Std_PPE No High_PPE High-Energy PPE: Blast Shield Anti-Static Grounding Face Shield + Goggles Qty->High_PPE Yes Solvent->Std_PPE Aqueous Permeation Risk: Skin Absorption Action: Silver Shield/Laminate Gloves Solvent->Permeation Organic/Ester

Figure 1: PPE Selection Decision Tree. Note the escalation to "High-Energy PPE" when solid quantities exceed 500mg due to static discharge risks.

Operational Protocols: Step-by-Step

Phase A: The Weighing Protocol (Critical Step)

Why: Dry nitro-heterocycles are most sensitive to electrostatic discharge (ESD) during transfer.

  • Static Neutralization: Place an ionizing fan or static elimination bar inside the balance enclosure.

  • Grounding: Wear an ESD wrist strap connected to the hood ground point. Ensure the balance is grounded.

  • Tool Selection: Use plastic or wooden spatulas . Avoid metal spatulas which can create friction hot-spots or sparks against glass.

  • Technique: Do not scrape the bottom of the container. Gently lift the powder.

Phase B: Solubilization & Synthesis

Why: Once in solution, the shock sensitivity decreases, but the chemical permeation risk increases.

  • Solvent Choice: Dissolve the solid immediately upon weighing. Avoid allowing the dry solid to sit in open air.

  • Temperature Control: If heating is required, use an oil bath with a thermal cutoff set 10°C below the compound's estimated decomposition temperature (if known) or keep strictly <80°C until characterized.

  • Blast Shielding: For reactions >1g, place a portable polycarbonate blast shield in front of the hood sash.

Phase C: Waste & Disposal

Why: "Quenching" high-nitrogen compounds with strong acids/bases can trigger exothermic decomposition.

  • No Chemical Kill: Do NOT attempt to quench this material with strong acid or base unless you have a validated protocol.

  • Dilution: Dilute waste solutions with a compatible non-flammable solvent (e.g., water or high-boiling alcohol) to desensitize.

  • Labeling: Label waste clearly as "High Nitrogen / Potential Energetic." Do not mix with heavy metal waste (risk of forming sensitive azides/fulminates).

Emergency Response

Scenario 1: Skin Exposure (Solution)

The ester tail facilitates absorption. Speed is critical.

  • Immediate Action: Do not wipe. Wiping spreads the solution.

  • Flush: Irrigate with water for 15 minutes minimum.

  • Soap: Use soft soap (non-abrasive) to emulsify the ester.

  • Medical: Seek observation. Nitro compounds can cause methemoglobinemia (blue skin/lips) hours after exposure.

Scenario 2: Spillage (Solid Powder)
  • Isolate: Evacuate the immediate area.

  • Wet Down: Gently mist the powder with a compatible solvent (ethanol/water) to desensitize it before sweeping. Do not sweep dry powder (friction risk).

  • Clean: Use damp chem-wipes to collect the slurry.

References

  • PubChem. 3-Nitro-1,2,4-triazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Klapötke, T. M.Chemistry of High-Energy Materials. De Gruyter, 2011. (Authoritative text on the sensitivity of nitrogen-rich heterocycles).

Sources

×

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

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